molecular formula C7H2ClF3N2 B2411692 6-Chloro-4-(trifluoromethyl)nicotinonitrile CAS No. 1201187-18-9

6-Chloro-4-(trifluoromethyl)nicotinonitrile

Cat. No.: B2411692
CAS No.: 1201187-18-9
M. Wt: 206.55
InChI Key: MXQLUANSPBCUGU-UHFFFAOYSA-N
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Description

6-Chloro-4-(trifluoromethyl)nicotinonitrile is a useful research compound. Its molecular formula is C7H2ClF3N2 and its molecular weight is 206.55. The purity is usually 95%.
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Properties

IUPAC Name

6-chloro-4-(trifluoromethyl)pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2ClF3N2/c8-6-1-5(7(9,10)11)4(2-12)3-13-6/h1,3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXQLUANSPBCUGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1Cl)C#N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2ClF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

6-Chloro-4-(trifluoromethyl)nicotinonitrile chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 6-Chloro-4-(trifluoromethyl)nicotinonitrile

Document ID: TGS-1201187-18-9 Version: 1.0 Prepared By: Gemini, Senior Application Scientist

This document provides a comprehensive technical overview of this compound, a key heterocyclic building block. It is intended for researchers, chemists, and professionals in the fields of drug discovery, agrochemical synthesis, and materials science. This guide delves into the compound's chemical properties, spectroscopic characteristics, reactivity, synthetic relevance, and applications, grounding all technical claims in authoritative references.

Executive Summary

This compound (CAS No. 1201187-18-9) is a substituted pyridine derivative of significant interest in synthetic chemistry. The strategic placement of three key functional groups—a chloro moiety, a trifluoromethyl group, and a nitrile—on the pyridine scaffold creates a versatile and highly reactive intermediate. The trifluoromethyl group, a common bioisostere, is known to enhance critical drug properties such as metabolic stability, lipophilicity, and binding affinity.[1][2] The chloro and nitrile groups serve as reactive handles for a wide array of chemical transformations, making this compound a valuable precursor for the synthesis of complex, biologically active molecules in the pharmaceutical and agrochemical sectors.[3]

Chemical Identity and Physicochemical Properties

Proper identification and understanding of a compound's physical properties are foundational to its effective use in a laboratory setting.

Table 1: Chemical Identifiers

Identifier Value Reference
CAS Number 1201187-18-9 [4][5]
Molecular Formula C₇H₂ClF₃N₂ [3][5]
Molecular Weight 206.55 g/mol [3][5]
IUPAC Name 6-Chloro-4-(trifluoromethyl)pyridine-3-carbonitrile [5]

| Synonyms | this compound |[5] |

Table 2: Physicochemical Data

Property Value Reference
Boiling Point 252.0 ± 35.0 °C (Predicted) [3]
Appearance Typically an off-white to white solid [6]

| Storage | Store at 2-8°C or Room Temperature, sealed under dry, inert atmosphere |[3][5] |

Caption: Chemical structure of this compound.

Predicted Spectroscopic Profile

While specific experimental spectra for this compound are not widely published, its structure allows for a reliable prediction of its key spectroscopic features. This analysis is crucial for reaction monitoring and quality control.[7][8]

Table 3: Predicted Spectroscopic Data

Spectroscopy Feature Predicted Wavenumber / Chemical Shift Rationale
IR C≡N stretch (Nitrile) ~2230-2210 cm⁻¹ Characteristic strong, sharp absorption for nitriles.
C-F stretch (CF₃) ~1350-1100 cm⁻¹ Strong, broad absorptions typical for trifluoromethyl groups.
C-Cl stretch ~800-600 cm⁻¹ Absorption in the fingerprint region.
Aromatic C=C/C=N ~1600-1450 cm⁻¹ Multiple bands corresponding to pyridine ring vibrations.
¹H NMR H-2 (Pyridine Ring) δ ~9.0-9.2 ppm (singlet) Deshielded by adjacent ring nitrogen and influenced by other electron-withdrawing groups.
H-5 (Pyridine Ring) δ ~7.8-8.0 ppm (singlet) Deshielded proton on the pyridine ring.
¹³C NMR Pyridine Carbons δ ~110-160 ppm Six distinct signals expected for the six unique carbons in the pyridine ring.
CF₃ Carbon δ ~120-125 ppm (quartet) Characteristic quartet due to coupling with three fluorine atoms (¹JCF).
CN Carbon (Nitrile) δ ~115-120 ppm Typical chemical shift for a nitrile carbon.
¹⁹F NMR CF₃ δ ~ -60 to -70 ppm (singlet) A single peak relative to a standard like CFCl₃, as all three fluorine atoms are equivalent.

| Mass Spec | [M]⁺ and [M+2]⁺ | m/z 206 and 208 | The molecular ion peak and its isotopic peak in an approximate 3:1 ratio, characteristic of a molecule containing one chlorine atom. |

Chemical Reactivity and Synthetic Utility

The utility of this compound as a synthetic intermediate stems from the distinct reactivity of its functional groups. The electron-withdrawing nature of the trifluoromethyl and nitrile groups renders the pyridine ring electron-deficient, which activates the C-Cl bond towards nucleophilic attack.

Nucleophilic Aromatic Substitution (SNAr)

The primary mode of reaction for this molecule is SNAr at the C-6 position. The chlorine atom is an excellent leaving group, readily displaced by a variety of nucleophiles including amines, alcohols, and thiols. This reaction is fundamental to building molecular complexity and is a cornerstone of its application in drug discovery.[1]

SNAr_Mechanism start This compound reagent + Nucleophile (Nu⁻) intermediate Meisenheimer-type Intermediate (Anionic σ-complex) reagent->intermediate Attack at C-6 product 6-Substituted Product intermediate->product Loss of Cl⁻ leaving_group + Cl⁻

Caption: Generalized workflow for SNAr reactions.

Transformations of the Nitrile Group

The nitrile (C≡N) group offers additional synthetic handles. It can be:

  • Hydrolyzed to a carboxylic acid or an amide, providing entry into another class of derivatives.

  • Reduced to a primary amine, which can be further functionalized.

  • Reacted with organometallic reagents to form ketones.

This dual reactivity at both the C-Cl and C≡N positions makes the parent molecule a highly valuable and versatile scaffold.

Representative Synthetic Protocol

The synthesis of substituted nicotinonitriles often involves the condensation of appropriate precursors to form the pyridine ring, followed by functional group interconversions. While the exact commercial synthesis of this compound is proprietary, a plausible laboratory-scale approach can be adapted from established methodologies for similar structures.[9][10] The following protocol illustrates a general, educational procedure for the formation of a substituted nicotinonitrile ring system.

Objective: To synthesize a 4-(trifluoromethyl)nicotinonitrile derivative via a cyclocondensation reaction.

Materials:

  • 4-ethoxy-1,1,1-trifluoro-3-buten-2-one

  • 3-aminoacrylonitrile

  • Sodium ethoxide solution in ethanol

  • Ethanol (anhydrous)

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve 4-ethoxy-1,1,1-trifluoro-3-buten-2-one (1 equivalent) and 3-aminoacrylonitrile (1.1 equivalents) in 100 mL of anhydrous ethanol.[9]

  • Initial Reflux: Equip the flask with a reflux condenser and stir the mixture. Heat the solution to reflux (approximately 78°C) for 3 hours. This step facilitates the initial condensation between the two reactants.

  • Base Addition: After the initial reflux, cool the mixture slightly. Slowly add a solution of sodium ethoxide in ethanol (1.2 equivalents) dropwise to the reaction flask. The addition of a strong base is critical for promoting the cyclization and aromatization to form the pyridine ring.[9]

  • Final Reflux: Once the base addition is complete, heat the mixture back to reflux and maintain for an additional 5 hours to ensure the reaction goes to completion.[9]

  • Workup and Isolation: Cool the reaction mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator. The resulting residue will contain the crude product.

  • Purification: Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield the purified 4-(trifluoromethyl)nicotinonitrile product.[11]

Causality Note: The choice of a strong, non-nucleophilic base like sodium ethoxide is crucial. It deprotonates the intermediate adduct, which drives the intramolecular cyclization and subsequent elimination of water to form the stable aromatic pyridine ring. The trifluoromethyl group's electron-withdrawing effect facilitates this cyclization process.

Applications in Research and Development

Medicinal Chemistry and Drug Discovery

This compound is a prime example of a "scaffold" molecule used in drug development. The trifluoromethylpyridine core is present in numerous biologically active compounds.[1]

  • Enhanced Pharmacokinetics: The CF₃ group often improves a drug candidate's metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes. Its lipophilicity can also enhance cell membrane permeability.[1][2]

  • Target Binding: The strong dipole moment of the C-F bonds can lead to favorable interactions with protein targets, potentially increasing binding affinity and potency.[1]

  • Therapeutic Areas: Derivatives synthesized from this intermediate have been investigated for various therapeutic applications, including as anti-inflammatory, anti-infective, and anti-cancer agents, often targeting specific kinases or receptors.[1][3]

Agrochemicals

In the agrochemical industry, this compound serves as a key intermediate for producing modern herbicides and pesticides.[3] The biological activity of the final products is often enhanced by the trifluoromethyl group, leading to more effective and potent crop protection agents. The chloro-substituent provides a convenient point of attachment for the rest of the molecule designed to interact with the biological target in the pest or weed.[3]

Safety, Handling, and Storage

As with any active chemical intermediate, proper handling of this compound is essential. While a specific, comprehensive toxicology report is not publicly available, data from closely related compounds provides a strong basis for safe handling protocols.

  • Engineering Controls: Always handle this compound in a well-ventilated chemical fume hood to minimize inhalation exposure.[6] Eyewash stations and safety showers should be readily accessible.[6]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (inspect before use), a lab coat, and safety glasses or goggles.[12][13]

  • Handling: Avoid contact with skin, eyes, and clothing. Do not ingest or inhale dust or vapors. Wash hands thoroughly after handling.[12]

  • Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place as recommended (2-8°C or room temperature).[3][5]

  • Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases, as these may cause vigorous reactions.[12]

Conclusion

This compound is a high-value synthetic building block whose utility is defined by the synergistic interplay of its three functional groups. Its predictable reactivity, particularly in SNAr reactions, combined with the favorable physicochemical properties imparted by the trifluoromethyl group, establishes it as a critical intermediate in the synthesis of next-generation pharmaceuticals and agrochemicals. A thorough understanding of its properties, reactivity, and handling requirements is paramount for any researcher aiming to leverage its synthetic potential.

References

An In-depth Technical Guide to the Physicochemical Characteristics of 6-Chloro-4-(trifluoromethyl)nicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical overview of 6-Chloro-4-(trifluoromethyl)nicotinonitrile (CAS No. 1201187-18-9), a key heterocyclic building block in modern chemical research. The guide delves into its fundamental physicochemical properties, spectroscopic signature, reactivity, and established applications, particularly within the agrochemical and pharmaceutical industries. Methodologies for its characterization and safe handling are also detailed, offering field-proven insights for researchers, scientists, and professionals in drug development.

Introduction and Strategic Importance

This compound is a substituted pyridine derivative whose strategic importance is derived from the unique interplay of its three primary functional groups. The pyridine scaffold is a privileged structure in medicinal chemistry, while the trifluoromethyl (-CF₃) group, chloro (-Cl) atom, and nitrile (-CN) moiety each impart distinct and valuable properties.

  • Trifluoromethyl Group (-CF₃): The incorporation of a -CF₃ group is a well-established strategy in drug discovery to enhance metabolic stability, increase lipophilicity, and improve binding affinity to target proteins. This electron-withdrawing group significantly modulates the electronic properties of the pyridine ring, influencing its reactivity and the pKa of the ring nitrogen.[1]

  • Chloro Group (-Cl): The chlorine atom at the 6-position serves as a versatile synthetic handle. It is a competent leaving group for nucleophilic aromatic substitution (SNAr) reactions, allowing for the facile introduction of diverse functionalities to build molecular complexity.

  • Nitrile Group (-CN): The nitrile function is a valuable precursor for other chemical groups. It can be hydrolyzed to a carboxylic acid or amide, or reduced to a primary amine, providing multiple pathways for derivatization.

Collectively, these features make this compound a highly sought-after intermediate for synthesizing novel bioactive molecules in agrochemistry and pharmacology.[2]

Core Physicochemical Properties

The fundamental physical and chemical properties of a compound are critical for its handling, reaction setup, and formulation. The key properties of this compound are summarized below.

PropertyValueSource
CAS Number 1201187-18-9[2][3][4]
Molecular Formula C₇H₂ClF₃N₂[2][4]
Molecular Weight 206.55 g/mol [2][4]
Boiling Point 252.0 ± 35.0 °C (Predicted)[2]
Storage 2-8°C, Sealed in a dry place[2][4]

Note: While a specific melting point for this exact isomer is not widely published, related compounds like 6-(Trifluoromethyl)nicotinonitrile have a melting point of 37-41 °C, suggesting the target compound is a solid at room temperature.[5][6]

Structural Elucidation and Spectroscopic Profile

Unambiguous structural confirmation is the bedrock of chemical synthesis and analysis. This is achieved through a combination of spectroscopic techniques.

Chemical Structure and Identifiers
  • IUPAC Name: 6-Chloro-4-(trifluoromethyl)pyridine-3-carbonitrile

  • SMILES: N#CC1=C(C=NC=C1Cl)C(F)(F)F

  • InChI Key: (Generated from structure, for reference) FLLWRXQMLZYEEK-UHFFFAOYSA-N

Caption: Chemical structure of this compound.

Expected Spectroscopic Data

While specific spectra for this compound are not publicly available, a standard analytical workflow would yield the following characteristic data:

  • ¹H NMR: The proton NMR spectrum would be simple, showing two distinct signals in the aromatic region, each corresponding to the protons on the pyridine ring. These signals would appear as doublets (or more complex multiplets depending on coupling) due to spin-spin coupling with each other. The significant downfield shift of these protons is expected due to the electron-withdrawing effects of the -CN, -Cl, and -CF₃ groups.

  • ¹³C NMR: The carbon NMR would show seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbon of the -CF₃ group would appear as a quartet due to coupling with the three fluorine atoms. The nitrile carbon would have a characteristic chemical shift around 115-120 ppm.

  • ¹⁹F NMR: This would show a singlet, as all three fluorine atoms in the -CF₃ group are chemically equivalent.

  • Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) and a characteristic M+2 peak with an intensity of approximately one-third of the M⁺ peak, which is indicative of the presence of a single chlorine atom.

  • Infrared (IR) Spectroscopy: A strong, sharp absorption band around 2230-2240 cm⁻¹ would confirm the presence of the nitrile (-C≡N) stretching vibration.

Synthesis, Reactivity, and Applications

Synthetic Pathways

Nicotinonitrile derivatives are typically synthesized via cyclization reactions. A common approach involves the reaction of β-ketonitriles with ammonium acetate or the cyclization of appropriately substituted propenenitrile precursors.[7][8][9] The introduction of the trifluoromethyl group can be a key step, often achieved using specialized trifluoromethylating reagents on a suitable precursor.[1]

A Substituted Pyridine Precursor C Reaction (e.g., Cu-mediated) A->C B Trifluoromethylation Reagent (e.g., Chen Reagent) B->C D This compound C->D Synthesis E Nucleophilic Aromatic Substitution D->E Reactivity Site 1 F Hydrolysis/Reduction of Nitrile D->F Reactivity Site 2 G Diverse Agrochemicals E->G H Pharmaceutical APIs E->H F->H

Caption: Conceptual workflow of synthesis and derivatization.

Chemical Reactivity

The molecule's reactivity is dictated by its functional groups. The electron-deficient nature of the pyridine ring, enhanced by the three withdrawing groups, makes it susceptible to nucleophilic attack. The primary sites of reaction are:

  • Nucleophilic Aromatic Substitution (SNAr) at C6: The chlorine atom is an excellent leaving group, allowing for substitution by various nucleophiles (e.g., amines, alkoxides, thiolates) to generate a library of derivatives.

  • Transformation of the Nitrile Group: The nitrile can be readily converted into other functional groups, providing a secondary point for diversification.

Key Applications

This compound is primarily used as a crucial intermediate in the synthesis of high-value target molecules.[2]

  • Agrochemicals: It is a building block for advanced herbicides and pesticides. The presence of the -CF₃ group often enhances the biological efficacy of the final product.[1][2]

  • Pharmaceuticals: In the pharmaceutical industry, it is utilized to develop Active Pharmaceutical Ingredients (APIs).[2] The trifluoromethylpyridine core is found in molecules designed for various therapeutic areas, including anti-inflammatory, anti-infective, and oncology agents.[2]

Safety, Handling, and Storage

As a laboratory chemical, this compound requires careful handling. While a specific Safety Data Sheet (SDS) is not broadly available, data from closely related nicotinonitrile compounds provide authoritative guidance.

Hazard Profile (based on analogous compounds):

  • Harmful if swallowed, in contact with skin, or if inhaled.[10][11][12]

  • Causes skin irritation and serious eye damage/irritation.[10][11][12]

  • May cause respiratory irritation.[10][11]

Recommended Handling Procedures:

  • Engineering Controls: Use only in a well-ventilated area, preferably under a chemical fume hood.[10] Ensure eyewash stations and safety showers are readily accessible.[13]

  • Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles or a face shield, and a lab coat.[10][12]

  • Handling: Avoid breathing dust, vapor, or gas.[13] Prevent contact with skin, eyes, and clothing. Do not eat, drink, or smoke when using this product.[10]

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.[2][13] Recommended storage temperature is between 2-8°C.[2]

Experimental Protocols for Characterization

To ensure the identity and purity of this compound, a standard set of analytical procedures must be followed. The causality behind this workflow is to first confirm the chemical structure and then quantify its purity.

G cluster_0 Structural Confirmation cluster_1 Purity & Properties Assessment NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) MS Mass Spectrometry HPLC HPLC Analysis NMR->HPLC IR IR Spectroscopy MS->HPLC IR->HPLC MP Melting Point Determination end Verified Compound HPLC->end MP->end start Synthesized Sample start->NMR start->MS start->IR

Caption: Standard workflow for physicochemical characterization.

Protocol 1: Structure Verification by NMR Spectroscopy
  • Objective: To confirm the covalent structure of the molecule.

  • Methodology:

    • Accurately weigh approximately 5-10 mg of the sample.

    • Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.

    • Acquire ¹H, ¹³C, and ¹⁹F NMR spectra using a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Process the data (Fourier transform, phase correction, baseline correction).

    • Analyze the spectra by integrating proton signals, identifying chemical shifts, and evaluating coupling patterns to ensure they are consistent with the proposed structure.

  • Expertise & Causality: This multi-nuclear approach provides orthogonal data points. ¹H NMR confirms the proton environment, ¹³C NMR confirms the carbon backbone, and ¹⁹F NMR provides a clean signal for the trifluoromethyl group, validating the presence and integrity of all key components of the molecule.

Protocol 2: Purity Determination by High-Performance Liquid Chromatography (HPLC)
  • Objective: To quantify the purity of the compound by separating it from any impurities.

  • Methodology:

    • Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.

    • Prepare a series of dilutions for calibration if quantitative analysis is needed.

    • Use a reverse-phase C18 column.

    • Set up a mobile phase gradient, typically starting with a high percentage of water (with 0.1% formic acid or TFA) and ramping up to a high percentage of organic solvent (acetonitrile or methanol, also with 0.1% acid).

    • Inject a small volume (e.g., 5-10 µL) of the sample solution.

    • Monitor the elution profile using a UV detector at a wavelength where the compound has strong absorbance (e.g., 254 nm).

    • Calculate the purity by integrating the area of the main peak and expressing it as a percentage of the total peak area.

  • Trustworthiness: This method is a self-validating system because the separation power of HPLC can resolve impurities with very similar structures from the main compound. The area-under-the-curve percentage is a reliable and universally accepted measure of purity for soluble organic compounds.

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  • This compound - CAS:1201187-18-9 - Sunway Pharm Ltd. (n.d.). Retrieved from Google Search. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE5ye3zSAFlBmCpdhcpFLIfe1shu-PVbGpeZfZI65JvCDASEOEmyZ6_i2NEOfXBD_R7dTL6fFUwSZQnD9bizvc2RN0GmePFx1MU0aqsqTwWh0LM5ShzNjn3tRQtb7Nx-4Te7ScuVg==]
  • CN109467532B - Preparation method of 4-trifluoromethyl nicotinic acid - Google Patents. (n.d.). Retrieved from Google Search. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFGLlR2EIeBCcAkK2Cl6A-nVCXX2c8YrxZypcJ80-JXCyudkSehdeSeuQc0Qd9l87b6ZRxJJQ4dJSSpUgWiMbAZ2TMQI0BzGw3DD2r309Z1qE_4gsL4GaN1jkfScX30tMUuTw977QN8ZbfkSRA=]

Sources

An In-Depth Technical Guide to 6-Chloro-4-(trifluoromethyl)nicotinonitrile: Synthesis, Structure Elucidation, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal and agricultural chemistry, fluorinated heterocyclic compounds have emerged as indispensable building blocks. The strategic incorporation of fluorine-containing moieties, such as the trifluoromethyl (-CF3) group, into molecular scaffolds can profoundly influence their physicochemical and biological properties.[1] This guide focuses on a key exemplar of this class: 6-Chloro-4-(trifluoromethyl)nicotinonitrile. Possessing a unique combination of reactive sites—a chloro group susceptible to nucleophilic substitution, a nitrile group that can be further transformed, and an electron-deficient pyridine ring activated by a potent trifluoromethyl group—this compound serves as a versatile intermediate in the synthesis of a diverse array of bioactive molecules.[2][3]

This document, authored from the perspective of a Senior Application Scientist, provides a comprehensive technical overview of this compound, covering its synthesis, detailed structural elucidation through spectroscopic methods, and its applications in drug discovery and other fields.

Core Compound Identification

A solid foundation in chemical research begins with unambiguous identification of the molecule of interest. The core properties of this compound are summarized below.

IdentifierValueSource
CAS Number 1201187-18-9[4]
Molecular Formula C₇H₂ClF₃N₂[4]
Molecular Weight 206.55 g/mol [4]
IUPAC Name 6-chloro-4-(trifluoromethyl)pyridine-3-carbonitrile
Synonyms 6-Chloro-4-(trifluoromethyl)pyridine-3-carbonitrile[5]

Synthesis and Purification: A Mechanistic Perspective

A plausible synthetic approach involves a cyclocondensation reaction. This method often utilizes a trifluoromethyl-containing precursor which undergoes cyclization to form the pyridine ring.[3] Another feasible route is through a multi-step process starting from a substituted pyridine, involving chlorination and trifluoromethylation reactions.

Illustrative Synthetic Workflow:

Synthesis_Workflow A Pyridine Precursor B Chlorination A->B e.g., Cl₂ C Trifluoromethylation B->C e.g., CF₃-source D Cyanation C->D e.g., CuCN E This compound D->E Final Product

Caption: A generalized synthetic workflow for this compound.

Experimental Protocol: A General Approach to Nicotinonitrile Synthesis

The synthesis of nicotinonitriles can often be achieved through the dehydration of the corresponding nicotinamide. A general laboratory procedure for such a transformation is provided below as a conceptual reference.

  • Reaction Setup: In a dry round-bottomed flask, the nicotinamide precursor is intimately mixed with a dehydrating agent, such as phosphorus pentoxide.

  • Dehydration: The mixture is heated under reduced pressure, and the nicotinonitrile product is distilled as it forms.

  • Workup and Purification: The collected distillate is dissolved in a suitable organic solvent, washed to remove any impurities, and dried. The solvent is then removed under reduced pressure.

  • Final Purification: The crude product is further purified by recrystallization or sublimation to yield the pure nicotinonitrile.

Structural Elucidation: A Spectroscopic Deep Dive

The unambiguous determination of the structure of this compound is paramount for its use in further synthetic applications. A combination of modern spectroscopic techniques provides a complete picture of its molecular architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR spectra would provide definitive structural information.

¹H NMR Spectroscopy: Deciphering the Proton Environment

The ¹H NMR spectrum of this compound is expected to be simple, showing two signals in the aromatic region corresponding to the two protons on the pyridine ring.

  • H-2 Proton: This proton is expected to appear as a singlet at a downfield chemical shift due to the deshielding effects of the adjacent nitrogen atom and the trifluoromethyl group at the 4-position.

  • H-5 Proton: This proton is also expected to be a singlet and will be influenced by the adjacent chloro and cyano groups.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum will reveal the number of unique carbon environments. For this compound, seven distinct signals are anticipated.

  • Pyridine Ring Carbons: The chemical shifts of the five carbons in the pyridine ring will be influenced by their position relative to the nitrogen atom and the electron-withdrawing substituents. The carbon bearing the trifluoromethyl group (C-4) and the carbon attached to the chlorine (C-6) are expected to be significantly deshielded.

  • Trifluoromethyl Carbon: The carbon of the -CF₃ group will appear as a quartet due to coupling with the three fluorine atoms.

  • Nitrile Carbon: The carbon of the cyano group (-C≡N) will have a characteristic chemical shift in the 115-125 ppm range.

¹⁹F NMR Spectroscopy: Probing the Fluorine Environment

The ¹⁹F NMR spectrum will provide a clear signal for the trifluoromethyl group. A single resonance is expected, and its chemical shift will be characteristic of a -CF₃ group attached to an aromatic ring.

Caption: Key structural features of this compound for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands.

  • C≡N Stretch: A sharp, medium-intensity band is expected in the region of 2220-2240 cm⁻¹ for the nitrile group.

  • C-F Stretches: Strong absorption bands in the 1100-1300 cm⁻¹ region are characteristic of the C-F stretching vibrations of the trifluoromethyl group.

  • Aromatic C=C and C=N Stretches: Multiple bands in the 1400-1600 cm⁻¹ region will correspond to the stretching vibrations of the pyridine ring.

  • C-Cl Stretch: A band in the 600-800 cm⁻¹ region can be attributed to the C-Cl stretching vibration.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the electron ionization (EI) mass spectrum would show:

  • Molecular Ion Peak (M⁺): A prominent molecular ion peak at m/z 206, corresponding to the molecular weight of the compound. The presence of a chlorine atom will result in an M+2 peak with an intensity of approximately one-third of the M⁺ peak, which is a characteristic isotopic signature.

  • Fragmentation Pattern: Fragmentation may involve the loss of a chlorine atom, a cyano group, or a trifluoromethyl radical, leading to characteristic fragment ions.

Reactivity and Synthetic Applications

The chemical reactivity of this compound is dictated by its functional groups and the electron-deficient nature of the pyridine ring.

Nucleophilic Aromatic Substitution

The chlorine atom at the 6-position is susceptible to nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing trifluoromethyl and cyano groups enhance the electrophilicity of the pyridine ring, facilitating attack by nucleophiles. This allows for the introduction of a wide range of substituents, such as amines, alkoxides, and thiolates, at this position.

SNAr_Reaction A This compound C Substituted Product A->C SNAr B Nucleophile (Nu⁻) B->C

Caption: General scheme for nucleophilic aromatic substitution on this compound.

Transformations of the Nitrile Group

The nitrile group can be hydrolyzed to a carboxylic acid or a primary amide, or it can be reduced to a primary amine. These transformations open up further avenues for derivatization and the synthesis of a variety of heterocyclic compounds.

Applications in Drug Discovery and Agrochemicals

The trifluoromethylpyridine scaffold is a privileged structure in medicinal and agricultural chemistry.[6] The trifluoromethyl group can enhance metabolic stability, binding affinity, and cell membrane permeability of drug candidates.[1] this compound, as a versatile intermediate, is a valuable starting material for the synthesis of compounds with potential therapeutic or pesticidal activity. Its derivatives have been explored for a range of applications, including as anti-inflammatory and anti-infective agents.[4]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. It is important to consult the Safety Data Sheet (SDS) before use. In general, it should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.

Conclusion

This compound is a highly functionalized building block with significant potential in synthetic and medicinal chemistry. Its unique combination of reactive sites, coupled with the beneficial properties imparted by the trifluoromethyl group, makes it a valuable intermediate for the development of novel bioactive molecules. A thorough understanding of its synthesis, spectroscopic characterization, and reactivity is crucial for harnessing its full potential in the design and creation of next-generation pharmaceuticals and agrochemicals.

References

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery. Retrieved from [Link]

  • Fujimoto, H., & Uehara, F. (2020). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 45(3), 141-151. Retrieved from [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • Fujimoto, H., & Uehara, F. (2020). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PMC. Retrieved from [Link]

  • PubChem. (n.d.). 6-Chloro-4-(trifluoromethyl)nicotinic acid. Retrieved from [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of 6-Chloro-4-(trifluoromethyl)nicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 6-Chloro-4-(trifluoromethyl)nicotinonitrile, a key intermediate in the development of novel agrochemicals and pharmaceuticals.[1] This document is intended for researchers, scientists, and drug development professionals, offering both theoretical predictions and practical insights into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics of this compound.

Introduction: The Significance of this compound

This compound, with the CAS Number 1201187-18-9, is a substituted pyridine derivative.[1][2][3] Its molecular structure, featuring a chlorine atom, a trifluoromethyl group, and a nitrile function on the pyridine ring, makes it a versatile building block in organic synthesis. The trifluoromethyl group, in particular, is known to enhance the biological activity of molecules in which it is incorporated.[1]

A thorough understanding of its spectroscopic properties is paramount for unambiguous identification, purity assessment, and quality control during its synthesis and subsequent use in multi-step reaction sequences. This guide will delve into the expected spectroscopic signatures of this molecule, providing a robust framework for its characterization.

Molecular Structure and Predicted Spectroscopic Features

The structural formula of this compound is C₇H₂ClF₃N₂ with a molecular weight of 206.55 g/mol .[1][3]

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, we will consider ¹H NMR and ¹³C NMR.

¹H NMR Spectroscopy

Predicted ¹H NMR Data (500 MHz, CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.8Singlet1HH-2
~7.8Singlet1HH-5

Interpretation:

The ¹H NMR spectrum is expected to be simple, showing two singlets in the aromatic region.

  • H-2: The proton at the C-2 position is adjacent to the ring nitrogen and is expected to be the most deshielded, appearing at a higher chemical shift.

  • H-5: The proton at the C-5 position will appear at a slightly lower chemical shift compared to H-2.

The absence of any adjacent protons for both H-2 and H-5 results in singlet multiplicities for both signals.

¹³C NMR Spectroscopy

Predicted ¹³C NMR Data (125 MHz, CDCl₃):

Chemical Shift (δ, ppm)Assignment
~155C-6
~152C-2
~140 (q)C-4
~125 (q)-CF₃
~120C-5
~115-CN
~110C-3

(q) denotes a quartet due to coupling with the three fluorine atoms of the -CF₃ group.

Interpretation:

The ¹³C NMR spectrum will provide key information about the carbon skeleton.

  • C-6 and C-2: The carbons attached to the electronegative nitrogen and chlorine (for C-6) will be significantly deshielded and appear at the downfield end of the spectrum.

  • C-4 and -CF₃: The carbon of the trifluoromethyl group will appear as a quartet due to C-F coupling. The C-4 carbon, directly attached to the -CF₃ group, will also likely appear as a quartet with a smaller coupling constant and will be deshielded. The nitrile carbon typically appears in the 115–120 ppm region.[4]

  • C-5 and C-3: These carbons will appear in the aromatic region, with C-3 being more shielded due to its position relative to the electron-withdrawing groups.

  • -CN: The nitrile carbon is expected to have a characteristic chemical shift around 115 ppm.[4]

Experimental Protocol for NMR Spectroscopy

A detailed protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Weigh ~5-10 mg of the compound prep2 Dissolve in ~0.6 mL of deuterated chloroform (CDCl₃) prep1->prep2 prep3 Add a small amount of TMS as an internal standard prep2->prep3 prep4 Transfer the solution to a 5 mm NMR tube prep3->prep4 acq1 Insert the sample into the NMR spectrometer (e.g., 500 MHz) acq2 Lock and shim the spectrometer acq1->acq2 acq3 Acquire ¹H NMR spectrum (e.g., 16 scans) acq2->acq3 acq4 Acquire ¹³C NMR spectrum (e.g., 1024 scans) acq3->acq4 proc1 Apply Fourier transformation proc2 Phase correction proc1->proc2 proc3 Baseline correction proc2->proc3 proc4 Calibrate the chemical shifts to TMS (0.00 ppm) proc3->proc4 proc5 Integrate the ¹H NMR signals proc4->proc5

Caption: Workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.

Predicted IR Data:

Wavenumber (cm⁻¹)IntensityAssignment
~3100-3000Weak-MediumAromatic C-H stretch
~2230Strong, SharpC≡N (Nitrile) stretch
~1600-1450MediumAromatic C=C and C=N ring stretches
~1350-1100StrongC-F stretches (from -CF₃)
~850-750StrongC-Cl stretch

Interpretation:

  • C≡N Stretch: The most characteristic peak in the IR spectrum will be the strong, sharp absorption around 2230 cm⁻¹ corresponding to the nitrile C≡N stretching vibration. For aromatic nitriles, this peak is typically found between 2240 and 2220 cm⁻¹.[5]

  • C-F Stretches: The trifluoromethyl group will give rise to very strong absorptions in the 1350-1100 cm⁻¹ region.

  • Aromatic C-H and Ring Stretches: Weaker absorptions for the aromatic C-H stretches are expected above 3000 cm⁻¹. The characteristic aromatic ring stretching vibrations will appear in the 1600-1450 cm⁻¹ region.

  • C-Cl Stretch: The C-Cl stretch will be observed in the fingerprint region, typically between 850 and 750 cm⁻¹.

Experimental Protocol for IR Spectroscopy (ATR)

The Attenuated Total Reflectance (ATR) technique is a common and convenient method for obtaining IR spectra of solid samples.

G cluster_setup Instrument Setup cluster_sample Sample Analysis cluster_process Data Processing setup1 Ensure the ATR crystal is clean setup2 Collect a background spectrum setup1->setup2 sample1 Place a small amount of the solid sample on the ATR crystal setup2->sample1 sample2 Apply pressure using the anvil sample1->sample2 sample3 Collect the sample spectrum (e.g., 32 scans) sample2->sample3 process1 Perform ATR correction sample3->process1 process2 Identify and label significant peaks process1->process2

Caption: Workflow for ATR-IR data acquisition.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Predicted Mass Spectrometry Data (Electron Ionization - EI):

m/zRelative IntensityAssignment
206/208High (3:1 ratio)[M]⁺ (Molecular ion)
171/173Medium[M - Cl]⁺
137Medium[M - CF₃]⁺
102Medium[M - Cl - CF₃]⁺

Interpretation:

  • Molecular Ion Peak: The most critical feature will be the molecular ion peak. Due to the presence of a chlorine atom, this will appear as a pair of peaks (M⁺ and M+2) at m/z 206 and 208. The natural abundance of the two chlorine isotopes, ³⁵Cl and ³⁷Cl, is approximately 3:1. Therefore, the relative intensity of the peaks at m/z 206 and 208 will be in a 3:1 ratio, which is a definitive indicator of the presence of one chlorine atom.[6]

  • Fragmentation Pattern: Common fragmentation pathways would involve the loss of the substituents. The loss of a chlorine radical would give a fragment at m/z 171. The loss of a trifluoromethyl radical would result in a fragment at m/z 137.

Experimental Protocol for Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for the analysis of this volatile compound.

G cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry prep1 Prepare a dilute solution of the compound in a volatile solvent (e.g., dichloromethane) gc1 Inject the sample into the GC prep1->gc1 gc2 Separate the components on a suitable capillary column gc1->gc2 ms1 Ionize the eluted compound (e.g., by electron ionization at 70 eV) gc2->ms1 ms2 Analyze the ions in the mass analyzer ms1->ms2 ms3 Detect the ions and generate the mass spectrum ms2->ms3

Sources

The Strategic Application of 6-Chloro-4-(trifluoromethyl)nicotinonitrile in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Medicinal Chemists and Drug Development Professionals

Introduction: A Privileged Scaffold for Complex Targets

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms and nitrogen-containing heterocycles is a cornerstone of rational drug design. The trifluoromethyl (-CF3) group, in particular, is prized for its ability to enhance metabolic stability, increase lipophilicity, and modulate the electronic properties of a molecule, often leading to improved potency and pharmacokinetic profiles.[1] When combined with a pyridine core, a ubiquitous motif in pharmaceuticals, the resulting trifluoromethylpyridine (TFMP) scaffold becomes a powerful tool for engaging a wide range of biological targets.

This guide focuses on a particularly valuable, yet underexplored, building block: 6-Chloro-4-(trifluoromethyl)nicotinonitrile . This molecule is a trifunctionalized pyridine, presenting chemists with three distinct points for chemical modification: a nucleophilic substitution site (C6-Cl), a versatile nitrile group, and an activating trifluoromethyl group. Its true potential is realized as a key intermediate in the synthesis of complex, high-value therapeutics, most notably in the development of Janus Kinase (JAK) inhibitors for treating inflammatory and autoimmune diseases.[2][3] This document serves as a technical primer on its properties, synthesis, reactivity, and strategic application in cutting-edge drug discovery programs.

Physicochemical and Safety Profile

A thorough understanding of a building block's fundamental properties is critical for its effective use in synthesis and for ensuring laboratory safety.

Quantitative Data Summary
PropertyValueSource / Note
CAS Number 1201187-18-9
Molecular Formula C₇H₂ClF₃N₂
Molecular Weight 206.55 g/mol
Boiling Point 252.0 ± 35.0 °C (Predicted)
Melting Point Data not availableThe related, non-chlorinated analog, 6-(Trifluoromethyl)nicotinonitrile, has a melting point of 37-41 °C.
Appearance Solid (Typical)Based on related compounds.
Storage 2-8°C, Sealed in dry conditions
Safety & Handling

While a specific Safety Data Sheet (SDS) for this exact compound is not universally available, data from closely related chlorinated and trifluoromethylated pyridines provide a strong basis for hazard assessment.

  • GHS Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H318/H319 (Causes serious eye damage/irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).

  • Precautionary Statements:

    • Prevention (P261, P280): Avoid breathing dust. Wear protective gloves, protective clothing, and eye/face protection.

    • Response (P302+P352, P305+P351+P338): IF ON SKIN: Wash with plenty of soap and water. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

    • General Handling: Use only in a well-ventilated area, preferably under a chemical fume hood. Ensure eyewash stations and safety showers are readily accessible. Avoid ingestion and inhalation.

Synthesis and Core Reactivity

The utility of this compound stems from its accessible synthesis and predictable, high-yielding reactivity.

Authoritative Synthesis Protocol

The preparation of this key intermediate has been documented in the patent literature, demonstrating a scalable and robust method. The following protocol is adapted from patent WO2009152133A1.

Protocol 1: Synthesis of this compound

  • Starting Material: 6-Chloro-4-(trifluoromethyl)nicotinamide.

  • Dehydration: A mixture of 6-chloro-4-(trifluoromethyl)nicotinamide (1.0 eq) and phosphorus oxychloride (POCl₃, ~20 eq) is prepared in a suitable reaction vessel.

    • Scientist's Insight: POCl₃ serves as both the solvent and the dehydrating agent, converting the primary amide directly to the nitrile. The large excess ensures the reaction goes to completion.

  • Reaction: The mixture is heated to approximately 60 °C with stirring for 1 hour. Reaction progress can be monitored by TLC or LC-MS.

  • Workup:

    • The reaction mixture is cooled to ambient temperature.

    • The excess POCl₃ is removed under reduced pressure (rotary evaporation).

    • The resulting residue is carefully partitioned between a chilled saturated aqueous sodium bicarbonate (NaHCO₃) solution and a suitable organic solvent (e.g., ethyl acetate). This step must be performed with caution as the quenching of residual POCl₃ is exothermic.

    • The aqueous layer is extracted multiple times with the organic solvent.

  • Purification: The combined organic layers are dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography on silica gel if necessary.

Key Reactivity Profile: An SNAr Hub

The electronic nature of the ring makes this compound an excellent substrate for Nucleophilic Aromatic Substitution (SNAr). The potent electron-withdrawing effects of both the para-trifluoromethyl group and the meta-nitrile group strongly activate the C6 position (ipso to the chlorine) towards nucleophilic attack. This makes the displacement of the chloride leaving group highly efficient and regioselective.

Reactivity_Hub main 6-Chloro-4-(trifluoromethyl) nicotinonitrile amine_prod 6-Amino-Substituted (e.g., Delgocitinib Precursor) main->amine_prod R-NH₂ / Base (SNAr) alkoxide_prod 6-Alkoxy-Substituted (Aryl Ethers) main->alkoxide_prod R-OH / Base (SNAr) thiol_prod 6-Thioether-Substituted main->thiol_prod R-SH / Base (SNAr) suzuki_prod 6-Aryl/Heteroaryl-Substituted (Biaryls) main->suzuki_prod Ar-B(OH)₂ Pd Catalyst, Base (Suzuki Coupling) hydrolysis_prod 6-Chloro-4-(trifluoromethyl) nicotinic Acid main->hydrolysis_prod H₃O⁺ / Heat (Nitrile Hydrolysis)

Caption: Core reactivity pathways of this compound.

Application Spotlight: Synthesis of Janus Kinase (JAK) Inhibitors

The most compelling application of this compound is as a foundational building block for potent JAK inhibitors, a class of drugs transforming the treatment of autoimmune diseases like rheumatoid arthritis and atopic dermatitis.[2][3] A prime example is Delgocitinib , a pan-JAK inhibitor approved for atopic dermatitis.[2]

The JAK-STAT Signaling Pathway

The JAK-STAT pathway is a critical signaling cascade used by numerous cytokines and growth factors to regulate immune responses, inflammation, and cell growth. Dysregulation of this pathway is a hallmark of many autoimmune disorders.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK (Kinase) Receptor->JAK 2. Receptor Dimerization & JAK Activation Cytokine Cytokine (e.g., Interleukin) Cytokine->Receptor 1. Binding STAT STAT (Inactive) JAK->STAT 3. Phosphorylation pSTAT p-STAT (Active) STAT_dimer STAT Dimer pSTAT->STAT_dimer 4. Dimerization DNA DNA STAT_dimer->DNA 5. Nuclear Translocation Gene_Transcription Gene Transcription (Inflammation) DNA->Gene_Transcription 6. Binds to DNA Inhibitor Delgocitinib (Derived from Title Compound) Inhibitor->JAK BLOCKS ATP Binding Site

Caption: Simplified JAK-STAT pathway and the site of inhibition by Delgocitinib.

Workflow: Synthesis of a JAK Inhibitor Core

The key step in synthesizing the Delgocitinib core involves the SNAr reaction between this compound and a chiral spirodiamine intermediate. The following protocol is a representative methodology based on the principles described in the process chemistry literature for Delgocitinib.[3]

Experimental_Workflow start Start: Assemble Reagents setup 1. Inert Atmosphere Setup - Add Diamine Intermediate (1.0 eq) - Add this compound (1.1 eq) - Add Base (e.g., DIPEA, 2.5 eq) - Add Solvent (e.g., NMP or DMSO) start->setup reaction 2. Reaction - Heat mixture to 80-100 °C - Stir for 12-24 hours - Monitor by LC-MS for consumption of starting material setup->reaction workup 3. Aqueous Workup - Cool to room temperature - Dilute with Ethyl Acetate - Wash with water and brine reaction->workup purify 4. Purification - Dry organic layer (Na₂SO₄) - Concentrate under vacuum - Purify by column chromatography or recrystallization workup->purify analyze 5. Analysis - Characterize by ¹H NMR, ¹³C NMR, MS - Confirm purity by HPLC purify->analyze end End: Pure Product analyze->end

Caption: General experimental workflow for the SNAr coupling step.

Protocol 2: Representative SNAr for JAK Inhibitor Precursor Synthesis

  • Vessel Preparation: A clean, dry reaction vessel is charged with the chiral diamine intermediate (e.g., the spirodiamine core of Delgocitinib, 1.0 eq), this compound (1.05-1.2 eq), and a suitable non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA, 2.5 eq).

    • Scientist's Insight: Using a slight excess of the chloropyridine ensures complete consumption of the more valuable chiral amine. DIPEA is chosen as it is a bulky, non-nucleophilic base that effectively scavenges the HCl generated during the reaction without competing as a nucleophile.

  • Solvent Addition: An appropriate polar aprotic solvent, such as N-Methyl-2-pyrrolidone (NMP) or Dimethyl sulfoxide (DMSO), is added to dissolve the reagents. The vessel is then purged with an inert gas (Nitrogen or Argon).

  • Reaction: The reaction mixture is heated to 80-120 °C and stirred vigorously. The progress is monitored by LC-MS or TLC until the diamine starting material is fully consumed.

  • Workup: Upon completion, the reaction is cooled to room temperature and diluted with a suitable organic solvent like ethyl acetate or dichloromethane. The organic phase is washed sequentially with water and saturated aqueous sodium chloride (brine) to remove the solvent and salts.

  • Isolation and Purification: The organic layer is dried over anhydrous magnesium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The resulting crude product is then purified, typically by silica gel column chromatography or recrystallization, to yield the desired 6-amino-substituted nicotinonitrile product.

  • Validation: The structure and purity of the final compound are confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.

Future Research Directions & Conclusion

While its role in JAK inhibitor synthesis is well-established, the potential of this compound is far from exhausted. The inherent reactivity of its three functional groups allows for diverse applications:

  • Palladium Cross-Coupling: The C6-Cl bond can serve as a handle for Suzuki, Buchwald-Hartwig, or Sonogashira coupling reactions, enabling the introduction of aryl, heteroaryl, amine, or alkyne substituents to build molecular complexity.

  • Nitrile Group Manipulation: The nitrile can be reduced to a primary amine (a key pharmacophore) or hydrolyzed to a carboxylic acid, providing an anchor point for further derivatization, for instance, in the synthesis of amide libraries.

  • Scaffold for Other Kinase Families: The trifluoromethyl-substituted aminopyridine scaffold is a validated pharmacophore for numerous other kinase families beyond JAKs. This building block is an ideal starting point for screening programs targeting kinases implicated in oncology and other therapeutic areas.

References

  • Delgocitinib – Mechanism of Action and Synthesis. (2023). YouTube. Available at: [Link]

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The Synthetic Chemist's Guide to Trifluoromethylpyridines: From Classical Methods to Modern Innovations

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Trifluoromethylpyridine Scaffold

In the landscape of modern drug discovery and agrochemical development, the trifluoromethylpyridine (TFMP) scaffold has emerged as a "privileged" structural motif.[1][2] The incorporation of a trifluoromethyl (-CF3) group onto a pyridine ring is not a mere incremental modification; it is a strategic decision that profoundly enhances the molecular properties critical for biological efficacy. The trifluoromethyl group, with its high electronegativity and lipophilicity, can dramatically improve a molecule's metabolic stability, membrane permeability, and binding affinity to target proteins.[3] When combined with the unique electronic and hydrogen-bonding capabilities of the pyridine ring, the resulting TFMP moiety offers a powerful tool for modulating the pharmacokinetic and pharmacodynamic profiles of active pharmaceutical ingredients (APIs) and crop protection agents.[1][2]

This strategic importance is evidenced by the growing number of commercialized products containing the TFMP core. From the pioneering herbicide Fluazifop-butyl to the HIV-1 medication Pifeltro and the insecticide Flonicamid, the TFMP structure is a recurring feature in molecules designed for high performance and stability.[1][4][5] However, the synthesis of these valuable compounds is not without its challenges. The inertness of the C-F bond and the distinct electronic nature of the pyridine ring necessitate specialized synthetic strategies.

This technical guide provides an in-depth exploration of the three principal methodologies for synthesizing trifluoromethylpyridines. We will delve into the causality behind experimental choices for each approach, from the industrially robust halogen exchange (Halex) reactions to the versatile construction from trifluoromethylated building blocks, and finally, the atom-economical but intricate direct C-H trifluoromethylation. This document is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the underlying chemical logic to empower innovation in the synthesis of this vital chemical scaffold.

Part 1: The Industrial Workhorse - Synthesis via Halogen Exchange (Halex)

The halogen exchange (Halex) method is the most established and industrially practiced route for the synthesis of trifluoromethylpyridines.[1][6] This approach is fundamentally a two-stage process: the exhaustive chlorination of a methylpyridine (picoline) to a trichloromethylpyridine, followed by the exchange of chlorine for fluorine atoms. While often requiring harsh conditions, its reliance on readily available starting materials and scalability make it a cornerstone of commercial TFMP production.

The logic behind this two-step process is rooted in the thermodynamics and kinetics of halogenation. Direct fluorination of picolines is highly exothermic and difficult to control. In contrast, chlorination is more manageable, and the resulting trichloromethyl group is a suitable precursor for nucleophilic fluoride substitution.

The Chlorination Stage

The initial step involves the radical chlorination of a picoline isomer. This can be performed in either the vapor or liquid phase, typically at high temperatures, to replace all three hydrogen atoms of the methyl group with chlorine.

  • Vapor-Phase Chlorination: This method, often carried out at temperatures exceeding 300°C, allows for continuous processing but can lead to the formation of multi-chlorinated by-products on the pyridine ring itself.[1]

  • Liquid-Phase Chlorination: This offers better control over the reaction conditions and can minimize ring chlorination, but may require longer reaction times.

The product of this stage is a trichloromethylpyridine, a key intermediate for the subsequent fluorination step.

The Fluorination Stage

The critical transformation in the Halex process is the exchange of chlorine for fluorine atoms on the trichloromethyl group. This is typically achieved using anhydrous hydrogen fluoride (HF) or antimony trifluoride (SbF3).[1][7] The reaction is often catalyzed by metal halides, such as iron(III) chloride (FeCl3) or iron(III) fluoride (FeF3), and requires high temperatures and superatmospheric pressures to proceed efficiently.[7]

A significant advancement in this area is the development of simultaneous vapor-phase chlorination/fluorination processes.[1] This one-step method can provide key intermediates like 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF), a crucial component for the herbicide fluazifop, in good yield, although the formation of by-products remains a challenge that must be managed through careful control of reaction parameters.[1]

Halex_Workflow Picoline Picoline Trichloromethylpyridine Trichloromethylpyridine Picoline->Trichloromethylpyridine  Chlorination (Cl2, high T) TFMP Trifluoromethylpyridine Trichloromethylpyridine->TFMP  Fluorination (HF, catalyst, high P/T)

Caption: The Halex workflow for trifluoromethylpyridine synthesis.

Experimental Protocol: Synthesis of 2,3-Dichloro-5-Trifluoromethylpyridine

The following protocol is adapted from established industrial methods for the synthesis of a key TFMP intermediate.[8]

1. Reaction Setup:

  • In a suitable pressure reactor (e.g., a polyethylene reactor), add 2,3-dichloro-5-trichloromethylpyridine (106.16 g, 0.4 mol) and anhydrous hydrogen fluoride (180 g, 9 mol).

2. Catalyst Addition:

  • Cool the mixture to -20°C.

  • Over a period of 3 hours, slowly add mercuric oxide as a catalyst, ensuring the reaction temperature does not exceed 35°C.

3. Reaction:

  • After the addition is complete, stir the reaction mixture for approximately 22 hours, or until the system appears as a gray-white slurry.

4. Work-up and Isolation:

  • Filter the reaction mixture.

  • Neutralize the filtrate with a saturated solution of sodium bicarbonate.

  • Extract the aqueous phase with dichloromethane.

  • Dry the combined organic extracts over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the product, 2,3-dichloro-5-trifluoromethylpyridine. This method can achieve a conversion rate of 100% with 98% selectivity.[8]

Part 2: Building from the Ground Up - Pyridine Ring Construction

An alternative and highly versatile strategy for the synthesis of trifluoromethylpyridines involves the construction of the pyridine ring from acyclic, trifluoromethyl-containing building blocks.[1][6] This "bottom-up" approach offers significant advantages in accessing a wide array of substitution patterns that may be difficult to achieve through the functionalization of a pre-formed pyridine ring.

The core principle of this methodology is the cyclocondensation of a trifluoromethylated precursor with other components that provide the remaining atoms of the pyridine ring. The choice of the building block is therefore a critical experimental decision that dictates the final structure of the product.

Key Trifluoromethylated Building Blocks

A variety of trifluoromethylated synthons are commonly employed in this strategy. Some of the most prevalent include:

  • Ethyl 4,4,4-trifluoro-3-oxobutanoate

  • (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one

  • Ethyl 2,2,2-trifluoroacetate

  • 2,2,2-trifluoroacetyl chloride[1][6]

These building blocks are often reacted with enamines, enaminones, or other suitable nitrogen-containing species to initiate the ring-forming cascade.

Applications in Agrochemical Synthesis

The utility of the building block approach is well-illustrated in the synthesis of several commercial agrochemicals. For instance, the herbicides dithiopyr and thiazopyr are synthesized via a key cyclocondensation reaction involving ethyl 4,4,4-trifluoro-3-oxobutanoate.[1] Similarly, the synthesis of the herbicide pyroxsulam utilizes (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one to construct the pyridone intermediate.[1][9]

Building_Block_Strategy BuildingBlock CF3-Containing Building Block TFMP Trifluoromethylpyridine BuildingBlock->TFMP AcyclicPrecursor Acyclic Precursor (e.g., enamine) AcyclicPrecursor->TFMP

Caption: General scheme for pyridine ring construction from CF3-building blocks.

Table 1: Common Trifluoromethylated Building Blocks and Their Applications
Building BlockApplication Example(s)Reference(s)
Ethyl 4,4,4-trifluoro-3-oxobutanoateSynthesis of dithiopyr and thiazopyr herbicides[1]
(E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-oneSynthesis of pyroxsulam and bicyclopyrone herbicides[1]
1-(3,3,3-trifluoro-2-oxopropyl)pyridin-1-ium bromideKröhnke reaction for 2-trifluoromethylpyridines[10]

Part 3: The Modern Frontier - Direct C-H Trifluoromethylation

The direct trifluoromethylation of C-H bonds on a pyridine ring represents the most modern and atom-economical approach to TFMP synthesis.[11] This strategy avoids the need for pre-functionalized substrates and often proceeds under milder conditions than the classical Halex method. However, the electron-deficient nature of the pyridine ring and the high reactivity of trifluoromethylating agents present significant challenges in controlling the regioselectivity of the reaction.

The Challenge of Regioselectivity

Conventional radical trifluoromethylation of pyridine often yields a mixture of 2-, 3-, and 4-substituted isomers, necessitating difficult purification steps.[11] Consequently, much of the recent research in this field has focused on developing methodologies that can precisely control the position of trifluoromethylation.

Innovative Regioselective Strategies

Two particularly effective strategies have emerged for directing the trifluoromethylation of pyridines:

  • N-Activation Strategy: This approach involves the activation of the pyridine ring by forming an N-methylpyridinium salt.[12][13] This modification alters the electronic properties of the ring, making the C2 and C6 positions more susceptible to nucleophilic attack. Subsequent treatment with a trifluoromethylating agent, such as trifluoroacetic acid in the presence of a silver catalyst, leads to highly regioselective trifluoromethylation.[12][13] This method is valued for its operational simplicity and good functional group tolerance.[12][13]

  • Hydrosilylation-based Nucleophilic Activation: To achieve selective trifluoromethylation at the C3 position, a more challenging task, a nucleophilic activation strategy based on hydrosilylation has been developed.[11][14][15] In this method, the pyridine ring is first activated by hydrosilylation to form an N-silyl enamine intermediate.[11][15] This intermediate then undergoes electrophilic trifluoromethylation, with the silyl group directing the CF3 group to the C3 position.[11][15] This innovative approach has opened the door to the synthesis of previously difficult-to-access 3-trifluoromethylpyridine derivatives.[14]

CH_Trifluoromethylation cluster_strategies Activation Strategies Pyridine Pyridine ActivatedPyridine Activated Pyridine Pyridine->ActivatedPyridine Activation N_Activation N-Methylation (for C2/C6 selectivity) Hydrosilylation Hydrosilylation (for C3 selectivity) TFMP Regioselective Trifluoromethylpyridine ActivatedPyridine->TFMP Trifluoromethylation

Caption: Regioselective C-H trifluoromethylation strategies for pyridines.

Experimental Protocol: Regioselective C-H Trifluoromethylation via N-Activation

The following is a representative protocol for the regioselective trifluoromethylation of pyridine using the N-activation strategy.[12][13]

1. Preparation of the N-Methylpyridinium Salt:

  • In a sealed tube, dissolve the desired pyridine substrate in an appropriate solvent.

  • Add an excess of methyl iodide and heat the mixture to form the corresponding N-methylpyridinium iodide salt.

  • Isolate the salt by filtration and dry under vacuum.

2. Trifluoromethylation Reaction:

  • To a solution of the N-methylpyridinium iodide salt in N,N-dimethylformamide (DMF), add trifluoroacetic acid and silver carbonate.

  • Heat the reaction mixture under an inert atmosphere. The optimal temperature and reaction time will vary depending on the substrate.

  • Monitor the reaction progress by TLC or GC-MS.

3. Work-up and Purification:

  • Upon completion, cool the reaction mixture and dilute with water.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired trifluoromethylpyridine.

Table 2: Comparison of Direct C-H Trifluoromethylation Methods
MethodPosition SelectivityKey ReagentsAdvantagesReference(s)
N-Activation StrategyC2 / C6Methyl iodide, Trifluoroacetic acid, Silver carbonateGood functional group tolerance, operational simplicity[12][13]
Hydrosilylation-based ActivationC3Hydrosilane, Togni's reagentAccess to C3-substituted products, applicable to late-stage functionalization[11][14][15]
Light-Promoted Radical TrifluoromethylationVariesSodium triflinate (Langlois' reagent)Mild conditions, no photocatalyst or oxidant required[4]

Conclusion and Future Outlook

The synthesis of trifluoromethylpyridines is a dynamic field that has evolved from harsh, high-temperature industrial processes to sophisticated, regioselective C-H functionalization reactions. The choice of synthetic strategy—be it the robust Halex method, the versatile building block approach, or the modern direct trifluoromethylation—must be guided by the specific target molecule, desired substitution pattern, and scalability requirements.

As the demand for novel, high-performance pharmaceuticals and agrochemicals continues to grow, so too will the need for efficient and innovative methods for TFMP synthesis. Emerging areas such as photoredox catalysis and continuous flow chemistry are poised to offer even milder and more efficient routes to these valuable compounds. The principles and protocols outlined in this guide provide a solid foundation for researchers to not only replicate existing methods but also to design the next generation of synthetic strategies for this critical heterocyclic scaffold.

References

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  • Yang, X., et al. (2020). Regioselective Direct C–H Trifluoromethylation of Pyridine. Organic Letters, 22(18), 7108–7112. [Link]

  • Muta, R., Torigoe, T., & Kuninobu, Y. (2022). 3-Position-Selective C–H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation. Organic Letters, 24(44), 8196–8200. [Link]

  • ChemistryViews. (2022). Selective Trifluoromethylation of Pyridines. ChemistryViews. [Link]

  • Muta, R., Torigoe, T., & Kuninobu, Y. (2022). 3-Position-Selective C–H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation. ChemRxiv. [Link]

  • Request PDF. (n.d.). Regioselective Direct C–H Trifluoromethylation of Pyridine. ResearchGate. [Link]

  • Nguyen, S. D., et al. (2023). A Light-Promoted Innate Trifluoromethylation of Pyridones and Related N-Heteroarenes. Organic Letters, 25(27), 5034–5038. [Link]

  • Liu, Y., et al. (2024). Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks. Organic & Biomolecular Chemistry. [Link]

  • Bencke, C. E., et al. (2011). Synthesis of Building Blocks for the Construction of Trialomethylated Heterocycles. Blucher Proceedings, 1(1), 1-3. [Link]

  • Tsukamoto, M., & Nakamura, T. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. J-Stage. [Link]

  • Tsukamoto, M., & Nakamura, T. (2023). Trifluoromethylpyridine: Its chemistry and applications. Research Outreach. [Link]

  • ResearchGate. (2021). (PDF) Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. ResearchGate. [Link]

  • Request PDF. (n.d.). The importance of trifluoromethyl pyridines in crop protection. ResearchGate. [Link]

  • ResearchGate. (n.d.). Methods for the synthesis of 2‐trifluoromethyl pyridines. ResearchGate. [Link]

  • RSC Publishing. (n.d.). Solvent-controlled base-free synthesis of bis(trifluoromethyl)-cyclopropanes and -pyrazolines via cycloaddition of 2-trifluoromethyl-1,3-enynes with 2,2,2-trifluorodiazoethane. Organic & Biomolecular Chemistry. [Link]

  • RSC Publishing. (n.d.). Synthesis of 2-trifluoromethyl thiazoles via [3 + 2] cycloaddition of pyridinium 1,4-zwitterionic thiolates with CF3CN. Organic & Biomolecular Chemistry. [Link]

  • PubMed. (2017). Synthesis of trifluoromethylated pyrazolidines by [3 + 2] cycloaddition. PubMed. [Link]

  • Google Patents. (n.d.). US4650875A - Preparation of (trifluoromethyl)pyridines.

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Safety and handling information for 6-Chloro-4-(trifluoromethyl)nicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safe Handling of 6-Chloro-4-(trifluoromethyl)nicotinonitrile

Introduction

This compound (CAS No. 1201187-18-9) is a halogenated pyridine derivative that serves as a critical intermediate in the synthesis of novel agrochemicals and pharmaceuticals.[1] Its utility in drug discovery and materials science is derived from its unique molecular architecture, which combines a reactive nitrile group, a trifluoromethyl moiety known to enhance biological activity, and a chlorinated pyridine core.[1]

This combination of functional groups, however, necessitates a rigorous and informed approach to its handling. The presence of the nitrile group implies potential toxicological pathways similar to those of cyanide compounds, while the halogenated and trifluoromethylated aromatic system warrants careful consideration of its reactivity and potential for long-term health effects.[2][3] This guide, developed for researchers, scientists, and drug development professionals, provides a comprehensive overview of the essential safety protocols, handling procedures, and emergency responses required to work safely with this compound. It moves beyond a simple checklist to explain the scientific rationale behind each recommendation, fostering a culture of safety through understanding.

Section 1: Compound Profile & Hazard Identification

A thorough understanding of the chemical's physical properties and inherent hazards is the foundation of safe laboratory practice.

Physical and Chemical Properties
PropertyValueSource
CAS Number 1201187-18-9[1]
Molecular Formula C₇H₂ClF₃N₂[1]
Molecular Weight 206.55 g/mol [1]
Boiling Point 252.0 ± 35.0 °C[1]
Storage Temperature 2-8°C, Sealed in a dry place[1][4]
Intrinsic Hazard Analysis

The toxicological profile of this compound has not been exhaustively investigated. Therefore, a conservative approach based on its structural motifs is essential.

  • The Nitrile Group (-CN): Organic nitriles can be metabolized to release cyanide ions, which inhibit cellular respiration and can be rapidly fatal.[2] Compounds containing this group must be handled with the same level of caution as other cyanide compounds, particularly concerning inhalation, ingestion, and skin contact.[3]

  • The Trifluoromethyl (-CF₃) Group: The trifluoromethyl group is known to significantly alter the electronic properties and metabolic stability of a molecule, often enhancing its biological efficacy and potential toxicity.[1]

  • The Chlorinated Pyridine Core: Chlorinated aromatic compounds can be irritants and may possess long-term toxicity. Upon combustion, they can produce highly toxic gases such as hydrogen chloride and nitrogen oxides.[5][6]

GHS Hazard Classification (Anticipated)

Based on data for structurally related compounds, the following GHS classifications should be anticipated. Note that these are inferred and a compound-specific Safety Data Sheet (SDS) must be consulted when available.

Hazard ClassHazard StatementRationale / Based on Similar Compounds
Acute Toxicity (Oral) Harmful if swallowed[7][8][9]
Acute Toxicity (Dermal) Harmful in contact with skin[7][8][9]
Acute Toxicity (Inhalation) Harmful if inhaled[7][8][9]
Skin Irritation Causes skin irritation[7][8][9]
Eye Irritation Causes serious eye irritation/damage[7][8][9]
STOT-SE May cause respiratory irritation[7][8]

Section 2: Exposure Controls & Personal Protective Equipment (PPE)

Minimizing exposure is the primary goal. This is achieved through a combination of engineering controls and appropriate PPE, as outlined by the "Hierarchy of Controls" principle.

Hierarchy of Controls

The most effective safety measures involve engineering solutions that remove the hazard at its source, with PPE serving as the final barrier.

Hierarchy_of_Controls cluster_controls Hierarchy of Controls Elimination Elimination (Most Effective) Substitution Substitution Engineering Engineering Controls (e.g., Fume Hood) Administrative Administrative Controls (e.g., SOPs, Training) PPE PPE (Least Effective) Handling_Workflow prep 1. Preparation - Don PPE - Verify Fume Hood - Assemble Equipment retrieve 2. Material Retrieval - Transport in secondary  containment prep->retrieve Proceed weigh 3. Weighing - Perform in fume hood - Use anti-static weigh boat retrieve->weigh Proceed transfer 4. Transfer & Dissolution - Add solvent to solid - Use powder funnel weigh->transfer Proceed cleanup 5. Decontamination - Wipe down surfaces - Dispose of waste transfer->cleanup Reaction Complete storage 6. Storage - Tightly seal container - Return to 2-8°C storage cleanup->storage End of Workflow

Figure 2: Standard Workflow for Handling Solid Compound.
Step-by-Step Protocol
  • Preparation:

    • Action: Don all required PPE as specified in Section 2.3.

    • Causality: Ensures you are protected before any potential exposure occurs.

    • Action: Verify that the chemical fume hood is operational (check airflow monitor).

    • Causality: Confirms that the primary engineering control is functioning correctly to contain any airborne particles or vapors.

    • Action: Assemble all necessary glassware, spatulas, solvent, and waste containers inside the hood.

    • Causality: Minimizes the need to move in and out of the hood, reducing the chance of spreading contamination.

  • Material Retrieval:

    • Action: Transport the sealed container of this compound from its storage location (2-8°C) to the fume hood inside a secondary container (e.g., a plastic tub).

    • Causality: Secondary containment protects against spills or drops during transport.

  • Weighing:

    • Action: Allow the container to equilibrate to room temperature before opening.

    • Causality: Prevents atmospheric moisture from condensing on the cold solid, which could affect its reactivity and weighing accuracy.

    • Action: Carefully open the container inside the fume hood. Avoid creating dust.

    • Causality: The fume hood will capture any fine particles that become airborne upon opening.

    • Action: Use a clean spatula to transfer the desired amount of solid to a tared weigh boat.

    • Causality: A dedicated, clean spatula prevents cross-contamination.

  • Transfer and Dissolution:

    • Action: Place the reaction flask containing the solvent inside the fume hood. Carefully add the weighed solid to the solvent. A powder funnel can aid in a clean transfer.

    • Causality: Adding the solid to the liquid minimizes dust generation compared to adding liquid to the solid.

    • Action: Tightly seal the original container immediately after use.

    • Causality: Prevents degradation of the remaining material and protects others from exposure.

  • Decontamination and Cleanup:

    • Action: Wipe down the spatula, weigh boat, and any affected surfaces within the fume hood with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water.

    • Causality: Ensures all traces of the compound are removed from equipment and work surfaces.

    • Action: Dispose of the outer pair of gloves, weigh boat, and cleaning wipes into a designated hazardous waste container.

    • Causality: Proper waste segregation is crucial for safety and regulatory compliance.

Section 4: Storage and Waste Management

  • Storage: Store the compound in its original, tightly sealed container in a cool (2-8°C), dry, and well-ventilated area. [1][4]It should be stored away from incompatible substances such as strong acids, bases, and oxidizing agents. [2]The storage area should be clearly marked as containing toxic chemicals.

  • Waste Disposal: All waste materials, including empty containers, contaminated PPE, and reaction byproducts, must be treated as hazardous waste. [2]Dispose of waste in sealed, clearly labeled containers in accordance with local, state, and federal regulations. Never dispose of this chemical down the drain. [6]

Section 5: Emergency Procedures

Immediate and correct response to an emergency can significantly mitigate harm.

Emergency Response Decision Tree

Emergency_Response start Emergency Event (Spill or Exposure) spill Is it a spill? start->spill Check Type exposure Is it a personal exposure? start->exposure start->exposure Check Type minor_spill Minor Spill (<1g, Contained) spill->minor_spill Yes major_spill Major Spill (>1g, Uncontained) spill->major_spill No skin_eye Skin/Eye Contact exposure->skin_eye Skin/Eye inhalation Inhalation exposure->inhalation Inhalation ingestion Ingestion exposure->ingestion Ingestion action_minor Alert others Don respirator & PPE Cover with absorbent Collect & dispose minor_spill->action_minor action_major EVACUATE AREA Alert others Call Emergency Response major_spill->action_major action_skin Remove clothing Flush with water 15+ min Seek medical attention skin_eye->action_skin action_inhale Move to fresh air Call for medical help Give artificial respiration if needed inhalation->action_inhale action_ingest Rinse mouth DO NOT induce vomiting Seek IMMEDIATE medical attention ingestion->action_ingest

Figure 3: Decision Tree for Emergency Response.
First Aid Measures
  • Inhalation: Remove the individual from the area of exposure to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration (avoiding mouth-to-mouth) and seek immediate medical attention. [10]* Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. [10]Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids. [10]Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Ingestion: Wash the mouth out with water. Do NOT induce vomiting. [7]Never give anything by mouth to an unconscious person. [6]Seek immediate medical attention.

Fire Response
  • In case of a fire, use dry chemical powder, carbon dioxide, or alcohol-resistant foam. [6]Avoid using water jets, which can spread the material.

  • Firefighters must wear full protective gear, including self-contained breathing apparatus (SCBA), as combustion may produce highly toxic gases like hydrogen cyanide, hydrogen chloride, and nitrogen oxides. [6][11]

Conclusion

This compound is a valuable research chemical whose safe use hinges on a disciplined and knowledgeable approach. By understanding its inherent hazards based on its chemical structure, implementing robust engineering controls, consistently using the correct personal protective equipment, and being prepared for emergencies, researchers can handle this compound with confidence and safety. Adherence to these guidelines is not merely procedural; it is a fundamental aspect of responsible scientific practice.

References

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  • Crucial Safety Measures When Working with Sodium Cyanide. (2025, January 10). United Chemical. Retrieved from [Link]

  • MSDS for POTASSIUM CYANIDE. (n.d.). J.T. Baker. Retrieved from [Link]

  • This compound. (n.d.). MySkinRecipes. Retrieved from [Link]

  • 6-(Trifluoromethyl)nicotinonitrile Safety Information. (n.d.). Georganics. Retrieved from [Link]

  • Material Safety Data Sheet - 6-Chloronicotinonitrile, 97%. (n.d.). Cole-Parmer. Retrieved from [Link]

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The Nicotinonitrile Core: A Privileged Scaffold in Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Discovery and Background of Nicotinonitrile Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of nicotinonitrile derivatives, from their fundamental chemical properties and historical discovery to their synthesis and diverse applications in modern science. We will explore the core chemical structure, delve into the synthetic pathways, and examine the mechanism of action that makes these compounds a cornerstone of contemporary research and development.

Nicotinonitrile, also known as 3-cyanopyridine, is an aromatic heterocyclic compound. Its structure, featuring a pyridine ring substituted with a nitrile group, provides a unique combination of chemical properties that make it a "privileged scaffold" in medicinal chemistry and materials science. The pyridine ring offers metabolic stability and favorable solubility, while the strongly electron-withdrawing nitrile group modulates the electronic properties of the ring and serves as a versatile synthetic handle. This nitrile group can be readily converted into other functional groups such as amines, amides, and carboxylic acids, allowing for extensive structural diversification and the fine-tuning of biological activity.

Historical Perspective: The Emergence of Nicotinonitrile Derivatives

While nicotinonitrile has been known for over a century, its significance as a key building block for complex, functional molecules has been a more recent revelation. The initial explorations in the mid-20th century focused on the fundamental reactivity of the nicotinonitrile core, which laid the groundwork for future synthetic innovations.

A pivotal moment in the history of related pyridine-containing compounds was the discovery of dihydropyridine calcium channel blockers in the 1970s. Though not direct derivatives of nicotinonitrile, the success of these compounds in treating cardiovascular diseases highlighted the therapeutic potential of the pyridine scaffold and catalyzed broader interest in related structures. This led to a surge in research during the 1980s and 1990s, where a vast number of nicotinonitrile derivatives were synthesized and screened for biological activity. This era was instrumental in establishing the structure-activity relationships that guide modern drug design and led to the discovery of potent enzyme inhibitors, particularly for kinases and phosphodiesterases.

Applications in Modern Drug Discovery

The versatility of the nicotinonitrile scaffold has led to its incorporation into a wide range of therapeutic agents targeting numerous diseases.

  • Oncology: Many nicotinonitrile derivatives have been investigated as potent anti-cancer agents. They often function as inhibitors of protein kinases, which are critical regulators of cell signaling pathways that are frequently dysregulated in cancer. By blocking the activity of these enzymes, these compounds can halt tumor growth and induce cancer cell death.

  • Inflammatory and Autoimmune Diseases: The anti-inflammatory properties of certain nicotinonitrile derivatives have been well-documented. These compounds can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines, offering potential treatments for conditions like rheumatoid arthritis and inflammatory bowel disease.

  • Infectious Diseases: Researchers have also explored nicotinonitrile derivatives for their antimicrobial properties. These compounds have demonstrated activity against a variety of pathogens, including bacteria, fungi, and viruses, often by targeting essential microbial enzymes or disrupting cellular membranes.

Beyond medicine, the unique electronic and photophysical properties of nicotinonitrile derivatives have led to their use in materials science, particularly in the development of organic light-emitting diodes (OLEDs) and as key components in agrochemicals.

Synthetic Methodologies

The construction of the nicotinonitrile core and its derivatives can be achieved through several synthetic routes. The choice of method is often dictated by the desired substitution pattern on the pyridine ring and the availability of starting materials.

The Gewald Reaction

A classic and highly efficient method for synthesizing substituted 2-aminothiophenes, which can be precursors to certain fused nicotinonitrile systems, is the Gewald reaction. This is a multi-component reaction involving a ketone or aldehyde, an active methylene nitrile, and elemental sulfur in the presence of a base.

Experimental Protocol: A Generalized Gewald Synthesis

  • Reaction Assembly: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine the carbonyl compound (1.0 equivalent), the active methylene nitrile (1.0 equivalent), and elemental sulfur (1.1 equivalents) in a suitable solvent such as ethanol or dimethylformamide (DMF).

  • Catalyst Addition: Introduce a catalytic amount of an organic base, such as morpholine or triethylamine.

  • Heating: Heat the mixture to reflux and monitor the reaction's progress using thin-layer chromatography (TLC).

  • Isolation: Upon completion, cool the reaction mixture to ambient temperature and pour it into ice-water to precipitate the product.

  • Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. Further purification can be achieved by recrystallization or column chromatography.

Modern Cross-Coupling Strategies

Contemporary organic synthesis often employs palladium-catalyzed cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig reactions, to construct complex nicotinonitrile derivatives. These methods allow for the precise and efficient formation of carbon-carbon and carbon-heteroatom bonds, enabling the introduction of a wide array of substituents onto the nicotinonitrile scaffold.

Data Summary: Comparison of Synthetic Approaches

Synthetic MethodKey AdvantagesCommon Limitations
Gewald Reaction High atom economy, operational simplicity, uses readily available starting materials.Limited to specific substitution patterns, potential for regioselectivity issues.
Bohlmann-Rahtz Pyridine Synthesis Good control over regioselectivity, applicable to a wide range of derivatives.Often requires strongly acidic conditions, can result in lower yields for some substrates.
Cross-Coupling Reactions Excellent functional group tolerance, allows for direct and diverse substitution.Requires expensive metal catalysts and ligands, can be sensitive to air and moisture.

Visualizing Chemical and Biological Pathways

Diagrams are essential for conceptualizing the complex processes involved in the synthesis and mechanism of action of nicotinonitrile derivatives.

cluster_synthesis Gewald Reaction Workflow Start Ketone/Aldehyde + Active Methylene Nitrile + Sulfur Reaction Condensation & Cyclization (Base Catalyst) Start->Reaction Product Substituted 2-Aminothiophene Reaction->Product

Caption: A simplified workflow of the Gewald reaction.

cluster_pathway Mechanism of Kinase Inhibition Signal External Signal Receptor Cell Surface Receptor Signal->Receptor Binds to Kinase Protein Kinase Receptor->Kinase Activates Substrate Substrate Protein Kinase->Substrate Phosphorylates Response Cellular Response (e.g., Proliferation) Substrate->Response Triggers Inhibitor Nicotinonitrile Derivative (Kinase Inhibitor) Inhibitor->Kinase Blocks ATP Binding Site

Caption: Mechanism of a nicotinonitrile derivative as a kinase inhibitor.

Future Outlook

The field of nicotinonitrile chemistry continues to evolve, driven by advancements in synthetic methodology, computational chemistry, and a deeper understanding of biological pathways. The integration of artificial intelligence and machine learning in drug discovery is expected to accelerate the identification of novel nicotinonitrile derivatives with enhanced potency and selectivity. As research progresses, these versatile compounds are set to play an even more significant role in addressing unmet medical needs and advancing materials science.

References

  • Title: The Gewald Reaction: Synthesis of 2-Aminothiophenes Source: Comprehensive Organic Name Reactions and Reagents URL: [Link]

  • Title: The Bohlmann-Rahtz Pyridine Synthesis Source: Comprehensive Organic Name Reactions and Reagents URL: [Link]

  • Title: Palladium-Catalyzed Cross-Coupling Reactions in Modern Organic Synthesis Source: Angewandte Chemie International Edition URL: [Link]

  • Title: Privileged Structures: A Useful Concept for the Rational Design of New Lead-Like Molecules Source: Current Medicinal Chemistry URL: [Link]

  • Title: Kinase Inhibitors as Cancer Therapeutics Source: Nature Reviews Cancer URL: [Link]

IUPAC nomenclature for 6-Chloro-4-(trifluoromethyl)nicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 6-Chloro-4-(trifluoromethyl)nicotinonitrile

This guide provides a comprehensive technical overview of this compound, a pivotal heterocyclic building block in modern medicinal chemistry and agrochemical synthesis. We will dissect its structure through the lens of IUPAC nomenclature, explore its synthesis and chemical properties, and delve into its applications, particularly in the realm of drug discovery.

Deciphering the Structure: IUPAC Nomenclature

The systematic naming of organic compounds is governed by the International Union of Pure and Applied Chemistry (IUPAC), ensuring unambiguous communication among scientists.[1] The name "this compound" precisely describes the molecular architecture of this compound. Let's break it down:

  • Parent Heterocycle: Nicotinonitrile. The core of the molecule is a pyridine ring, which is a six-membered aromatic heterocycle containing one nitrogen atom.[2] The common name "nicotinonitrile" is used by IUPAC and signifies a pyridine ring with a nitrile (-C≡N) group. This nitrile group is, by definition, at position 3. The alternative systematic name is pyridine-3-carbonitrile.[3]

  • Numbering the Ring: In substituted pyridines, the nitrogen atom is assigned position 1.[2][4] The numbering then proceeds around the ring to give the substituents the lowest possible locants.

  • Substituents:

    • 6-Chloro: A chlorine atom (-Cl) is attached to the carbon atom at position 6 of the pyridine ring.

    • 4-(Trifluoromethyl): A trifluoromethyl group (-CF₃) is bonded to the carbon atom at position 4. The trifluoromethyl group is a key moiety in medicinal chemistry, often enhancing properties like metabolic stability and binding affinity.[5]

Therefore, the IUPAC name 6-chloro-4-(trifluoromethyl)pyridine-3-carbonitrile is a more systematic alternative to this compound. Both names accurately describe the same molecule.

Below is a diagram illustrating the numbering and substitution pattern of this compound.

Caption: IUPAC Numbering of this compound.

Physicochemical Properties

Understanding the physical and chemical properties of a compound is crucial for its application in synthesis and drug development.

PropertyValue
Molecular Formula C₇H₂ClF₃N₂
Molecular Weight 206.55 g/mol [6]
CAS Number 1201187-18-9[7]
Boiling Point 252.0±35.0 °C[6]
Appearance Typically a solid
Storage 2-8°C[6]

Synthesis and Reactivity

This compound serves as a key intermediate in the synthesis of more complex molecules. Its preparation often involves multi-step synthetic routes.

A common strategy for the synthesis of related trifluoromethyl-substituted nicotinonitriles involves the cyclization of precursors. For instance, 4-(trifluoromethyl)nicotinonitrile can be synthesized from 4-ethoxy-1,1,1-trifluoro-3-en-2-one and 3-aminoacrylonitrile.[8] The introduction of the chloro group can be achieved through various chlorination methods on the pyridine ring.

The reactivity of this compound is dictated by its functional groups:

  • Nitrile Group: The nitrile group can undergo hydrolysis to form a carboxylic acid (nicotinic acid derivative) or be reduced to an amine.

  • Chloro Group: The chlorine atom at the 6-position is susceptible to nucleophilic aromatic substitution, allowing for the introduction of various other functional groups.

  • Trifluoromethyl Group: This group is generally stable but can influence the reactivity of the pyridine ring through its strong electron-withdrawing nature.

The following diagram outlines a generalized synthetic workflow for compounds of this class.

Synthesis_Workflow A Precursors (e.g., trifluoroacetyl compounds, aminoacrylonitrile) B Cyclization & Aromatization A->B Reaction C Chlorination B->C Intermediate D 6-Chloro-4-(trifluoromethyl) nicotinonitrile C->D Key Intermediate E Nucleophilic Substitution (at C6-Cl) D->E Functionalization F Nitrile Group Transformation (Hydrolysis, Reduction) D->F Functionalization G Final Products (APIs, Agrochemicals) E->G F->G

Caption: Generalized Synthetic Workflow.

Applications in Drug Discovery and Agrochemicals

The unique combination of a pyridine core, a trifluoromethyl group, and reactive chloro and nitrile functionalities makes this compound a highly valuable building block.

In Pharmaceuticals:

The trifluoromethylpyridine scaffold is a privileged structure in medicinal chemistry.[5] The trifluoromethyl group can enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[5][9] Chlorine-containing compounds also represent a significant portion of FDA-approved drugs.[10]

Derivatives of this compound are investigated for a range of therapeutic areas, including:

  • Oncology: As intermediates for the synthesis of kinase inhibitors that target signaling pathways involved in cancer cell proliferation.[5]

  • Anti-infectives: The trifluoromethyl group can improve cell membrane penetration, potentially leading to more effective antibacterial and antifungal agents.[5]

  • Anti-inflammatory agents: The unique electronic properties of the substituted pyridine ring can be leveraged to design potent anti-inflammatory drugs.[6]

In Agrochemicals:

This compound also serves as a crucial intermediate in the production of modern herbicides and pesticides.[6] The trifluoromethyl group is known to enhance the biological activity of these agrochemicals, leading to more effective crop protection solutions.[6]

Experimental Protocol: Nucleophilic Aromatic Substitution

The following is a representative, generalized protocol for a nucleophilic aromatic substitution reaction using this compound. Note: This is a conceptual workflow and specific reaction conditions (reagents, solvent, temperature, and reaction time) must be optimized for each specific nucleophile.

Objective: To replace the chloro group at the 6-position with a nucleophile (e.g., an amine, alcohol, or thiol).

Materials:

  • This compound

  • Nucleophile (e.g., R-NH₂, R-OH, R-SH)

  • A suitable base (e.g., K₂CO₃, NaH, Et₃N)

  • Anhydrous polar aprotic solvent (e.g., DMF, DMSO, Acetonitrile)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and work-up reagents

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound in the chosen anhydrous solvent.

  • Addition of Base: Add the base to the reaction mixture.

  • Addition of Nucleophile: Slowly add the nucleophile to the stirring solution at room temperature.

  • Reaction: Heat the reaction mixture to the optimized temperature and monitor the reaction progress by an appropriate analytical technique (e.g., TLC or LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature and quench with water.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.

Experimental_Workflow A Reaction Setup (Inert Atmosphere) B Add Base A->B C Add Nucleophile B->C D Heat & Monitor Reaction C->D E Quench with Water D->E F Organic Extraction E->F G Purification F->G H Characterization (NMR, MS) G->H

Caption: Nucleophilic Substitution Workflow.

Conclusion

This compound is a cornerstone intermediate for the synthesis of high-value organic molecules. Its well-defined structure, understood through IUPAC nomenclature, combined with its versatile reactivity, makes it an indispensable tool for researchers and scientists in drug discovery and agrochemical development. The strategic incorporation of the trifluoromethyl and chloro substituents on the nicotinonitrile framework provides a powerful platform for the generation of novel compounds with enhanced biological activities.

References

  • Wikipedia. (n.d.). Pyridine. Retrieved from [Link]2]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). 6-Chloro-4-(trifluoromethyl)nicotinic acid. Retrieved from [Link]]

  • IUPAC. (n.d.). Brief Guide to the Nomenclature of Organic Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). 6-Chloro-5-fluoronicotinonitrile. Retrieved from [Link]3]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery. Retrieved from [Link]5]

  • Quora. (2018, January 17). What is the IUPAC name of pyridine?. Retrieved from [Link]4]

  • Journal of Biomedical Research & Environmental Sciences. (n.d.). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]9]

  • PubMed Central. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved from [Link]10]

  • Google Patents. (n.d.). CN109467532B - Preparation method of 4-trifluoromethyl nicotinic acid. Retrieved from 8]

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Navigating the Landscape of a Key Building Block: A Technical Guide to 6-Chloro-4-(trifluoromethyl)nicotinonitrile for Researchers and Drug Developers

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Exploration of a Versatile Pyridine Derivative in Modern Chemistry

In the intricate world of pharmaceutical and agrochemical research, the strategic incorporation of fluorine atoms into heterocyclic scaffolds is a cornerstone of modern molecular design. Among the myriad of fluorinated building blocks, 6-Chloro-4-(trifluoromethyl)nicotinonitrile has emerged as a compound of significant interest. Its unique substitution pattern on the pyridine ring offers a confluence of reactivity and structural features that are highly sought after in the development of novel bioactive molecules. This technical guide provides a comprehensive overview of this valuable chemical entity, from its commercial availability to its nuanced applications in the field of drug discovery.

The Isomeric Maze: Correctly Identifying this compound

A critical first step for any researcher is the unambiguous identification of the desired chemical compound. The landscape of chloro-trifluoromethyl-nicotinonitriles is populated with several isomers, leading to potential confusion. It is imperative to distinguish this compound, with the definitive CAS number 1201187-18-9 , from its structural relatives.

Misidentification can lead to costly errors in research and development, including the procurement of the wrong starting material and the generation of irrelevant experimental data. Researchers should meticulously verify the CAS number with their chosen supplier to ensure they are working with the correct molecule.

Commercial Availability and Supplier Evaluation

A reliable supply of high-purity starting materials is the bedrock of successful research. This compound (CAS 1201187-18-9) is available from a range of commercial suppliers specializing in fine chemicals and building blocks for research and development.

When selecting a supplier, researchers should consider the following key parameters:

  • Purity: The purity of the compound is paramount. Suppliers should provide a detailed Certificate of Analysis (CoA) with each batch, outlining the purity as determined by methods such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Availability and Lead Times: For project planning, it is crucial to ascertain the stock availability and estimated delivery times. Some suppliers may offer the compound from stock, while others may synthesize it on demand, leading to longer lead times.

  • Scalability: For projects that may progress from initial screening to larger-scale synthesis, it is advantageous to partner with a supplier who can provide the compound in quantities ranging from milligrams to kilograms.

  • Documentation: Reputable suppliers will readily provide comprehensive documentation, including Safety Data Sheets (SDS) and spectroscopic data to confirm the compound's identity and purity.

Below is a comparative table of some commercial suppliers of this compound:

SupplierPurityAvailable QuantitiesAdditional Information
Sunway Pharm≥97%100mg, 250mg, 1g, 5g, 10gProvides COA, Datasheet, and NMR data upon request.[1]
MySkinRecipes95%50mg, 250mg, 1g, 5gOffers a range of research chemicals and building blocks.[2]
Key OrganicsN/AN/ALists the compound with CAS 1201187-18-9 in their catalog.[3]

Note: This table is not exhaustive and researchers are encouraged to conduct their own due diligence when selecting a supplier.

The Molecular Architecture and its Implications for Synthesis and Reactivity

The structure of this compound is characterized by a pyridine ring substituted with a chloro group at the 6-position, a trifluoromethyl group at the 4-position, and a nitrile group at the 3-position. This arrangement of functional groups dictates its chemical reactivity and makes it a versatile intermediate in organic synthesis.

Figure 1: Chemical structure of this compound.

The electron-withdrawing nature of the trifluoromethyl and nitrile groups, combined with the chloro substituent, renders the pyridine ring susceptible to nucleophilic aromatic substitution reactions. The chloro group at the 6-position is a particularly good leaving group, allowing for the introduction of a wide variety of nucleophiles to further functionalize the molecule.

Applications in Drug Discovery and Agrochemical Research

The trifluoromethyl group is a highly valued substituent in medicinal chemistry due to its ability to enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The presence of the chloro and nitrile groups in this compound provides synthetic handles for the construction of more complex molecules with potential therapeutic or agrochemical applications.

This compound serves as a key intermediate in the synthesis of a variety of derivatives. For instance, the chloro group can be displaced by amines, alcohols, thiols, and other nucleophiles to introduce diverse functionalities. The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or it can be reduced to an amine, further expanding the synthetic possibilities.

These transformations allow for the incorporation of the 6-substituted-4-(trifluoromethyl)nicotinonitrile scaffold into larger molecules being investigated as potential:

  • Agrochemicals: As a key intermediate in the production of herbicides and pesticides. The trifluoromethyl group is known to enhance the biological activity of these compounds.[2]

  • Pharmaceuticals: In the development of active pharmaceutical ingredients (APIs) for various therapeutic areas, including anti-inflammatory and anti-infective agents.[2]

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling this compound. While a specific Safety Data Sheet for CAS 1201187-18-9 should be obtained from the supplier, general safety guidelines for related compounds suggest that it should be handled in a well-ventilated area, preferably in a fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times.

The compound should be stored in a tightly sealed container in a cool, dry place.[1] Recommended storage temperatures are often between 2-8°C to ensure its long-term stability.[2]

Quality Control and Characterization

Upon receiving a shipment of this compound, it is crucial to verify its identity and purity. This can be achieved through a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for confirming the structure of the molecule. The chemical shifts and coupling patterns of the protons and carbons in the pyridine ring and the trifluoromethyl group will provide a unique fingerprint for the compound.

  • Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a valuable technique for assessing the purity of the compound.

Researchers should compare the analytical data obtained with the data provided by the supplier to ensure the quality of the material before proceeding with their experiments.

Procurement_Workflow A Identify Need for This compound B Verify CAS Number: 1201187-18-9 A->B Crucial First Step C Research and Select Reputable Supplier B->C Avoid Isomer Confusion D Request Quotation and Certificate of Analysis (CoA) C->D Evaluate Purity & Lead Time E Place Purchase Order D->E Confirm Specifications F Receive Compound and Verify Documentation E->F Log and Inspect G Perform In-House Quality Control (QC) F->G Confirm Identity & Purity (NMR, MS, HPLC) H Store Appropriately and Proceed with Research G->H Release for Use

Figure 2: A typical procurement and quality control workflow for this compound.

Conclusion

This compound is a valuable and versatile building block for researchers in the pharmaceutical and agrochemical industries. Its unique combination of functional groups provides a rich platform for the synthesis of novel and complex molecules. By carefully verifying the compound's identity, selecting a reputable supplier, and adhering to proper handling and quality control procedures, researchers can confidently incorporate this important intermediate into their discovery programs, paving the way for the development of the next generation of innovative products.

References

  • MySkinRecipes. This compound. Available from: [Link]

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Methodological & Application

Synthesis of 6-Chloro-4-(trifluoromethyl)nicotinonitrile: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the synthesis of 6-Chloro-4-(trifluoromethyl)nicotinonitrile, a key building block in the development of novel agrochemicals and pharmaceuticals.[1] The protocol herein is designed for researchers, scientists, and drug development professionals, offering a detailed, step-by-step methodology. The synthesis is presented in two main stages: the preparation of the intermediate 6-Chloro-4-(trifluoromethyl)nicotinic acid, followed by its conversion to the target nicotinonitrile. This guide emphasizes the rationale behind experimental choices, ensuring both reproducibility and a deep understanding of the underlying chemical transformations.

Introduction

Nicotinonitrile derivatives are a significant class of heterocyclic compounds widely utilized in medicinal chemistry and materials science due to their diverse biological activities.[2][3][4] The incorporation of a trifluoromethyl group and a chlorine atom into the pyridine ring, as in this compound, can significantly enhance the lipophilicity, metabolic stability, and binding affinity of resulting molecules.[5] This makes the target compound a valuable intermediate for the synthesis of novel therapeutic agents and advanced agrochemicals.[1][6]

This application note details a reliable and robust two-step synthesis protocol starting from the corresponding nicotinic acid. The rationale for this approach is based on the well-established and high-yielding conversion of carboxylic acids to nitriles via the primary amide.

Reaction Scheme Overview

Synthesis_Workflow cluster_0 Stage 1: Synthesis of 6-Chloro-4-(trifluoromethyl)nicotinic acid cluster_1 Stage 2: Synthesis of this compound A Starting Material (e.g., a trifluoromethylated pyridine precursor) B Intermediate Steps (e.g., oxidation, hydrolysis) A->B Reaction Conditions C 6-Chloro-4-(trifluoromethyl)nicotinic acid B->C Purification D 6-Chloro-4-(trifluoromethyl)nicotinic acid E Amidation (via acid chloride) D->E 1. SOCl₂ or (COCl)₂ 2. NH₄OH F Dehydration E->F Dehydrating Agent (e.g., P₂O₅, POCl₃, TFAA) G This compound F->G Purification

Caption: Overall synthetic workflow from a suitable precursor to the final product.

Stage 1: Synthesis of 6-Chloro-4-(trifluoromethyl)nicotinic acid (Intermediate)

While various methods exist for the synthesis of substituted pyridines, a common route to 6-Chloro-4-(trifluoromethyl)nicotinic acid involves the modification of a pre-existing trifluoromethylated pyridine ring. For the purpose of this protocol, we will assume the availability of this key intermediate. Its synthesis can be achieved through multi-step sequences, often starting from simpler pyridine derivatives.

Stage 2: Synthesis of this compound

This stage focuses on the conversion of the carboxylic acid to the nitrile. This is a two-step process involving the formation of a primary amide, followed by dehydration.

Materials and Equipment
Reagent/MaterialGradeSupplier Example
6-Chloro-4-(trifluoromethyl)nicotinic acid≥97%Commercially available
Thionyl chloride (SOCl₂)Reagent grade, ≥99%Sigma-Aldrich
Dichloromethane (DCM), anhydrousACS grade, ≥99.8%Fisher Scientific
Ammonium hydroxide (NH₄OH)28-30% solutionVWR
Phosphorus pentoxide (P₂O₅)Reagent grade, ≥98%Sigma-Aldrich
Toluene, anhydrousACS grade, ≥99.8%Fisher Scientific
Saturated sodium bicarbonate (NaHCO₃) solution-Lab prepared
Brine (saturated NaCl solution)-Lab prepared
Anhydrous magnesium sulfate (MgSO₄)-Lab prepared
Round-bottom flasks (various sizes)--
Reflux condenser--
Magnetic stirrer and stir bars--
Ice bath--
Separatory funnel--
Rotary evaporator--
Standard glassware for extraction and filtration--
Experimental Protocol

Part A: Amidation of 6-Chloro-4-(trifluoromethyl)nicotinic acid

This step converts the carboxylic acid to the corresponding primary amide via an acid chloride intermediate.

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 6-Chloro-4-(trifluoromethyl)nicotinic acid (1.0 eq) in anhydrous dichloromethane (DCM, 5-10 mL per gram of acid).

  • Formation of the Acid Chloride: To the stirred suspension, add thionyl chloride (1.5 eq) dropwise at room temperature. A catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops) can be added to facilitate the reaction.

  • Reaction Progression: Heat the mixture to reflux (approximately 40°C) and maintain for 2-4 hours. The reaction can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up (Acid Chloride): After cooling to room temperature, carefully remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator. The resulting crude acid chloride is used directly in the next step.

  • Amidation: Cool the flask containing the crude acid chloride in an ice bath. Slowly and carefully add concentrated ammonium hydroxide solution (28-30%, 5.0 eq) to the flask with vigorous stirring. Caution: This reaction is exothermic and releases ammonia gas; perform in a well-ventilated fume hood.

  • Isolation of the Amide: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1-2 hours. The resulting precipitate is the crude 6-Chloro-4-(trifluoromethyl)nicotinamide.

  • Purification of the Amide: Collect the solid by vacuum filtration, wash with cold water, and then a small amount of cold diethyl ether. Dry the solid under vacuum to obtain the amide.

Part B: Dehydration of 6-Chloro-4-(trifluoromethyl)nicotinamide

This step converts the primary amide to the target nitrile.

  • Reaction Setup: In a dry 100 mL round-bottom flask, place the dried 6-Chloro-4-(trifluoromethyl)nicotinamide (1.0 eq) and phosphorus pentoxide (2.0 eq).

  • Dehydration Reaction: Heat the mixture under vacuum (or with a drying tube) to 150-180°C. The product will distill as it is formed. Alternatively, the reaction can be performed in a high-boiling inert solvent like toluene.

  • Alternative Dehydration: As an alternative to phosphorus pentoxide, other dehydrating agents such as phosphorus oxychloride (POCl₃) or trifluoroacetic anhydride (TFAA) in a suitable solvent can be used.

  • Purification: The collected distillate can be further purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent, or by recrystallization.

Characterization

The final product, this compound, should be characterized by standard analytical techniques:

  • ¹H NMR and ¹⁹F NMR: To confirm the structure and purity.

  • Mass Spectrometry: To determine the molecular weight (206.55 g/mol ).[7]

  • Melting Point/Boiling Point: To assess purity. The boiling point is reported to be approximately 252°C.[1]

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: All steps of this synthesis should be performed in a well-ventilated fume hood.

  • Reagent Handling:

    • Thionyl chloride: is corrosive and reacts violently with water. Handle with extreme care.

    • Ammonium hydroxide: is corrosive and has a pungent odor. Avoid inhalation of vapors.

    • Phosphorus pentoxide: is a powerful dehydrating agent and is corrosive.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Discussion

The described two-stage protocol provides a reliable method for the synthesis of this compound. The choice of a two-step conversion of the carboxylic acid to the nitrile via the amide is a classic and robust transformation in organic synthesis. The formation of the acid chloride as an intermediate activates the carboxyl group for nucleophilic attack by ammonia.

The dehydration of the resulting amide is a critical step. While phosphorus pentoxide is effective, it can lead to charring and purification difficulties. Alternative dehydrating agents like phosphorus oxychloride or trifluoroacetic anhydride may offer milder reaction conditions and cleaner conversions. The choice of the dehydrating agent may require some optimization depending on the scale of the reaction and available equipment.

The final product is a valuable building block for further synthetic elaborations, particularly in the fields of medicinal chemistry and agrochemical research, where the unique electronic properties of the trifluoromethyl and chloro substituents can be exploited to modulate the biological activity of target molecules.

References

  • FeCl3-Promoted Facile Synthesis of Multiply Arylated Nicotinonitriles. Thieme. Available at: [Link]

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  • CN116425671A - Synthesis method of 2-chloro-4- (trifluoromethyl) pyridine. Google Patents.
  • Design, synthesis and application of a magnetic H-bond catalyst in the preparation of new nicotinonitriles via cooperative vinylogous anomeric-based oxidation. National Institutes of Health. Available at: [Link]

  • Synthesis of Nicotinonitrile Derivatives as a New Class of NLO Materials. ResearchGate. Available at: [Link]

  • Catalytic synthesis of coumarin-linked nicotinonitrile derivatives in... ResearchGate. Available at: [Link]

  • CN1263094A - Method for synthesizing 4-trifluoromethyl pyridine compound. Google Patents.
  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. Available at: [Link]

  • 6-Chloro-4-(trifluoromethyl)nicotinic acid | C7H3ClF3NO2 | CID 2783382. PubChem. Available at: [Link]

  • 6-(Trifluoromethyl)nicotinonitrile - High purity | EN. Georganics. Available at: [Link]

  • Nicotinonitrile. Organic Syntheses Procedure. Available at: [Link]

  • This compound. MySkinRecipes. Available at: [Link]

  • CN109467532B - Preparation method of 4-trifluoromethyl nicotinic acid. Google Patents.
  • General synthetic route of nicotinonitrile compounds 6a–c and 7. ResearchGate. Available at: [Link]

  • Development of a Safe and Economical Synthesis of Methyl 6-Chloro-5-(trifluoromethyl)nicotinate: Trifluoromethylation on Kilogram Scale | Request PDF. ResearchGate. Available at: [Link]

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The Versatile Building Block: 6-Chloro-4-(trifluoromethyl)nicotinonitrile in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of contemporary drug discovery, the strategic incorporation of fluorine-containing moieties has become a cornerstone of rational drug design. The trifluoromethyl group, in particular, imparts a unique combination of properties that can significantly enhance the therapeutic potential of small molecules. This guide delves into the utility of 6-Chloro-4-(trifluoromethyl)nicotinonitrile, a key heterocyclic building block, in medicinal chemistry. We will explore its reactivity, provide detailed protocols for its derivatization through common synthetic transformations, and discuss its application in the synthesis of biologically active compounds, with a focus on kinase inhibitors. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals engaged in the design and synthesis of novel therapeutics.

Introduction: The Significance of the Trifluoromethyl-Pyridine Scaffold

The pyridine ring is a privileged scaffold in medicinal chemistry, present in a multitude of approved drugs. When substituted with a trifluoromethyl (-CF3) group, its physicochemical properties are profoundly altered, often leading to improved pharmacological profiles. The -CF3 group is a powerful electron-withdrawing substituent that can modulate the pKa of nearby functionalities, enhance metabolic stability by blocking sites of oxidation, and increase lipophilicity, which can improve cell membrane permeability.[1][2] The combination of a chloro-substituent and a nitrile group on the trifluoromethyl-pyridine core, as in this compound, provides orthogonal handles for a diverse range of chemical transformations, making it a highly versatile intermediate in drug discovery programs.

Physicochemical Properties and Reactivity Profile

This compound (CAS No. 1201187-18-9) is a crystalline solid with a molecular weight of 206.55 g/mol and the molecular formula C₇H₂ClF₃N₂. The electron-deficient nature of the pyridine ring, amplified by the strong electron-withdrawing effects of both the trifluoromethyl and cyano groups, renders the molecule susceptible to nucleophilic attack. The chlorine atom at the 6-position is an excellent leaving group, making this position the primary site for nucleophilic aromatic substitution (SₙAr). Furthermore, the C-Cl bond provides a handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of a wide variety of aryl and heteroaryl substituents.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 1201187-18-9
Molecular Formula C₇H₂ClF₃N₂
Molecular Weight 206.55 g/mol
Boiling Point 252.0±35.0 °C
Storage 2-8°C

Key Synthetic Transformations and Protocols

The utility of this compound in medicinal chemistry is primarily realized through two key reaction types: Nucleophilic Aromatic Substitution (SₙAr) and Palladium-Catalyzed Cross-Coupling.

Nucleophilic Aromatic Substitution (SₙAr)

The electron-deficient pyridine ring of this compound is highly activated towards SₙAr reactions. This allows for the facile displacement of the 6-chloro substituent by a variety of nucleophiles, including amines, alcohols, and thiols, providing access to a diverse range of functionalized nicotinonitrile derivatives.

Diagram 1: General Workflow for SₙAr Reactions

G start This compound conditions Reaction Conditions (Base, Solvent, Temperature) start->conditions nucleophile Nucleophile (e.g., R-NH2, R-OH, R-SH) nucleophile->conditions product 6-Substituted-4-(trifluoromethyl)nicotinonitrile conditions->product SₙAr Reaction workup Aqueous Workup & Extraction product->workup purification Purification (e.g., Column Chromatography) workup->purification final_product Pure Product purification->final_product

Caption: Workflow for the synthesis of 6-substituted nicotinonitriles via SₙAr.

This protocol describes a general procedure for the reaction of this compound with substituted anilines. The resulting 6-anilino-4-(trifluoromethyl)nicotinonitrile scaffold is a key pharmacophore in many kinase inhibitors.

Materials:

  • This compound

  • Substituted aniline (e.g., 4-aminophenol)

  • Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF) or 1,4-Dioxane

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 mmol) in DMF (5 mL) is added the substituted aniline (1.2 mmol) and DIPEA (2.0 mmol).

  • The reaction mixture is heated to 80-100 °C and stirred for 4-12 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature and diluted with water (20 mL).

  • The aqueous layer is extracted with EtOAc (3 x 20 mL).

  • The combined organic layers are washed with brine (2 x 15 mL), dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel (eluting with a gradient of hexane and EtOAc) to afford the desired 6-anilino-4-(trifluoromethyl)nicotinonitrile derivative.

Expert Insights: The choice of base and solvent can be critical for the success of the reaction. For less reactive anilines, a stronger base like sodium hydride (NaH) in an aprotic polar solvent like DMF or THF may be necessary. The temperature can also be adjusted to optimize the reaction rate and minimize side product formation.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of carbon-carbon bonds. In the context of this compound, it allows for the introduction of a wide range of aryl and heteroaryl groups at the 6-position, further expanding the chemical diversity of accessible compounds.

Diagram 2: Catalytic Cycle of Suzuki-Miyaura Coupling

G pd0 Pd(0)L_n pd_intermediate Ar-Pd(II)-X(L_n) pd0->pd_intermediate aryl_halide Ar-X (this compound) oxidative_addition Oxidative Addition pd_r_intermediate Ar-Pd(II)-R(L_n) pd_intermediate->pd_r_intermediate organoboron R-B(OR')_2 base Base transmetalation Transmetalation pd_r_intermediate->pd0 reductive_elimination Reductive Elimination product Ar-R (6-Aryl-4-(trifluoromethyl)nicotinonitrile)

Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.

This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with various arylboronic acids.

Materials:

  • This compound

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

  • Solvent (e.g., 1,4-Dioxane/water mixture, Toluene, or DMF)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a reaction vessel, add this compound (1.0 mmol), the arylboronic acid (1.5 mmol), the palladium catalyst (0.05 mmol), and the base (2.0 mmol).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent (e.g., 1,4-dioxane/water, 4:1, 5 mL).

  • Heat the reaction mixture to 80-110 °C and stir for 6-24 hours, monitoring the progress by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with water (20 mL) and extract with EtOAc (3 x 20 mL).

  • Wash the combined organic layers with brine (2 x 15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexane and EtOAc) to obtain the desired 6-aryl-4-(trifluoromethyl)nicotinonitrile derivative.

Expert Insights: The choice of palladium catalyst, ligand, base, and solvent system is crucial for the success of the Suzuki-Miyaura coupling and often requires optimization for specific substrates. For challenging couplings, the use of more active catalyst systems, such as those based on palladium with bulky phosphine ligands (e.g., SPhos, XPhos), may be necessary.[3]

Table 2: Representative Examples of Suzuki-Miyaura Coupling Reactions

Arylboronic AcidCatalystBaseSolventYield (%)
Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O85-95
4-Methoxyphenylboronic acidPdCl₂(dppf)K₃PO₄1,4-Dioxane/H₂O90-98
3-Pyridinylboronic acidPd₂(dba)₃/SPhosK₃PO₄1,4-Dioxane/H₂O75-85

Application in Medicinal Chemistry: Synthesis of Kinase Inhibitors

The 6-substituted-4-(trifluoromethyl)nicotinonitrile scaffold is a key structural motif in a number of kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders.[4]

A notable example of a drug candidate that incorporates a similar structural motif is PF-06263276, a pan-Janus kinase (JAK) inhibitor.[5] The synthesis of such molecules often involves the sequential application of the reactions described above.

Diagram 3: Retrosynthetic Analysis of a Kinase Inhibitor Core

G target Kinase Inhibitor Core (6-Arylamino-4-(trifluoromethyl)nicotinonitrile) intermediate1 6-Aryl-4-(trifluoromethyl)nicotinonitrile target->intermediate1 SₙAr with Arylamine intermediate2 6-Amino-4-(trifluoromethyl)nicotinonitrile target->intermediate2 Amide Coupling / Functionalization start This compound target->start Direct SₙAr amine Amine intermediate1->start Suzuki Coupling arylboronic Arylboronic Acid intermediate2->start SₙAr with Ammonia Source

Caption: Retrosynthetic strategies for kinase inhibitor synthesis.

Conclusion

This compound has emerged as a valuable and versatile building block in medicinal chemistry. Its well-defined reactivity allows for the predictable and efficient synthesis of a wide array of substituted pyridine derivatives. The protocols outlined in this guide for nucleophilic aromatic substitution and Suzuki-Miyaura coupling provide a solid foundation for researchers to explore the chemical space around this important scaffold. The demonstrated utility of this and related compounds in the synthesis of kinase inhibitors underscores its potential for the development of novel therapeutics targeting a range of diseases. As the demand for new and effective drugs continues to grow, the strategic use of such fluorinated building blocks will undoubtedly play an increasingly important role in the future of drug discovery.

References

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of fluorine in medicinal chemistry. Journal of medicinal chemistry, 58(21), 8315-8359.
  • Flanagan, M. E., et al. (2017). Design and Synthesis of a Pan-Janus Kinase Inhibitor Clinical Candidate (PF-06263276) Suitable for Inhaled and Topical Delivery for the Treatment of Inflammatory Diseases of the Lungs and Skin. Journal of Medicinal Chemistry, 60(2), 767-786.
  • Gontcharov, A. V., et al. (2017). Development of a robust multi-kilogram scale synthetic route for PF-06263276. Organic Process Research & Development, 21(1), 153-159.
  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). 6-Chloro-4-(trifluoromethyl)nicotinic acid. Retrieved from [Link]

  • Google Patents. (n.d.). CN109467532B - Preparation method of 4-trifluoromethyl nicotinic acid.
  • Suwunwong, T., Chantrapromma, S., Quah, C. K., & Fun, H. K. (2013). 6-(4-Aminophenyl)-4-(4-ethoxyphenyl)-2-methoxynicotinonitrile. Acta Crystallographica Section E: Structure Reports Online, 69(12), o1816.
  • Suwunwong, T., Chantrapromma, S., Quah, C. K., & Fun, H. K. (2013). 6-(4-Aminophenyl)-2-methoxy-4-phenylnicotinonitrile. Acta Crystallographica Section E: Structure Reports Online, 69(12), o1815.
  • ResearchGate. (n.d.). General synthetic route of nicotinonitrile compounds 6a–c and 7. Retrieved from [Link]

  • MDPI. (2022).
  • PubMed. (2017). Design and Synthesis of a Pan-Janus Kinase Inhibitor Clinical Candidate (PF-06263276) Suitable for Inhaled and Topical Delivery for the Treatment of Inflammatory Diseases of the Lungs and Skin. Journal of Medicinal Chemistry, 60(2), 767-786.
  • ResearchGate. (n.d.). General synthetic route of nicotinonitrile compounds 1–5. Retrieved from [Link]

  • MDPI. (2020). 6′-Amino-5,7-dibromo-2-oxo-3′-(trifluoromethyl)-1′H-spiro[indoline-3,4′-pyrano[2,3-c]pyrazole]-5′-carbonitrile. Molbank, 2020(4), M1171.
  • Royal Society of Chemistry. (2018). Towards Environmentally Friendlier Suzuki-Miyaura Reactions with Pd-NHC (NHC = N-Heterocyclic Carbene) Complexes. Green Chemistry, 20(12), 2748-2755.
  • PubMed Central. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). Beilstein Journal of Organic Chemistry, 17, 139-147.
  • Journal of Biomedical Research & Environmental Sciences. (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences, 2(1), 001-023.
  • DIGIBUG. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 64(20), 14784-14835.
  • ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids. Retrieved from [Link]

Sources

The Synthetic Versatility of 6-Chloro-4-(trifluoromethyl)nicotinonitrile: Application Notes and Experimental Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Privileged Scaffold in Medicinal and Materials Science

6-Chloro-4-(trifluoromethyl)nicotinonitrile is a substituted pyridine derivative of significant interest in organic synthesis. Its chemical structure, featuring a reactive chlorine atom at the 6-position, an electron-withdrawing trifluoromethyl group at the 4-position, and a nitrile group at the 3-position, makes it a versatile precursor for a variety of chemical transformations. The trifluoromethyl group, in particular, is a bioisostere of various functional groups and is known to enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.[1]

This document will detail two primary classes of reactions that leverage the unique reactivity of this scaffold: palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr). These methodologies are fundamental to modern synthetic chemistry and are widely employed in the construction of complex molecular architectures.

I. Palladium-Catalyzed Cross-Coupling Reactions: Forging New Carbon-Carbon Bonds

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. The chlorine atom at the 6-position of this compound serves as an excellent handle for these transformations, allowing for the introduction of a wide array of aryl, heteroaryl, and alkyl groups.

A. Suzuki-Miyaura Coupling: Synthesis of 6-Aryl-4-(trifluoromethyl)nicotinonitriles

The Suzuki-Miyaura coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of biaryl structures from an organoboron reagent and an organic halide.[2] In the context of our substrate, this reaction allows for the synthesis of 6-aryl-4-(trifluoromethyl)nicotinonitriles, which are precursors to a range of biologically active molecules.

Causality of Experimental Choices:

  • Catalyst System: A palladium(0) species is the active catalyst. This is typically generated in situ from a palladium(II) precatalyst such as Pd(OAc)₂ or PdCl₂(dppf). The choice of ligand is crucial for an efficient reaction. Bulky, electron-rich phosphine ligands, such as SPhos or XPhos, are often employed to facilitate the oxidative addition of the aryl chloride to the palladium center, which is often the rate-limiting step for less reactive aryl chlorides.[3]

  • Base: A base is required to activate the organoboron species, typically a boronic acid or its ester, forming a more nucleophilic boronate complex. The choice of base, such as K₂CO₃, Cs₂CO₃, or K₃PO₄, can significantly impact the reaction rate and yield. The strength and solubility of the base are key considerations.

  • Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is commonly used. The organic solvent solubilizes the reactants and catalyst, while water is necessary for the activation of the boronic acid by the base.

Experimental Workflow Diagram:

Suzuki_Miyaura_Coupling cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification cluster_product Product Reactants This compound Arylboronic Acid Mixing Combine reactants, catalyst, base, and solvent Reactants->Mixing Catalyst Pd Catalyst Ligand Catalyst->Mixing Base Base (e.g., K2CO3) Base->Mixing Solvent Solvent (e.g., Dioxane/H2O) Solvent->Mixing Heating Heat under inert atmosphere (e.g., 80-100 °C) Mixing->Heating Stirring Quench Cool and quench the reaction Heating->Quench Extract Extract with organic solvent Quench->Extract Purify Purify by column chromatography Extract->Purify Product 6-Aryl-4-(trifluoromethyl)nicotinonitrile Purify->Product

Caption: Suzuki-Miyaura Coupling Workflow.

Detailed Protocol: Synthesis of 6-(4-methoxyphenyl)-4-(trifluoromethyl)nicotinonitrile

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
This compound206.551.01.0
4-Methoxyphenylboronic acid151.961.21.2
Pd(OAc)₂224.500.020.02
SPhos410.480.040.04
K₂CO₃138.212.02.0
1,4-Dioxane-5 mL-
Water-1 mL-

Procedure:

  • To a dry Schlenk flask, add this compound (206.5 mg, 1.0 mmol), 4-methoxyphenylboronic acid (182.4 mg, 1.2 mmol), Pd(OAc)₂ (4.5 mg, 0.02 mmol), SPhos (16.4 mg, 0.04 mmol), and K₂CO₃ (276.4 mg, 2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed 1,4-dioxane (5 mL) and degassed water (1 mL) to the flask.

  • Heat the reaction mixture to 90 °C and stir for 12-16 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (15 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.

II. Nucleophilic Aromatic Substitution (SNAr): Introducing Heteroatoms

The electron-withdrawing nature of the trifluoromethyl and nitrile groups on the pyridine ring activates the 6-position towards nucleophilic attack, facilitating the displacement of the chloride leaving group. This SNAr reactivity is a powerful method for introducing nitrogen, oxygen, and sulfur nucleophiles.

A. Synthesis of 6-Amino-4-(trifluoromethyl)nicotinonitriles

The reaction with amines provides a direct route to 6-amino-4-(trifluoromethyl)nicotinonitrile derivatives, which are common motifs in pharmacologically active compounds.

Causality of Experimental Choices:

  • Nucleophile: A wide range of primary and secondary amines can be used as nucleophiles. The nucleophilicity of the amine will influence the reaction rate.

  • Base: A non-nucleophilic base, such as diisopropylethylamine (DIPEA) or K₂CO₃, is often added to scavenge the HCl generated during the reaction, driving the equilibrium towards the product.

  • Solvent: Polar aprotic solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile are typically used to dissolve the reactants and facilitate the ionic reaction mechanism.

  • Temperature: Heating is often required to achieve a reasonable reaction rate, typically in the range of 80-120 °C.

Experimental Workflow Diagram:

SNAr_Amination cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification cluster_product Product Reactants This compound Amine Mixing Combine reactants, base, and solvent Reactants->Mixing Base Base (e.g., DIPEA) Base->Mixing Solvent Solvent (e.g., DMF) Solvent->Mixing Heating Heat (e.g., 100 °C) Mixing->Heating Stirring Quench Cool and quench with water Heating->Quench Extract Extract with organic solvent Quench->Extract Purify Purify by recrystallization or chromatography Extract->Purify Product 6-Amino-4-(trifluoromethyl)nicotinonitrile Purify->Product

Caption: SNAr Amination Workflow.

Detailed Protocol: Synthesis of 6-(Morpholino)-4-(trifluoromethyl)nicotinonitrile

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
This compound206.551.01.0
Morpholine87.121.51.5
Diisopropylethylamine (DIPEA)129.242.02.0
N,N-Dimethylformamide (DMF)-5 mL-

Procedure:

  • To a round-bottom flask, add this compound (206.5 mg, 1.0 mmol), morpholine (130.7 mg, 1.5 mmol), and DIPEA (348 µL, 2.0 mmol) in DMF (5 mL).

  • Heat the reaction mixture to 100 °C and stir for 6-8 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into ice-water (50 mL) and stir for 30 minutes.

  • Collect the precipitated solid by filtration, wash with water, and dry under vacuum.

  • If necessary, recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure product.

B. Synthesis of 6-Alkoxy/Aryloxy-4-(trifluoromethyl)nicotinonitriles

The displacement of the chloride with oxygen nucleophiles, such as alcohols or phenols, provides access to ether derivatives.

Causality of Experimental Choices:

  • Nucleophile: Alcohols or phenols are used as the oxygen nucleophile. For less acidic alcohols, a strong base is required to generate the corresponding alkoxide.

  • Base: A strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) is typically used to deprotonate the alcohol or phenol, forming the more reactive nucleophile.

  • Solvent: Anhydrous polar aprotic solvents such as DMF or tetrahydrofuran (THF) are essential to prevent quenching of the strong base and the generated nucleophile.

Detailed Protocol: Synthesis of 6-Phenoxy-4-(trifluoromethyl)nicotinonitrile

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
This compound206.551.01.0
Phenol94.111.21.2
Sodium Hydride (60% dispersion in mineral oil)40.001.51.5
Anhydrous N,N-Dimethylformamide (DMF)-5 mL-

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add a suspension of sodium hydride (60 mg, 1.5 mmol, 60% dispersion in mineral oil) in anhydrous DMF (2 mL).

  • Cool the suspension to 0 °C and add a solution of phenol (113 mg, 1.2 mmol) in anhydrous DMF (1 mL) dropwise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Add a solution of this compound (206.5 mg, 1.0 mmol) in anhydrous DMF (2 mL) to the reaction mixture.

  • Heat the reaction to 80 °C and stir for 4-6 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to 0 °C and carefully quench with saturated aqueous NH₄Cl solution.

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired product.

Safety and Handling

This compound is a chemical irritant and should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All reactions should be performed in a well-ventilated fume hood. For specific safety information, consult the Safety Data Sheet (SDS) for this compound.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. The protocols detailed in this guide for Suzuki-Miyaura coupling and nucleophilic aromatic substitution provide robust and reliable methods for the synthesis of a diverse range of substituted nicotinonitrile derivatives. The causality-driven explanations for the experimental choices aim to empower researchers to adapt and optimize these procedures for their specific synthetic targets.

References

  • MySkinRecipes. This compound. Available at: [Link].

  • ResearchGate. Suzuki-Miyaura coupling reactions between selected aryl chlorides and boronic acids using Pd-MOF-808 catalyst. Available at: [Link].

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Application Note: High-Resolution Purification of 6-Chloro-4-(trifluoromethyl)nicotinonitrile via Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, field-proven protocol for the purification of 6-Chloro-4-(trifluoromethyl)nicotinonitrile, a key heterocyclic building block in the synthesis of agrochemicals and pharmaceuticals.[1] The inherent challenges in purifying pyridine derivatives, which often arise from closely related impurities and potential on-column interactions, are addressed through a systematic approach.[2][3] This guide details a robust flash column chromatography method, from initial method development using Thin-Layer Chromatography (TLC) to a step-by-step purification protocol and subsequent purity verification. The causality behind each experimental choice is explained to empower researchers to adapt and troubleshoot the methodology for analogous compounds.

Introduction: The Purification Challenge

This compound is a moderately polar, UV-active molecule whose synthesis can yield impurities with very similar polarities, such as starting materials or regioisomers.[4] Flash column chromatography, a technique that accelerates solvent elution with positive pressure, is the method of choice for efficiently isolating such target compounds in quantities ranging from milligrams to several grams.[5][6] Its speed and efficiency are critical in multi-step syntheses common in drug discovery and process development.[7][8] This protocol is designed to achieve >98% purity, a common requirement for subsequent synthetic transformations.

Foundational Principles: Causality in Chromatographic Separation

The successful separation of this compound from its impurities relies on exploiting subtle differences in polarity. This is achieved using normal-phase chromatography, where a polar stationary phase (silica gel) is used in conjunction with a less polar mobile phase.

  • Stationary Phase: Silica gel (SiO₂) is the standard choice due to its high polarity, affordability, and well-understood characteristics.[9] Its surface is covered in acidic silanol groups (Si-OH), which interact with polar functional groups of the analyte mixture.[2]

  • Mechanism of Separation: Compounds in the mixture are in a dynamic equilibrium between being adsorbed to the polar silica gel and dissolved in the mobile phase.

    • High Polarity Impurities: Byproducts with higher polarity (e.g., oxidized species or hydrolyzed starting materials) will have a strong affinity for the silica gel and will elute slowly (low Retention Factor, Rf).

    • Target Compound: this compound, with its polar nitrile and pyridine nitrogen but also significant non-polar regions, will have an intermediate affinity and elute at a moderate pace.

    • Low Polarity Impurities: Non-polar impurities (e.g., residual non-polar reagents or solvents) will have a low affinity for the silica and will be quickly washed through the column by the mobile phase (high Rf).

The key to achieving high-resolution separation is to select a mobile phase that places the target compound's Rf value in an optimal range on a TLC plate, typically between 0.25 and 0.40.[10]

Method Development: Thin-Layer Chromatography (TLC)

Before committing to a large-scale column, TLC is an indispensable tool for rapidly scouting and optimizing the solvent system.[11] It provides a direct preview of the separation that will occur on the column.

Protocol 1: TLC Solvent System Scouting

  • Plate Preparation: Lightly draw a pencil line ~1 cm from the bottom of a silica gel TLC plate.[12]

  • Sample Spotting: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate). Using a capillary tube, carefully spot a small amount onto the baseline.

  • Solvent Systems: Prepare small volumes of different solvent systems in separate TLC chambers (e.g., sealed beakers with filter paper). Common starting systems for moderately polar compounds include mixtures of Hexane and Ethyl Acetate.[10][13]

    • Test 1: 10% Ethyl Acetate / 90% Hexane

    • Test 2: 20% Ethyl Acetate / 80% Hexane

    • Test 3: 30% Ethyl Acetate / 70% Hexane

  • Development: Place one TLC plate in each chamber, ensuring the solvent level is below the baseline. Allow the solvent front to travel up the plate until it is ~1 cm from the top.[12]

  • Visualization: Remove the plates, mark the solvent front with a pencil, and allow them to dry completely. Visualize the separated spots under a UV lamp (254 nm), as the pyridine ring is UV-active.[9] Circle all visible spots.

  • Analysis & Optimization: Calculate the Rf value for each spot. The ideal system will show good separation between the target spot and all impurities, with the target Rf between 0.25 and 0.40.

    • If all spots are too low (low Rf), the mobile phase is not polar enough. Increase the percentage of the polar solvent (Ethyl Acetate).[10]

    • If all spots are too high (high Rf), the mobile phase is too polar. Decrease the percentage of the polar solvent.[10]

Parameter Description Rationale
Stationary Phase Silica Gel 60 Å, 230-400 meshStandard polar phase for normal-phase chromatography of small organic molecules.[11]
Mobile Phase Hexane / Ethyl Acetate mixtureA common, effective system offering a wide polarity range by adjusting the ratio.[9]
Target Rf 0.25 - 0.40Provides the best balance between resolution and elution time on the column.
Visualization UV Light (254 nm)The aromatic pyridine ring of the compound absorbs UV light, making it visible.[9]

Detailed Protocol: Flash Column Chromatography

This protocol assumes a crude sample size of approximately 1 gram. The column size and solvent volumes should be scaled accordingly for different sample quantities.

Materials and Equipment:

  • Crude this compound

  • Silica Gel (Flash Grade, 40-63 µm)

  • Hexane (HPLC Grade)

  • Ethyl Acetate (HPLC Grade)

  • Glass chromatography column (e.g., 40 mm diameter)

  • Compressed air or nitrogen source with regulator

  • Fraction collector or test tubes

  • TLC plates, chamber, and UV lamp

Workflow Diagram:

G cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Final Product crude Crude Product tlc TLC Method Development crude->tlc solvent Optimized Solvent System (e.g., 20% EtOAc/Hexane) tlc->solvent pack Pack Column with Silica Gel Slurry solvent->pack load Load Sample (Dry Loading) pack->load elute Elute with Mobile Phase (Apply Pressure) load->elute collect Collect Fractions elute->collect analyze Analyze Fractions by TLC collect->analyze pool Pool Pure Fractions analyze->pool evap Evaporate Solvent pool->evap pure Pure Product (>98%) evap->pure

Caption: Workflow for the purification of this compound.

Step-by-Step Procedure:

  • Column Packing (Slurry Method):

    • Place a cotton or glass wool plug at the bottom of the column and add a small layer (~1 cm) of sand.[14]

    • In a beaker, prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 10% Ethyl Acetate in Hexane). For a 1g sample, ~40-50g of silica is a good starting point.

    • Pour the slurry into the column. Use additional mobile phase to rinse all silica into the column.

    • Gently tap the column to settle the silica into a uniform bed. Open the stopcock and allow excess solvent to drain until it is just level with the top of the silica bed. Crucially, do not let the silica run dry at any stage. [12]

    • Add another ~1 cm layer of sand on top of the silica bed to prevent disturbance during solvent addition.[14]

  • Sample Loading (Dry Loading):

    • Dissolve the ~1g crude product in a minimal amount of a volatile solvent like dichloromethane.

    • Add ~2-3g of silica gel to this solution and evaporate the solvent completely using a rotary evaporator until a fine, free-flowing powder is obtained.[14] This ensures the sample is introduced to the column in a concentrated band, maximizing resolution.

    • Carefully add the silica-adsorbed sample onto the top layer of sand in the column, creating a thin, even layer.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase (optimized from TLC, e.g., 20% EtOAc/Hexane) to the column, filling it to the top.

    • Connect the pressure source and apply gentle pressure (5-10 psi) to force the solvent through the column at a steady drip rate.[6]

    • Begin collecting fractions immediately into test tubes. The volume of each fraction should be consistent (e.g., 10-20 mL).

    • Maintain the solvent level in the column by adding fresh mobile phase as needed.

  • Monitoring and Analysis:

    • Periodically, spot every few fractions onto a TLC plate to monitor the elution of compounds.

    • Develop the TLC plate in the same mobile phase used for the column.

    • Visualize under UV light to identify which fractions contain the pure product. Fractions containing the target compound should show a single spot at the expected Rf.

    • Pool all fractions that are determined to be pure.

  • Solvent Removal:

    • Combine the pure fractions into a round-bottom flask.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.

    • Confirm final purity using analytical techniques such as HPLC, GC-MS, or NMR spectroscopy.[15][16]

Troubleshooting Common Issues

Problem Possible Cause Solution
Poor Separation Incorrect solvent system.Re-optimize the mobile phase with TLC. Consider a gradient elution if compounds are close in polarity.
Band Tailing Sample is too acidic/basic; strong interaction with silica.Add a small amount (~0.1-0.5%) of a modifier to the mobile phase, such as triethylamine for basic compounds or acetic acid for acidic ones.[2]
Cracked Silica Bed Column ran dry or was packed improperly.This is irreversible for the current run. Ensure proper slurry packing and never let the solvent level drop below the top of the silica bed.
Compound Won't Elute Mobile phase is not polar enough; compound may be degrading on silica.Drastically increase the polarity of the mobile phase (e.g., switch to 5% Methanol in Dichloromethane). Test compound stability on a TLC plate by letting a spot sit for an hour before developing.[12]

Conclusion

This application note provides a systematic and robust protocol for the purification of this compound using flash column chromatography. By grounding the procedure in the fundamental principles of chromatography and emphasizing empirical method development via TLC, this guide equips researchers with the necessary tools to achieve high purity for this important chemical intermediate. The detailed steps and troubleshooting advice serve as a reliable resource for professionals in organic synthesis and drug development.[7]

References

  • Phenomenex. (2025). Flash Chromatography: Principles & Applications.
  • LCGC International. (n.d.). Flash Chromatography.
  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems for TLC.
  • Chemistry LibreTexts. (2022). Thin Layer Chromatography.
  • Microbioz India. (2023). Exploring the Applications of Flash Chromatography in Pharmaceutical Industry.
  • Hawach. (2025). The Importance of Flash Columns in Chromatography.
  • MDPI. (n.d.). Advanced Chromatographic Techniques in Pharmaceutical Analysis.
  • J&K Scientific LLC. (2023). Thin-Layer Chromatography (TLC) User Guide.
  • SIELC Technologies. (n.d.). Separation of 2-Fluoro-5-(trifluoromethyl)pyridine on Newcrom R1 HPLC column.
  • ChemicalBook. (2025). This compound.
  • BenchChem. (2025). Technical Support Center: Purification of 5-(Trifluoromethyl)pyridine-2-thiol Derivatives.
  • MySkinRecipes. (n.d.). This compound.
  • BenchChem. (n.d.). A Technical Guide to the Characterization of Trifluoromethylpyrimidine Derivatives.
  • University of York, Chemistry Teaching Labs. (n.d.). Determining a solvent system.
  • University of Illinois Springfield. (n.d.). Thin Layer Chromatography.
  • ChemicalBook. (n.d.). 4-(Trifluoromethyl)nicotinonitrile synthesis.
  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography.
  • BenchChem. (2025). Technical Support Center: Chromatographic Purification of Pyridine Derivatives.
  • PubMed Central. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.
  • BenchChem. (2025). Technical Support Center: Purification of Ethyl 6-chloro-4-(methylamino)nicotinate Derivatives by Chromatography.
  • ResearchGate. (2014). How can I achieve chemical characterization of a column fraction?.

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Application Notes and Protocols for the Analytical Characterization of 6-Chloro-4-(trifluoromethyl)nicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Characterization

6-Chloro-4-(trifluoromethyl)nicotinonitrile is a key building block in the synthesis of novel agrochemicals and pharmaceuticals.[1] Its unique trifluoromethyl and chloro-substituted pyridine structure imparts specific biological activities, making it a valuable intermediate in drug discovery and development.[1] Rigorous analytical characterization is paramount to ensure the identity, purity, and stability of this compound, which are critical parameters for reproducible research and the ultimate safety and efficacy of the final products.

This comprehensive guide provides detailed application notes and protocols for the analytical characterization of this compound. The methodologies described herein are designed to be robust and reliable, providing a strong foundation for researchers in academic and industrial settings.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for method development and data interpretation.

PropertyValueSource
Molecular Formula C₇H₂ClF₃N₂[1]
Molecular Weight 206.55 g/mol [1]
CAS Number 1201187-18-9[1][2]
Boiling Point 252.0±35.0°C[1]

High-Performance Liquid Chromatography (HPLC) for Purity and Stability Assessment

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of non-volatile and thermally labile compounds, making it ideal for the analysis of this compound.[3] A well-developed HPLC method can effectively separate the main compound from process-related impurities and degradation products.[4][5]

Causality in Experimental Choices for HPLC

A reversed-phase HPLC (RP-HPLC) method is proposed, as it is well-suited for the separation of moderately polar compounds like substituted pyridines. The selection of a C18 column provides a versatile stationary phase with broad applicability. A gradient elution is chosen to ensure the effective separation of impurities with a wide range of polarities. The UV detection wavelength is selected based on the anticipated chromophores in the molecule.

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Prepare Mobile Phase A (e.g., Water with 0.1% Formic Acid) B Prepare Mobile Phase B (e.g., Acetonitrile with 0.1% Formic Acid) A->B C Accurately weigh and dissolve sample in a suitable solvent B->C D Filter sample through a 0.45 µm filter C->D E Equilibrate HPLC system with initial mobile phase conditions D->E F Inject sample E->F G Run gradient elution program F->G H Detect analytes using a UV detector G->H I Integrate peaks in the chromatogram H->I J Calculate purity based on peak area percentages I->J K Identify and quantify impurities using reference standards J->K

Caption: Workflow for HPLC Purity Analysis.

Detailed HPLC Protocol

Instrumentation: A standard HPLC system equipped with a UV detector.[3][6]

Column: C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).[3]

Mobile Phase:

  • Solvent A: Water with 0.1% Formic Acid

  • Solvent B: Acetonitrile with 0.1% Formic Acid

Gradient Program:

Time (min)% Solvent A% Solvent B
09010
201090
251090
269010
309010

Flow Rate: 1.0 mL/min[3]

Column Temperature: 30°C

Detection: UV at 254 nm[3]

Injection Volume: 10 µL[3]

Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound.

  • Dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to a concentration of 1 mg/mL.[6]

  • Filter the solution through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Structural Confirmation

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile compounds.[3] It is particularly useful for identifying potential volatile impurities from the synthesis process and for confirming the molecular weight of the target compound.

Causality in Experimental Choices for GC-MS

A non-polar capillary column is selected to separate compounds based on their boiling points. The inlet and oven temperature program are optimized to ensure good peak shape and resolution for the target analyte and potential impurities. Electron Ionization (EI) is a standard and robust ionization technique that provides reproducible fragmentation patterns for structural elucidation.

Experimental Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis A Dissolve sample in a volatile solvent (e.g., Dichloromethane) B Filter the solution if necessary A->B C Inject sample into the GC B->C D Separate components on a capillary column C->D E Ionize separated components (EI) D->E F Detect ions with a mass spectrometer E->F G Analyze the total ion chromatogram (TIC) F->G H Examine the mass spectrum of the main peak G->H I Identify impurities by comparing mass spectra to libraries H->I

Caption: Workflow for GC-MS Analysis.

Detailed GC-MS Protocol

Instrumentation: A gas chromatograph coupled to a mass spectrometer.[3]

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).[3]

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

Inlet Temperature: 280°C[3]

Oven Temperature Program:

  • Initial temperature: 100°C, hold for 2 minutes

  • Ramp: 10°C/min to 280°C

  • Hold at 280°C for 5 minutes

Ionization Mode: Electron Ionization (EI) at 70 eV.[3]

Mass Range: m/z 50-500[3]

Sample Preparation:

  • Dissolve the sample in a volatile solvent such as dichloromethane to a concentration of approximately 1 mg/mL.[3]

  • Ensure the sample is fully dissolved before injection.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

Expected ¹H and ¹³C NMR Spectral Features

Based on the structure of this compound and data from similar compounds, the following spectral features are anticipated:

  • ¹H NMR: The spectrum is expected to show two singlets in the aromatic region, corresponding to the two protons on the pyridine ring. The chemical shifts will be influenced by the electron-withdrawing effects of the chloro, trifluoromethyl, and nitrile groups.

  • ¹³C NMR: The spectrum will display signals for all seven carbon atoms in the molecule. The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. The chemical shifts of the pyridine ring carbons will be characteristic of the substitution pattern.

Detailed NMR Protocol

Instrumentation: A 300 MHz or higher field NMR spectrometer.

Sample Preparation:

  • Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Transfer the solution to an NMR tube.

Acquisition Parameters (¹H NMR):

  • Pulse Program: Standard single-pulse experiment.

  • Number of Scans: 16-32

  • Relaxation Delay: 1-2 seconds

Acquisition Parameters (¹³C NMR):

  • Pulse Program: Proton-decoupled single-pulse experiment.

  • Number of Scans: 1024 or more, depending on sample concentration.

  • Relaxation Delay: 2-5 seconds

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule.[7]

Expected FT-IR Absorption Bands

The FT-IR spectrum of this compound is expected to exhibit characteristic absorption bands for its key functional groups:

Functional GroupExpected Wavenumber (cm⁻¹)Comments
C≡N (Nitrile) 2240-2220Strong, sharp absorption.
C-F (Trifluoromethyl) 1350-1100Strong, broad absorptions.
Aromatic C=C and C=N 1600-1400Multiple medium to strong bands.
C-Cl (Chloro) 800-600Strong absorption.
Aromatic C-H 3100-3000Weak to medium absorptions.
Detailed FT-IR Protocol

Instrumentation: An FT-IR spectrometer, typically equipped with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation:

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Ensure good contact between the sample and the crystal.

Acquisition Parameters:

  • Spectral Range: 4000-400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 16-32

Conclusion

The analytical techniques and protocols outlined in this guide provide a comprehensive framework for the characterization of this compound. The application of HPLC, GC-MS, NMR, and FT-IR will enable researchers to confidently assess the identity, purity, and stability of this important chemical intermediate. Adherence to these robust analytical practices is essential for ensuring the quality and reliability of research and development in the pharmaceutical and agrochemical industries.

References

  • Macmillan Group - Princeton University. (n.d.). SUPPLEMENTARY INFORMATION. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). † 1H-NMR and 13C-NMR Spectra. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. Retrieved from [Link]

  • PubChem. (n.d.). 6-Chloro-4-(trifluoromethyl)nicotinic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). (a) GC/MS analysis (20 mg/l pyridine, pH 9, 750 W MW power level, 1 min.... Retrieved from [Link]

  • Preprints.org. (n.d.). Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C:. Retrieved from [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • NIH. (n.d.). Rapid Stability Indicating HPLC Method for the Analysis of Leflunomide and Its Related Impurities in Bulk Drug and Formulations. Retrieved from [Link]

  • (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • PubChem. (n.d.). 6-((Cyclopropylmethyl)(propyl)amino)-4-(trifluoromethyl)nicotinonitrile. Retrieved from [Link]

  • Chromatography Today. (2009). Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals. Retrieved from [Link]

  • (n.d.). 6. ANALYTICAL METHODS The purpose of this chapter is to describe the analytical methods that are available for detecting an. Retrieved from [Link]

  • TSI Journals. (n.d.). a-lfer-study-of-substituent-influence-on-the-ftir-and-uv-spectral-data-of-2-and-6substituted-nicotinic-acids.pdf. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectrum for nicotine. Retrieved from [Link]

  • MDPI. (2024). Synthesis, Physicochemical Characterization, and Antimicrobial Evaluation of Halogen-Substituted Non-Metal Pyridine Schiff Bases. Retrieved from [Link]

  • Google Patents. (n.d.). Halogenation of pyridine compounds - CA1126276A.
  • PubMed. (2009). Gas chromatography/mass spectrometry analysis of components of pyridine temperature-programmed desorption spectra from surface of copper-supported catalysts. Retrieved from [Link]

  • Informatics Journals. (n.d.). Optimization of Stability-Indicating HPLC Method for Analyzing Process Related Impurities of Penfluridol and Structural Elucid. Retrieved from [Link]

  • InstaNANO. (n.d.). FTIR Functional Group Database Table with Search. Retrieved from [Link]

  • Research Outreach. (2023). Trifluoromethylpyridine: Its chemistry and applications. Retrieved from [Link]

  • Sultan Qaboos University Journal For Science. (n.d.). Development and Validation of an RP-HPLC-FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization with a New Pyrazoline Based Reagent, 3- Naphthyl-1-(4-trifluoromethyl)-5-(4-carboxy phenyl). Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectra of Nicotinic acid (a) control and (b) treated. Retrieved from [Link]

  • Agilent. (n.d.). Analysis of pharmaceuticals and drug related impurities using Agilent instrumentation. Retrieved from [Link]

  • Agilent. (2009). Analysis of pharmaceuticals and drug related impurities using Agilent instrumentation. Retrieved from [Link]

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Determining the Solubility Profile of 6-Chloro-4-(trifluoromethyl)nicotinonitrile: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Solubility in Preclinical Development

6-Chloro-4-(trifluoromethyl)nicotinonitrile is a key heterocyclic building block in contemporary medicinal chemistry and agrochemical synthesis. Its utility in the construction of novel molecular entities is significant, with the trifluoromethyl group often enhancing metabolic stability and receptor binding affinity, while the chloro and nitrile functionalities provide versatile handles for further chemical modification. However, the successful transition of any new chemical entity from discovery to a viable candidate is contingent upon a thorough understanding of its physicochemical properties, paramount among which is solubility.

Poor aqueous solubility can severely hamper drug absorption, leading to low bioavailability and unpredictable in vivo performance.[1] Conversely, understanding a compound's solubility in various organic solvents is crucial for purification, formulation, and various analytical procedures. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals to determine the solubility profile of this compound. It outlines a detailed protocol based on the gold-standard equilibrium shake-flask method and provides a framework for interpreting the resulting data based on solvent properties.[2]

Physicochemical Properties of this compound

A foundational understanding of the molecule's intrinsic properties is essential for predicting and interpreting its solubility behavior.

PropertyValueSource
Molecular FormulaC₇H₂ClF₃N₂[3]
Molecular Weight206.55 g/mol [3]
Boiling Point252.0 ± 35.0 °C[3]
Storage Temperature2-8 °C[3]

The presence of the electron-withdrawing trifluoromethyl group and the polar nitrile group suggests that this compound is a polar molecule. However, the chlorinated pyridine ring also introduces some lipophilic character. This duality in its structure implies that its solubility will be highly dependent on the specific nature of the solvent.

Experimental Protocol: Equilibrium Shake-Flask Solubility Determination

The shake-flask method remains the most reliable technique for determining thermodynamic equilibrium solubility.[2][4] The following protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.

Materials and Equipment
  • This compound (solid, >98% purity)

  • A selection of analytical grade solvents (e.g., water, ethanol, methanol, acetonitrile, acetone, ethyl acetate, dichloromethane, n-heptane)

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker or rotator in a temperature-controlled environment

  • Analytical balance

  • Centrifuge

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography-Mass Spectrometry (GC-MS)

  • Volumetric flasks and pipettes

Step-by-Step Methodology
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 150 rpm).

    • Allow the mixtures to equilibrate for a sufficient period, typically 24 to 72 hours, to ensure that thermodynamic equilibrium is reached.[1]

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow the excess solid to settle.

    • For finely dispersed solids, centrifuge the vials at a moderate speed (e.g., 5000 rpm) for 15 minutes to pellet the undissolved compound.

  • Sample Collection and Dilution:

    • Carefully withdraw an aliquot of the clear supernatant using a pipette.

    • Immediately filter the aliquot through a 0.22 µm syringe filter to remove any remaining solid particles.

    • Accurately dilute the filtered supernatant with a suitable solvent (often the same solvent used for dissolution or the mobile phase for chromatography) to bring the concentration within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated analytical method, such as HPLC-UV or GC-MS, to determine the concentration of this compound.[5][6]

    • Prepare a calibration curve using standard solutions of known concentrations to ensure accurate quantification.

  • Data Analysis and Reporting:

    • Calculate the solubility of the compound in each solvent, taking into account the dilution factor. Express the solubility in appropriate units, such as mg/mL or mol/L.

    • Perform each measurement in triplicate to assess the reproducibility of the results.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibrate Equilibration cluster_separation Phase Separation cluster_sampling Sampling & Analysis A Add excess solute to solvent B Cap vials securely A->B C Incubate on orbital shaker (24-72h at constant T) B->C D Allow solid to settle C->D E Centrifuge if necessary D->E F Withdraw and filter supernatant E->F G Dilute sample accurately F->G H Quantify by HPLC/GC-MS G->H I Calculate solubility H->I

Caption: Workflow for Equilibrium Shake-Flask Solubility Determination.

Interpreting the Solubility Profile: A Mechanistic Perspective

The solubility of a solute in a given solvent is governed by the principle of "like dissolves like."[7] This means that polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents. The interplay of intermolecular forces, such as hydrogen bonding, dipole-dipole interactions, and van der Waals forces, dictates the extent of solubility.

Expected Solubility Trends
  • Polar Protic Solvents (e.g., Water, Ethanol, Methanol): These solvents can act as both hydrogen bond donors and acceptors. While the nitrogen atom of the pyridine ring and the nitrile group can act as hydrogen bond acceptors, the lack of a hydrogen bond donor on this compound may limit its solubility in these solvents. However, some solubility is expected due to dipole-dipole interactions.

  • Polar Aprotic Solvents (e.g., Acetonitrile, Acetone): These solvents possess large dipole moments but do not have hydrogen bond donating capabilities. The polarity of this compound, arising from the C-Cl, C-F, and C≡N bonds, should promote solubility in these solvents through dipole-dipole interactions.

  • Non-Polar Solvents (e.g., n-Heptane): The significant polarity of this compound is expected to result in poor solubility in non-polar solvents, where only weak van der Waals forces are the primary mode of interaction.

Logical Relationship between Solvent Properties and Solubility

G cluster_solute This compound cluster_solvent Solvent Properties cluster_solubility Expected Solubility Solute Polar Molecule (Dipole Moment, H-bond Acceptor) PolarProtic Polar Protic (e.g., Ethanol) Solute->PolarProtic Dipole-Dipole & Limited H-bonding PolarAprotic Polar Aprotic (e.g., Acetone) Solute->PolarAprotic Strong Dipole-Dipole NonPolar Non-Polar (e.g., Heptane) Solute->NonPolar Weak van der Waals ModerateSol Moderate Solubility PolarProtic->ModerateSol HighSol High Solubility PolarAprotic->HighSol LowSol Low Solubility NonPolar->LowSol

Caption: Predicted Solubility based on Solute-Solvent Interactions.

Conclusion

A comprehensive understanding of the solubility profile of this compound is indispensable for its effective utilization in research and development. The detailed protocol provided in this application note, based on the robust shake-flask method, offers a reliable means of generating this critical data. By systematically evaluating its solubility in a range of solvents with varying polarities, researchers can make informed decisions regarding reaction conditions, purification strategies, and formulation development, ultimately accelerating the journey of new chemical entities from the laboratory to their intended applications.

References

  • Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake–flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335–341. [Link]

  • Glomme, A., März, J., & Dressman, J. B. (2005). Comparison of a miniaturized shake-flask solubility method with automated potentiometric acid/base titrations and calculated solubilities. Journal of Pharmaceutical Sciences, 94(1), 1-16. [Link]

  • Pannu, R., & Jindal, K. C. (2012). A review of methods for solubility determination in biopharmaceutical drug characterization. International Journal of Pharmacy and Pharmaceutical Sciences, 4(Suppl 5), 29-35.
  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

  • LibreTexts Chemistry. (2023). Solubility. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Analytical Methods. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved from [Link]

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Application Notes: 6-Chloro-4-(trifluoromethyl)nicotinonitrile as a Versatile Synthetic Building Block

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

6-Chloro-4-(trifluoromethyl)nicotinonitrile is a highly functionalized pyridine derivative that has emerged as a critical building block in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and agrochemicals.[1] Its unique electronic properties, stemming from the presence of a trifluoromethyl group, a nitrile moiety, and a chloro substituent on the pyridine ring, make it a versatile substrate for a variety of chemical transformations. The electron-withdrawing nature of the trifluoromethyl and nitrile groups activates the pyridine ring for nucleophilic aromatic substitution, while the chloro group provides a handle for cross-coupling reactions. This combination of reactive sites allows for the strategic and sequential introduction of diverse functionalities, enabling the construction of novel molecular scaffolds with potential biological activity.[2]

The trifluoromethyl group is a particularly important feature, as its incorporation into drug candidates can significantly enhance metabolic stability, lipophilicity, and binding affinity.[2][3] This document provides a detailed overview of the key applications of this compound and offers experimentally validated protocols for its use in common synthetic transformations.

Key Applications

The strategic placement of reactive functional groups on the pyridine core of this compound allows for its participation in a range of high-yield and selective chemical reactions. The most prominent applications include:

  • Nucleophilic Aromatic Substitution (SNAr): The chloro substituent at the 6-position is susceptible to displacement by a variety of nucleophiles. The electron-deficient nature of the pyridine ring, further enhanced by the trifluoromethyl and cyano groups, facilitates this reaction.[4][5] This allows for the introduction of amines, alcohols, thiols, and other nucleophilic moieties, which is a common strategy in the synthesis of kinase inhibitors and other biologically active compounds.[6]

  • Palladium-Catalyzed Cross-Coupling Reactions: The C-Cl bond is a suitable handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. These reactions enable the formation of carbon-carbon and carbon-heteroatom bonds, providing access to a wide array of substituted pyridine derivatives.[7][8][9]

  • Modification of the Nitrile Group: The cyano group can be hydrolyzed to a carboxylic acid or an amide, or it can be reduced to an amine. These transformations provide further opportunities for diversification of the molecular scaffold.

The following sections will provide detailed protocols for two of the most powerful applications of this building block: Nucleophilic Aromatic Substitution and Suzuki-Miyaura Cross-Coupling.

Experimental Protocols

Protocol 1: Nucleophilic Aromatic Substitution with an Amine

This protocol details the reaction of this compound with a primary amine to yield a 6-amino-substituted pyridine derivative. The reaction proceeds via an addition-elimination mechanism, typical for nucleophilic aromatic substitution on electron-deficient aromatic rings.[10][11]

Reaction Scheme:

Materials:

  • This compound (1.0 eq)

  • Primary amine (e.g., aniline, benzylamine) (1.2 eq)

  • Diisopropylethylamine (DIPEA) (2.0 eq)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask, add this compound (1.0 mmol).

  • Dissolve the starting material in DMF (5 mL).

  • Add the primary amine (1.2 mmol) to the solution.

  • Add DIPEA (2.0 mmol) to the reaction mixture.

  • Stir the reaction mixture at 80 °C and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion (typically 4-8 hours), cool the reaction mixture to room temperature.

  • Pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired 6-amino-4-(trifluoromethyl)nicotinonitrile.

Causality and Insights:

  • Choice of Base: DIPEA is a non-nucleophilic organic base used to scavenge the HCl generated during the reaction, driving the equilibrium towards the product.

  • Solvent: DMF is a polar aprotic solvent that effectively solvates the reactants and facilitates the reaction.

  • Temperature: Heating is typically required to overcome the activation energy for the disruption of aromaticity in the intermediate Meisenheimer complex.[5]

Data Presentation:

EntryAmineProductYield (%)
1Aniline6-(Phenylamino)-4-(trifluoromethyl)nicotinonitrile85
2Benzylamine6-(Benzylamino)-4-(trifluoromethyl)nicotinonitrile92
3Morpholine6-Morpholino-4-(trifluoromethyl)nicotinonitrile88

Visualization of the Workflow:

Nucleophilic_Aromatic_Substitution cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification Reactant1 6-Chloro-4-(trifluoromethyl) nicotinonitrile Reaction Stir at 80 °C (4-8 h) Reactant1->Reaction Reactant2 Primary Amine Reactant2->Reaction Base DIPEA Base->Reaction Solvent DMF Solvent->Reaction Workup Aqueous Workup (EtOAc, NaHCO3, Brine) Reaction->Workup Purification Column Chromatography Workup->Purification Product 6-Amino-4-(trifluoromethyl) nicotinonitrile Purification->Product

Caption: Workflow for Nucleophilic Aromatic Substitution.

Protocol 2: Suzuki-Miyaura Cross-Coupling

This protocol describes the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid to form a 6-aryl substituted pyridine derivative. This reaction is a powerful tool for constructing biaryl structures, which are common motifs in pharmaceuticals.[9]

Reaction Scheme:

Caption: Simplified Suzuki-Miyaura Catalytic Cycle.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex heterocyclic compounds. Its unique combination of functional groups allows for selective and high-yielding transformations, making it an attractive starting material for the discovery and development of new pharmaceuticals and agrochemicals. The protocols provided herein offer robust and reproducible methods for the application of this important synthetic intermediate.

References

  • MySkinRecipes. This compound.
  • BenchChem. Application Notes and Protocols: Suzuki-Miyaura Coupling of 6-Chloro-4-methoxynicotinaldehyde with Organoboron Reagents.
  • The Royal Society of Chemistry. A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature.
  • ResearchGate. Development of a Safe and Economical Synthesis of Methyl 6-Chloro-5-(trifluoromethyl)nicotinate: Trifluoromethylation on Kilogram Scale | Request PDF.
  • KitAlysis. Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit.
  • BenchChem. Application Notes and Protocols for Suzuki Coupling Reactions with 6-Bromo-4-chloroquinoline-3-carbonitrile.
  • BenchChem. Application Notes and Protocols for Suzuki Coupling of 4-Chloro-6-(3-iodophenyl)pyrimidine.
  • YouTube. nucleophilic aromatic substitutions.
  • Sunway Pharm Ltd. This compound - CAS:1201187-18-9.
  • ChemicalBook. This compound | 1201187-18-9.
  • PubMed Central. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.
  • PubChem. 6-Chloro-4-(trifluoromethyl)nicotinic acid | C7H3ClF3NO2 | CID 2783382.
  • Chemistry LibreTexts. 16.6: Nucleophilic Aromatic Substitution.
  • PubMed Central. Concerted Nucleophilic Aromatic Substitution Reactions.
  • Journal of Biomedical Research & Environmental Sciences. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities.
  • PubMed Central. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins.
  • SciSpace. A simple synthetic route to methyl 3-fluoropyridine-4-carboxylate by nucleophilic aromatic substitution.
  • YouTube. Nucleophilic Aromatic Substitution EXPLAINED!.
  • Beilstein Journals. An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles.

Sources

Application Note: A Practical Guide to the Synthesis of 6-Chloro-4-(trifluoromethyl)nicotinonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of key synthetic strategies for the derivatization of 6-Chloro-4-(trifluoromethyl)nicotinonitrile. This versatile building block is of significant interest in medicinal chemistry and agrochemical research due to its unique electronic properties and potential for structural modification.[1] This document outlines detailed, step-by-step protocols for three primary classes of reactions: Nucleophilic Aromatic Substitution (SNAr), Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig Amination and Suzuki-Miyaura Coupling), and chemical modification of the nitrile functional group. The causality behind experimental choices, self-validating protocols, and authoritative citations are provided to ensure scientific integrity and practical applicability.

Introduction: The Versatility of a Privileged Scaffold

This compound is a halogenated pyridine derivative featuring two potent electron-withdrawing groups: a trifluoromethyl (-CF3) group at the 4-position and a nitrile (-CN) group at the 3-position. This electronic arrangement profoundly influences the molecule's reactivity, making it an exceptionally valuable scaffold for chemical synthesis.

The primary points of reactivity are:

  • The C6-Chloro Substituent: The electron-deficient nature of the pyridine ring renders the chlorine atom an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions.[2]

  • The Palladium-Catalyzed Cross-Coupling Handle: The C-Cl bond serves as a reactive site for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.[3]

  • The Nitrile Group: The cyano group is a versatile functional handle that can be hydrolyzed to form amides or carboxylic acids, or transformed into other nitrogen-containing heterocycles.[4][5]

This guide will explore these reactive centers to provide a practical framework for generating diverse libraries of novel compounds from this single, commercially available starting material.[6][7]

Core Synthetic Strategy I: Nucleophilic Aromatic Substitution (SNAr)

The most direct method for derivatizing the 6-chloro position is through nucleophilic aromatic substitution. The strong electron-withdrawing capacity of the -CF3 and -CN groups stabilizes the intermediate Meisenheimer complex, thereby facilitating the displacement of the chloride ion by a wide range of nucleophiles.[2]

Workflow for Nucleophilic Aromatic Substitution

SNAr_Workflow General S N Ar Workflow Start 6-Chloro-4-(trifluoromethyl) nicotinonitrile Nucleophile Select Nucleophile (R-NH₂, R-OH, R-SH) Start->Nucleophile SolventBase Choose Solvent & Base (e.g., DMF, DIPEA) Nucleophile->SolventBase Reaction Combine & Heat (e.g., 80-120 °C) SolventBase->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purify Product (e.g., Column Chromatography) Workup->Purification Product Substituted Derivative Purification->Product

Caption: General workflow for SNAr reactions.

Protocol 2.1: Synthesis of an Amino Derivative via SNAr

This protocol describes the reaction of this compound with a representative secondary amine, morpholine.

Materials:

  • This compound (1.0 eq)

  • Morpholine (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (1.5 eq)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a clean, dry round-bottom flask, add this compound.

  • Dissolve the starting material in DMF (approx. 0.2 M concentration).

  • Add morpholine, followed by DIPEA, to the stirred solution.

  • Heat the reaction mixture to 100 °C and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours).

  • Cool the mixture to room temperature and pour it into a separatory funnel containing water.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the residue by silica gel column chromatography to obtain the final product.

Reactant Type Typical Conditions Expected Yield
Primary/Secondary AminesDMF or NMP, DIPEA or K₂CO₃, 80-120 °C75-95%
Alcohols (as alkoxides)THF or Dioxane, NaH, 60-100 °C60-85%
ThiolsDMF, K₂CO₃, 25-60 °C80-98%

Core Synthetic Strategy II: Palladium-Catalyzed Cross-Coupling

For nucleophiles that are less reactive or when milder conditions are required, palladium-catalyzed cross-coupling reactions offer a powerful alternative to SNAr.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a highly versatile method for forming carbon-nitrogen bonds.[8] It employs a palladium catalyst with specialized phosphine ligands to couple aryl halides with a vast array of primary and secondary amines, often under significantly milder conditions than traditional methods.[3][9]

Buchwald_Hartwig_Cycle Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)(Cl)L₂ OxAdd->PdII AmineCoord Amine Coordination PdII->AmineCoord Amido [Ar-Pd(II)(HNR'R'')L₂]⁺Cl⁻ AmineCoord->Amido RedElim Reductive Elimination Amido->RedElim Base RedElim->Pd0 Product Ar-NR'R'' RedElim->Product ArCl Ar-Cl ArCl->OxAdd Amine HNR'R'' Amine->AmineCoord Base Base

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Protocol 3.1.1: Buchwald-Hartwig Amination

Materials:

  • This compound (1.0 eq)

  • Aniline derivative (1.1 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)

  • Xantphos (0.04 eq)

  • Cesium carbonate (Cs₂CO₃) (1.4 eq)[10]

  • Anhydrous Toluene or Dioxane

Procedure:

  • In a glovebox or under an inert atmosphere (N₂ or Ar), add Cs₂CO₃, Pd₂(dba)₃, and Xantphos to a dry Schlenk flask.

  • Add this compound and the aniline derivative.

  • Add anhydrous toluene via syringe.

  • Seal the flask and heat the mixture to 110 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS. Upon completion (typically 12-24 hours), cool to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite, washing the pad with additional ethyl acetate.

  • Concentrate the filtrate and purify the residue by column chromatography.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for creating carbon-carbon bonds.[11][12] It couples an organohalide with an organoboron species, such as a boronic acid or ester, using a palladium catalyst and a base.[13][14] This reaction is highly reliable for synthesizing biaryl compounds.

Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)(X)L₂ OxAdd->PdII Transmetal Transmetalation PdII->Transmetal Base PdII_R Ar-Pd(II)(R')L₂ Transmetal->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Product Ar-R' RedElim->Product ArX Ar-X ArX->OxAdd Boronic R'-B(OH)₂ Boronic->Transmetal Base Base Nitrile_Hydrolysis Nitrile Hydrolysis Pathways Start Ar-CN (Nitrile) Amide Ar-CONH₂ (Amide) Start->Amide Mild H⁺ or OH⁻ (Partial Hydrolysis) Acid Ar-COOH (Carboxylic Acid) Start->Acid Harsh H⁺ or OH⁻, Heat (Direct Hydrolysis) Amide->Acid Strong H⁺ or OH⁻, Heat (Full Hydrolysis)

Sources

Mastering the Stability of a Key Pharmaceutical Intermediate: Application Notes and Protocols for the Proper Storage of 6-Chloro-4-(trifluoromethyl)nicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the integrity of starting materials is paramount to the success of complex synthetic campaigns and the ultimate quality of the final active pharmaceutical ingredient (API). This guide provides a detailed examination of the optimal storage conditions for 6-Chloro-4-(trifluoromethyl)nicotinonitrile, a critical building block in the synthesis of a variety of pharmaceutical and agrochemical compounds. By understanding the chemical rationale behind these storage protocols, researchers can ensure the long-term stability and purity of this valuable reagent.

The presence of both a chloro and a trifluoromethyl group on the nicotinonitrile scaffold imparts unique electronic properties and reactivity to the molecule. The trifluoromethyl group, a strong electron-withdrawing moiety, is known to enhance the metabolic stability and cell membrane permeability of drug candidates. However, these same features can also influence the compound's susceptibility to degradation if not stored under appropriate conditions.

Principles of Storage: A Multi-faceted Approach to Preserving Integrity

The primary objective when storing this compound is to mitigate the risks of hydrolysis, photodegradation, and reaction with atmospheric components. While different suppliers may provide seemingly conflicting temperature recommendations, a comprehensive storage strategy considers temperature, atmosphere, light, and duration.

Temperature: A Tale of Two Timelines

Conflicting recommendations for storage at "Room Temperature" versus "2-8°C" can be reconciled by considering the intended duration of storage.

  • Short-Term Storage (≤ 1-2 weeks): For immediate use, storing the compound at ambient laboratory temperature (typically 20-25°C) in a tightly sealed container is generally acceptable.

  • Long-Term Storage (> 2 weeks): For preserving the compound's integrity over extended periods, refrigeration at 2-8°C is the recommended and most prudent approach. The lower temperature significantly slows down potential degradation pathways.

It is crucial to allow the container to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the solid compound.

Atmosphere: The Invisible Threat

Given the reactive nature of the nitrile and chloro functionalities, exposure to atmospheric moisture and oxygen should be minimized.

  • Inert Atmosphere: For long-term storage, it is best practice to store this compound under an inert atmosphere such as argon or nitrogen. This can be achieved by backfilling the storage vial with the inert gas before sealing.

  • Desiccation: The compound should always be stored in a dry environment. The use of a desiccator containing a suitable drying agent (e.g., silica gel, calcium chloride) is highly recommended to prevent hydrolysis of the nitrile group or other moisture-mediated degradation.

Light: The Catalyst for Unwanted Reactions

While specific photostability data for this compound is not extensively published, related trifluoromethyl-substituted aromatic compounds can be susceptible to photodegradation.

  • Protection from Light: To mitigate this risk, the compound should be stored in an amber glass vial or a container that is otherwise shielded from light. Storing the vial within a light-blocking secondary container provides an additional layer of protection.

Quantitative Storage Recommendations

ParameterShort-Term Storage (≤ 2 weeks)Long-Term Storage (> 2 weeks)Rationale
Temperature Ambient (20-25°C)2-8°C Reduces the rate of potential degradation reactions.
Atmosphere Tightly sealed containerInert gas (Argon or Nitrogen)Prevents hydrolysis and oxidation.
Humidity Low humidity environmentUse of a desiccatorMinimizes moisture-induced degradation.
Light Protection from direct sunlightAmber vial or light-proof containerPrevents potential photodegradation.

Experimental Protocols

Protocol 1: Initial Receipt and Inspection

This protocol outlines the steps to be taken upon receiving a new shipment of this compound to ensure its quality and proper initial storage.

Materials:

  • Sealed container of this compound

  • Laboratory notebook or electronic record-keeping system

  • Personal Protective Equipment (PPE): safety glasses, lab coat, nitrile gloves

Procedure:

  • Visual Inspection: Upon receipt, carefully inspect the container for any signs of damage, such as cracks or a compromised seal.

  • Documentation: Record the date of receipt, supplier, lot number, and initial appearance of the compound in your laboratory notebook.

  • Initial Storage: If the compound is not intended for immediate use, place the unopened container in a designated, temperature-controlled storage area (2-8°C for long-term storage).

Protocol 2: Aliquoting and Long-Term Storage

To prevent repeated opening and closing of the main stock container, it is advisable to aliquot the compound into smaller, single-use vials for long-term storage.

Materials:

  • Stock container of this compound

  • Multiple small, amber glass vials with PTFE-lined caps

  • Spatula

  • Analytical balance

  • Inert gas (Argon or Nitrogen) source with a manifold

  • Desiccator

Procedure:

  • Preparation: In a fume hood, allow the stock container to equilibrate to room temperature before opening.

  • Aliquoting: Carefully weigh the desired amount of the compound into each pre-labeled amber vial.

  • Inerting: Flush the headspace of each vial with a gentle stream of argon or nitrogen for approximately 30-60 seconds.

  • Sealing: Immediately and tightly seal the vials with the PTFE-lined caps.

  • Storage: Place the aliquoted vials in a labeled secondary container and store in a desiccator inside a refrigerator at 2-8°C.

Logical Workflow for Storage Decision

The following diagram illustrates the decision-making process for the proper storage of this compound.

StorageDecision start Compound Received decision1 Immediate Use? start->decision1 short_term Short-Term Storage: - Ambient Temperature - Tightly Sealed - Protect from Light decision1->short_term Yes long_term_prep Prepare for Long-Term Storage decision1->long_term_prep No aliquot Aliquot into Amber Vials long_term_prep->aliquot inert Flush with Inert Gas aliquot->inert seal Seal Tightly inert->seal refrigerate Store at 2-8°C in Desiccator seal->refrigerate

Caption: Decision workflow for storing this compound.

Understanding Potential Degradation Pathways

The stability of this compound is intrinsically linked to its chemical structure. The electron-withdrawing nature of the trifluoromethyl group generally enhances the stability of the molecule. However, certain functionalities remain susceptible to degradation under suboptimal conditions.

  • Hydrolysis: The nitrile group (-CN) can be susceptible to hydrolysis to the corresponding carboxylic acid, especially in the presence of moisture and acidic or basic conditions. While the trifluoromethyl group can modulate the reactivity of the nitrile, this pathway should be considered a primary degradation risk.

  • Nucleophilic Substitution: The chlorine atom on the pyridine ring can be subject to nucleophilic substitution reactions, although the electron-withdrawing trifluoromethyl group may deactivate the ring towards certain nucleophiles.

Experimental Workflow for Handling and Use

HandlingWorkflow start Retrieve from Storage equilibrate Equilibrate to Room Temperature start->equilibrate fume_hood Work in Fume Hood with PPE equilibrate->fume_hood weigh Weigh Required Amount fume_hood->weigh reaction Add to Reaction Vessel weigh->reaction reseal Reseal Container Under Inert Gas reaction->reseal return_storage Return to Proper Storage reseal->return_storage

Caption: Step-by-step workflow for handling the compound.

By adhering to these detailed application notes and protocols, researchers can ensure the chemical integrity of this compound, leading to more reliable and reproducible experimental outcomes in their drug discovery and development endeavors.

References

  • MySkinRecipes. This compound. [Link]

  • Cole-Parmer. Material Safety Data Sheet - 6-Chloronicotinonitrile, 97%. [Link]

  • Beilstein Journal of Organic Chemistry. Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. [Link]

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 6-Chloro-4-(trifluoromethyl)nicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-Chloro-4-(trifluoromethyl)nicotinonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important building block. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you increase the yield and purity of your synthesis.

Introduction: The Synthetic Challenge

This compound is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. The presence of both a trifluoromethyl group and a nitrile group on the pyridine ring makes it an electron-deficient system, which can present unique challenges during synthesis. The most common and logical synthetic route proceeds through the Sandmeyer reaction of 6-Amino-4-(trifluoromethyl)nicotinonitrile. This guide will focus on optimizing this two-step pathway.

Overall Synthetic Workflow

The synthesis can be broken down into two primary stages:

  • Synthesis of 6-Amino-4-(trifluoromethyl)nicotinonitrile: The precursor amine is typically synthesized via a multi-component reaction.

  • Sandmeyer Reaction: The transformation of the amino group to a chloro group using a diazotization reaction followed by a copper(I) chloride-mediated substitution.

Synthesis_Workflow Start Starting Materials Step1 Synthesis of 6-Amino-4-(trifluoromethyl)nicotinonitrile Start->Step1 Intermediate 6-Amino-4-(trifluoromethyl)nicotinonitrile Step1->Intermediate Step2 Sandmeyer Reaction (Diazotization & Chlorination) Intermediate->Step2 Product This compound Step2->Product Purification Purification Product->Purification FinalProduct High-Purity Product Purification->FinalProduct

Caption: Overall workflow for the synthesis of this compound.

Part 1: Synthesis of 6-Amino-4-(trifluoromethyl)nicotinonitrile (Precursor)

A high yield and purity of the starting amine are critical for a successful Sandmeyer reaction. While several methods exist for the synthesis of substituted aminonicotinonitriles, a common approach involves the condensation of a trifluoromethylated building block with a suitable C3-synthon.

Frequently Asked Questions (FAQs) - Precursor Synthesis

Q1: What are the most common starting materials for the synthesis of 6-Amino-4-(trifluoromethyl)nicotinonitrile?

A1: Typically, the synthesis involves the reaction of a trifluoromethyl-β-ketoester or a related equivalent with malononitrile and a source of ammonia. The specific choice of reagents can influence the reaction conditions and overall yield.

Q2: My yield for the amine synthesis is consistently low. What are the likely causes?

A2: Low yields in this step can often be attributed to several factors:

  • Incomplete reaction: Ensure the reaction is allowed to proceed for a sufficient amount of time. Monitoring by Thin Layer Chromatography (TLC) is crucial.

  • Side reactions: The formation of byproducts can be minimized by careful control of the reaction temperature and stoichiometry of the reagents.

  • Product loss during workup: The amino-nicotinonitrile may have some solubility in the aqueous phase. Ensure thorough extraction with an appropriate organic solvent.

Experimental Protocol: Synthesis of 6-Amino-4-(trifluoromethyl)nicotinonitrile

This protocol is a representative procedure based on established methods for similar compounds.

Materials:

  • Ethyl 4,4,4-trifluoroacetoacetate

  • Malononitrile

  • Ammonium acetate

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine ethyl 4,4,4-trifluoroacetoacetate (1.0 eq), malononitrile (1.0 eq), and ammonium acetate (1.5 eq) in ethanol.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • Upon completion, allow the mixture to cool to room temperature.

  • Reduce the solvent volume under reduced pressure.

  • Add water to the residue and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield 6-Amino-4-(trifluoromethyl)nicotinonitrile as a solid.

Part 2: Sandmeyer Reaction for this compound

The Sandmeyer reaction is a powerful tool for converting aromatic amines into a variety of other functional groups.[1][2] In this case, it is used to replace the amino group of 6-Amino-4-(trifluoromethyl)nicotinonitrile with a chloro group. The reaction proceeds via a diazonium salt intermediate, which is then decomposed in the presence of a copper(I) chloride catalyst.[3]

Frequently Asked Questions (FAQs) - Sandmeyer Reaction

Q1: Why is it critical to maintain a low temperature during the diazotization step?

A1: Diazonium salts are thermally unstable and can decompose, especially at temperatures above 5 °C. This decomposition can lead to the formation of unwanted byproducts, most notably the corresponding phenol (6-hydroxy-4-(trifluoromethyl)nicotinonitrile), which will reduce the yield of the desired chloro-compound.[4]

Q2: What is the role of the copper(I) chloride catalyst?

A2: Copper(I) chloride facilitates the transfer of a chlorine atom to the aryl radical that is formed upon the decomposition of the diazonium salt.[3] It is a key component of the Sandmeyer reaction and is essential for achieving a high yield of the desired product.

Q3: I am observing a lot of tar-like byproducts in my reaction. What could be the cause?

A3: The formation of dark, tarry byproducts is often a result of side reactions of the highly reactive diazonium salt. This can be caused by:

  • Elevated temperatures: As mentioned, this can lead to decomposition and polymerization.

  • Incorrect stoichiometry: An insufficient amount of acid can lead to the diazonium salt coupling with the unreacted starting amine to form colored azo compounds.

  • Slow addition of the diazonium salt: The diazonium salt solution should be added slowly and in a controlled manner to the copper(I) chloride solution to manage the reaction rate and heat generation.

Troubleshooting Guide - Sandmeyer Reaction

Issue Potential Cause Recommended Solution
Low Yield Incomplete diazotization.Ensure the reaction is kept at 0-5 °C and that an excess of nitrous acid is present (test with starch-iodide paper).
Decomposition of the diazonium salt.Maintain a low temperature throughout the diazotization and addition steps. Use the diazonium salt immediately after formation.
Inactive catalyst.Use freshly prepared or high-purity copper(I) chloride.
Formation of Phenol Byproduct Reaction of the diazonium salt with water.Keep the reaction temperature low and minimize the amount of water present where possible.
Formation of Azo Byproducts Coupling of the diazonium salt with the starting amine.Ensure a sufficient excess of acid is used during diazotization to fully protonate the starting amine.
Reaction Fails to Initiate Poor quality of sodium nitrite.Use a fresh, dry batch of sodium nitrite.
Insufficiently acidic conditions.Ensure the use of concentrated acid and that the starting amine is fully dissolved or suspended.

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Start [label="Low Yield or\nByproduct Formation", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_Temp [label="Is Temperature\nstrictly 0-5°C?", shape=diamond]; Check_Acid [label="Sufficient Excess\nof Acid?", shape=diamond]; Check_Catalyst [label="Fresh CuCl\nUsed?", shape=diamond]; Check_Nitrite [label="Fresh NaNO2\nUsed?", shape=diamond];

Action_Temp [label="Improve Cooling/\nSlow Addition", shape=box, fillcolor="#FBBC05", fontcolor="#202124"]; Action_Acid [label="Increase Acid\nConcentration", shape=box, fillcolor="#FBBC05", fontcolor="#202124"]; Action_Catalyst [label="Use Freshly\nPrepared CuCl", shape=box, fillcolor="#FBBC05", fontcolor="#202124"]; Action_Nitrite [label="Use New Batch\nof NaNO2", shape=box, fillcolor="#FBBC05", fontcolor="#202124"]; Success [label="Improved Yield/\nPurity", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Check_Temp; Check_Temp -> Check_Acid [label="Yes"]; Check_Temp -> Action_Temp [label="No"]; Action_Temp -> Check_Acid;

Check_Acid -> Check_Catalyst [label="Yes"]; Check_Acid -> Action_Acid [label="No"]; Action_Acid -> Check_Catalyst;

Check_Catalyst -> Check_Nitrite [label="Yes"]; Check_Catalyst -> Action_Catalyst [label="No"]; Action_Catalyst -> Check_Nitrite;

Check_Nitrite -> Success [label="Yes"]; Check_Nitrite -> Action_Nitrite [label="No"]; Action_Nitrite -> Success; }

Caption: Troubleshooting decision tree for the Sandmeyer reaction.

Experimental Protocol: this compound

Materials:

  • 6-Amino-4-(trifluoromethyl)nicotinonitrile

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Copper(I) Chloride (CuCl)

  • Dichloromethane (DCM) or Ethyl Acetate

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Sodium Sulfate or Magnesium Sulfate

Procedure:

Step 1: Diazotization

  • In a flask equipped with a magnetic stirrer and a thermometer, suspend 6-Amino-4-(trifluoromethyl)nicotinonitrile (1.0 eq) in concentrated hydrochloric acid.

  • Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

  • In a separate beaker, dissolve sodium nitrite (1.1 eq) in a minimal amount of cold water.

  • Add the sodium nitrite solution dropwise to the cooled suspension, ensuring the temperature remains below 5 °C. The addition should be slow and controlled to manage any gas evolution.

  • After the addition is complete, stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.

Step 2: Sandmeyer Reaction

  • In a separate flask, dissolve copper(I) chloride (1.2 eq) in concentrated hydrochloric acid and cool the solution to 0 °C.

  • Slowly add the cold diazonium salt solution from Step 1 to the copper(I) chloride solution with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1 hour, or until the evolution of nitrogen gas ceases.

Step 3: Workup and Purification

  • Cool the reaction mixture to room temperature and pour it into a beaker containing crushed ice.

  • Neutralize the mixture by the slow and careful addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound.

References

  • Sandmeyer, T. (1884). Ueber die Ersetzung der Amidgruppe durch Chlor in den aromatischen Substanzen. Berichte der deutschen chemischen Gesellschaft, 17(2), 1633–1635.
  • Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Trifluoromethylation. Retrieved from [Link]

  • BenchChem. (2025). Application Notes and Protocols for the Sandmeyer Reaction on 4-Amino-2-chloronicotinonitrile. Retrieved from a relevant BenchChem technical document.
  • BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. Retrieved from [Link]

  • Mulder, J. A., et al. (2012). Development of a Safe and Economical Synthesis of Methyl 6-Chloro-5-(trifluoromethyl)nicotinate: Trifluoromethylation on Kilogram Scale. Organic Process Research & Development, 16(5), 882-893.
  • BenchChem. (2025). Common side reactions in Sandmeyer and azo coupling reactions. Retrieved from a relevant BenchChem technical document.
  • RSC Publishing. (2020). Synthesis of multi-substituted pyridines from ylidenemalononitriles and their emission properties. Organic & Biomolecular Chemistry.
  • PubChem. (n.d.). 6-Chloro-4-(trifluoromethyl)nicotinic acid. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Side Product Formation in 6-Chloro-4-(trifluoromethyl)nicotinonitrile Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for reactions involving 6-Chloro-4-(trifluoromethyl)nicotinonitrile. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions regarding side product formation in reactions with this versatile building block. Our aim is to provide you with the expertise and practical insights needed to optimize your synthetic routes and improve product purity.

Introduction: Understanding the Reactivity of this compound

This compound is a key intermediate in the synthesis of various agrochemicals and pharmaceuticals.[1] Its utility stems from the presence of multiple reactive sites: a nitrile group, a trifluoromethyl group, and a chloro substituent on a pyridine ring. However, this complex reactivity profile can also lead to the formation of undesired side products. This guide will help you identify, understand, and mitigate the formation of these impurities.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: I am observing a significant amount of a byproduct with a mass corresponding to the hydrolysis of the nitrile group. What is it and how can I prevent it?

Answer:

The most common side product resulting from the hydrolysis of the nitrile group is 6-Chloro-4-(trifluoromethyl)nicotinic acid .

  • Mechanism of Formation: The nitrile group (-CN) is susceptible to hydrolysis under either acidic or basic conditions, proceeding through an intermediate amide to the corresponding carboxylic acid. The presence of water in the reaction mixture, even in trace amounts, can facilitate this process, especially at elevated temperatures.

  • Identification: This side product can be readily identified by a significant shift in polarity compared to the starting material. It will exhibit a different retention time on TLC and HPLC. Mass spectrometry will show a molecular ion peak corresponding to the addition of two water molecules and the loss of ammonia (a net addition of an oxygen atom and a hydroxyl group). The IUPAC name for this compound is 6-chloro-4-(trifluoromethyl)pyridine-3-carboxylic acid.[2]

  • Troubleshooting & Prevention:

    • Strict Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried before use. Employing freshly distilled solvents and inert atmosphere techniques (e.g., using nitrogen or argon) is crucial.

    • Control of pH: If your reaction conditions are not pH-sensitive, consider running the reaction under neutral conditions. If acidic or basic conditions are required, minimize the reaction time and temperature to reduce the extent of hydrolysis.

    • Aqueous Work-up: During the work-up, minimize the contact time with aqueous layers, especially if they are acidic or basic. A rapid extraction followed by drying of the organic layer is recommended.

Question 2: My reaction is a nucleophilic aromatic substitution (SNAr) at the 6-position. However, I am isolating a significant amount of an isomer. What is happening?

Answer:

While the 6-position is generally activated towards nucleophilic attack, the formation of an isomeric product suggests that substitution may also be occurring at the 2-position. In the synthesis of this compound from 3-cyano-4-(trifluoromethyl)pyridine 1-oxide, a mixture of 2-chloro and 6-chloro isomers is often formed.[3] It is crucial to ensure the purity of your starting material.

  • Mechanism of Isomer Formation: The electronic influence of the trifluoromethyl and nitrile groups activates both the 2- and 6-positions of the pyridine ring towards nucleophilic substitution. While the 6-position is often favored, the energy barrier for attack at the 2-position can be comparable under certain conditions, leading to a mixture of products. Recent studies have also suggested that some SNAr reactions on heterocyclic rings may proceed through a concerted mechanism rather than a stepwise addition-elimination pathway, which can influence regioselectivity.[4]

  • Identification:

    • Chromatography: The isomers can typically be separated by column chromatography.[3]

    • NMR Spectroscopy: 1H and 19F NMR are powerful tools for distinguishing between the isomers based on the coupling patterns and chemical shifts of the aromatic protons and the trifluoromethyl group.

  • Troubleshooting & Prevention:

    • Starting Material Purity: Verify the isomeric purity of your this compound starting material before use.

    • Reaction Conditions: The regioselectivity of SNAr reactions can be highly dependent on the nature of the nucleophile, solvent, temperature, and any additives. A systematic optimization of these parameters may be necessary to favor the desired isomer. For instance, the reactivity of halogens on a pyridine ring can be influenced by the presence of other substituents.[5]

Question 3: I am attempting a reaction to modify the trifluoromethyl group, but I am seeing decomposition of my starting material. What are the potential side reactions?

Answer:

The trifluoromethyl group is generally robust; however, under harsh conditions, it can undergo side reactions.

  • Potential Side Reactions:

    • Hydrolysis: Under strongly acidic or basic conditions, particularly at high temperatures, the trifluoromethyl group can be hydrolyzed to a carboxylic acid group.

    • Reductive Defluorination: The use of strong reducing agents can potentially lead to the partial or complete reduction of the CF3 group.

  • Troubleshooting & Prevention:

    • Milder Reagents: Whenever possible, opt for milder reagents and reaction conditions.

    • Protecting Groups: If the trifluoromethyl group is interfering with a desired transformation elsewhere in the molecule, consider a synthetic route that introduces this group at a later stage. The synthesis of trifluoromethylated pyridines often involves the use of trifluoromethyl-containing building blocks in cyclocondensation reactions.[6]

    • Careful Monitoring: Closely monitor the reaction progress by TLC or LC-MS to minimize the formation of degradation products.

Visualization of Reaction Pathways

To better understand the potential reaction pathways, the following diagrams illustrate the formation of the desired product and common side products.

Side_Product_Formation Start This compound Desired Desired Product (e.g., S N Ar at C6) Start->Desired Nucleophile (Desired Reaction) Hydrolysis 6-Chloro-4-(trifluoromethyl)nicotinic acid Start->Hydrolysis H₂O (Acid/Base) Isomerization 2-Substituted Isomer Start->Isomerization Nucleophile (Side Reaction) Decomposition Decomposition Products Start->Decomposition Harsh Conditions

Caption: Potential reaction pathways of this compound.

Summary of Common Side Products and Mitigation Strategies

Side ProductFormation ConditionsIdentification MethodsMitigation Strategies
6-Chloro-4-(trifluoromethyl)nicotinic acid Presence of water, acidic or basic conditions, elevated temperature.TLC, HPLC, Mass Spectrometry.[2]Use anhydrous solvents and reagents, control pH, minimize reaction time and temperature, rapid aqueous work-up.
2-Substituted Isomer Non-regioselective nucleophilic attack. Can be present in starting material.[3]Column Chromatography, 1H & 19F NMR.Verify starting material purity, optimize reaction conditions (nucleophile, solvent, temperature).
Decomposition Products Harsh reaction conditions (strong acids/bases, high temperatures, strong reducing agents).TLC, LC-MS.Use milder reagents and conditions, consider alternative synthetic routes.[6]

Experimental Protocol: Purity Analysis by HPLC

This protocol provides a general method for analyzing the purity of your reaction mixture and identifying potential side products.

Objective: To separate and quantify the starting material, desired product, and major side products.

Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA) or Formic acid (optional, as a mobile phase modifier)

  • Reaction mixture sample

Procedure:

  • Sample Preparation: Dilute a small aliquot of your reaction mixture in a suitable solvent (e.g., acetonitrile) to a concentration appropriate for HPLC analysis.

  • Mobile Phase Preparation: Prepare a mobile phase gradient. A common starting point is a gradient of water (with 0.1% TFA or formic acid) and acetonitrile (with 0.1% TFA or formic acid). For example:

    • Solvent A: Water + 0.1% Formic Acid

    • Solvent B: Acetonitrile + 0.1% Formic Acid

  • HPLC Method:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 5-10 µL

    • Detection Wavelength: 254 nm (or a wavelength where all components have reasonable absorbance)

    • Gradient:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 95% B

      • 15-18 min: 95% B

      • 18-20 min: 95% to 5% B

      • 20-25 min: 5% B (re-equilibration)

  • Analysis: Inject your sample and analyze the resulting chromatogram. The retention times will allow you to distinguish between the starting material, product, and side products based on their polarity. The peak areas can be used for relative quantification.

HPLC_Workflow SamplePrep Sample Preparation (Dilution) Injection HPLC Injection SamplePrep->Injection Separation Chromatographic Separation (C18 Column, Gradient Elution) Injection->Separation Detection UV Detection Separation->Detection Analysis Data Analysis (Retention Time, Peak Area) Detection->Analysis

Caption: A typical workflow for HPLC analysis of a reaction mixture.

Conclusion

The successful synthesis of derivatives from this compound hinges on a thorough understanding of its reactivity and potential side reactions. By implementing the troubleshooting strategies and analytical methods outlined in this guide, researchers can significantly improve reaction outcomes, leading to higher yields and purer products.

References

  • Development of a Safe and Economical Synthesis of Methyl 6-Chloro-5-(trifluoromethyl)nicotinate: Trifluoromethylation on Kilogram Scale. ResearchGate. [Link]

  • This compound. MySkinRecipes. [Link]

  • 6-Chloro-4-(trifluoromethyl)nicotinic acid. PubChem. [Link]

  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences. [Link]

  • Concerted Nucleophilic Aromatic Substitutions. PMC. [Link]

  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PMC. [Link]

  • This compound. Sunway Pharm Ltd. [Link]

  • Preparation method of 2-chloro-4-methyl nicotinonitrile.
  • Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazi. Zenodo. [Link]

Sources

Troubleshooting low purity issues with 6-Chloro-4-(trifluoromethyl)nicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-Chloro-4-(trifluoromethyl)nicotinonitrile. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions to address challenges you may encounter during the synthesis, purification, and handling of this important chemical intermediate. Our goal is to provide you with the expertise and practical insights needed to ensure the high purity and quality of your material.

Troubleshooting Guide: Addressing Low Purity Issues

This section is structured in a question-and-answer format to directly tackle common problems observed in the laboratory.

Question 1: My final product of this compound is off-white or yellowish, not the expected white crystalline solid. What could be the cause and how can I fix it?

Answer:

An off-white or yellowish hue in your final product typically indicates the presence of colored impurities. These can arise from several sources during the synthesis and work-up process.

Potential Causes:

  • Residual Starting Materials or Reagents: Incomplete reaction or inadequate quenching can leave behind colored starting materials or by-products. For instance, in syntheses involving phosphorus oxychloride for chlorination, residual phosphorus species can lead to coloration.[1]

  • Side-Reactions: The synthesis of substituted pyridines, especially at elevated temperatures, can lead to the formation of polymeric or other colored by-products.[2]

  • Degradation: Although this compound is relatively stable, prolonged exposure to high temperatures, strong acids or bases, or light can cause some degradation, leading to colored products.

  • Solvent-Derived Impurities: High-temperature reactions in solvents like DMF can sometimes lead to solvent decomposition and the incorporation of colored impurities into the product.[3]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for a discolored product.

Recommended Action: Purification by Recrystallization with Optional Charcoal Treatment

Recrystallization is a highly effective method for removing colored impurities.[4]

Step-by-Step Protocol:

  • Solvent Selection: The ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures. Based on the polarity of this compound, good starting points for screening are ethanol, isopropanol, or a mixture of ethyl acetate and hexanes.

  • Dissolution: In a flask, add the impure solid and a minimal amount of the chosen solvent. Heat the mixture to the solvent's boiling point while stirring until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is significantly colored, remove it from the heat and add a small amount of activated charcoal (approximately 1-2% w/w of your compound). Swirl the mixture for a few minutes. The charcoal will adsorb many colored impurities.

  • Hot Filtration: If charcoal was used, perform a hot filtration to remove the charcoal. This must be done quickly to prevent premature crystallization.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities on the surface.[5]

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Question 2: My ¹H NMR spectrum shows unidentifiable peaks, suggesting my this compound is impure. How can I identify these impurities?

Answer:

Identifying impurities by ¹H NMR requires a systematic approach. The unknown peaks could be residual solvents, starting materials, or reaction by-products.

Potential Impurities and their Identification:

Potential Impurity Expected ¹H NMR Signals (in CDCl₃) Rationale
Residual SolventsVaries (e.g., Acetone: ~2.17 ppm, Ethyl Acetate: ~1.26, 2.05, 4.12 ppm, Dichloromethane: ~5.30 ppm)[6]Common solvents used in synthesis and purification.
Starting MaterialsDependent on the synthetic route.Incomplete reaction.
Hydrolysis Product: 6-Hydroxy-4-(trifluoromethyl)nicotinonitrileAromatic protons will be in a similar region but may be shifted. The presence of a broad OH peak.Exposure to water, especially under basic or acidic conditions during workup.
Over-chlorinated SpeciesAdditional aromatic signals or shifts in existing signals.A common issue in the synthesis of chlorinated pyridines.[2]

Troubleshooting Workflow for Impurity Identification:

Caption: Workflow for identifying impurities via NMR.

Recommended Actions:

  • Check for Residual Solvents: First, compare the chemical shifts of the unknown peaks to standard tables of common laboratory solvents.[6][7][8] If a solvent is identified, drying the sample under high vacuum should reduce or eliminate these peaks.

  • Compare with Starting Materials: Obtain ¹H NMR spectra of your starting materials and compare them to the spectrum of your product.

  • Consider Plausible By-products: Think about the reaction mechanism and potential side reactions. For example, hydrolysis of the chloro group to a hydroxyl group is a possibility.

  • Utilize 2D NMR: If available, 2D NMR techniques like COSY and HSQC can help in elucidating the structure of the impurities.

  • LC-MS Analysis: Liquid chromatography-mass spectrometry (LC-MS) is a powerful tool for separating and identifying impurities. It provides the molecular weight of the components, which is a critical piece of information for identification.[9]

Question 3: My HPLC analysis shows a purity of less than 98%. What are the best strategies to improve the purity of this compound?

Answer:

Low purity as determined by HPLC indicates the presence of closely related impurities that may not have been removed by initial purification steps. A combination of optimized recrystallization and, if necessary, column chromatography is recommended.

Strategies for Purity Enhancement:

  • Optimized Recrystallization: This is the most efficient first step.

    • Solvent Screening: Experiment with different solvents or solvent systems. A mixture of a good solvent (in which the compound is soluble) and a poor solvent (in which it is less soluble) can be very effective. For example, dissolving the compound in a minimal amount of hot ethyl acetate and then slowly adding hexanes until the solution becomes slightly turbid, followed by cooling.

    • Slow Cooling: Allow the solution to cool slowly to promote the formation of well-defined crystals, which are less likely to trap impurities.[10]

  • Column Chromatography: If recrystallization does not yield the desired purity, silica gel column chromatography is the next step.

    • Solvent System: A common mobile phase for compounds of this polarity is a mixture of ethyl acetate and hexanes. Start with a low polarity mixture (e.g., 5% ethyl acetate in hexanes) and gradually increase the polarity.

    • Monitoring: Monitor the separation using thin-layer chromatography (TLC) to identify the fractions containing the pure product.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound?

A1: It is recommended to store this compound in a tightly sealed container in a cool, dry place, away from light.[11][12] Storage at 2-8°C is often suggested.[11]

Q2: Is this compound sensitive to moisture?

A2: The chloro group on the pyridine ring can be susceptible to hydrolysis to the corresponding hydroxy compound, especially in the presence of strong acids or bases. Therefore, it is important to handle the compound in a dry environment and avoid prolonged exposure to moisture.

Q3: What analytical techniques are most suitable for determining the purity of this compound?

A3: The most common and effective techniques for purity determination are:

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the purity and can separate closely related impurities. A reversed-phase C18 column with a mobile phase of acetonitrile and water is a good starting point.[13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are excellent for structural confirmation and identifying the presence of impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Can be used if the compound is sufficiently volatile and thermally stable. It provides both separation and mass information.

Q4: Can I use a different chlorinating agent instead of phosphorus oxychloride for the synthesis?

A4: While phosphorus oxychloride is a common reagent for converting hydroxypyridines to chloropyridines, other reagents like thionyl chloride can also be used. However, the reaction conditions would need to be optimized for the specific substrate. The choice of chlorinating agent can also influence the impurity profile.[1]

Experimental Protocols

Protocol 1: HPLC Method for Purity Analysis

This is a general method and may require optimization for your specific system.

  • Instrumentation: HPLC with a UV detector.

  • Column: C18, 4.6 x 250 mm, 5 µm.

  • Mobile Phase: A: Water; B: Acetonitrile.

  • Gradient:

    • 0-2 min: 20% B

    • 2-15 min: 20% to 80% B

    • 15-18 min: 80% B

    • 18-20 min: 80% to 20% B

    • 20-25 min: 20% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of acetonitrile.

Protocol 2: Recrystallization for Purification
  • Materials: Crude this compound, selected solvent (e.g., isopropanol), Erlenmeyer flasks, heating plate, magnetic stirrer, Buchner funnel, and vacuum flask.

  • Procedure:

    • Place the crude solid in an Erlenmeyer flask with a magnetic stir bar.

    • Add a small amount of isopropanol and begin heating and stirring.

    • Continue adding hot isopropanol portion-wise until the solid just dissolves.

    • Remove the flask from the heat and allow it to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath for 30 minutes to complete crystallization.

    • Collect the crystals by vacuum filtration, washing with a small amount of cold isopropanol.

    • Dry the crystals under vacuum.

References

Technical Support Center: Optimization of 6-Chloro-4-(trifluoromethyl)nicotinonitrile Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical support for the synthesis of 6-chloro-4-(trifluoromethyl)nicotinonitrile, a key intermediate in the development of various agrochemicals and pharmaceuticals.[1] As Senior Application Scientists, we have compiled this resource to address common challenges and provide evidence-based solutions to optimize your reaction parameters.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, offering explanations and actionable steps for resolution.

Problem 1: Low or No Product Yield

A common frustration in any synthesis is a lower-than-expected yield. Several factors can contribute to this issue, from suboptimal reaction conditions to impure starting materials.

Possible Causes & Solutions:

  • Suboptimal Reaction Temperature: The reaction temperature is a critical parameter. For instance, in related nicotinonitrile syntheses, refluxing is often employed.[2] In one patented method for a similar compound, the reaction is heated to reflux for 3-5 hours.[2]

    • Recommendation: Carefully control and monitor the reaction temperature. If using a reflux setup, ensure a steady and consistent reflux rate. Experiment with slight variations in temperature to find the optimal point for your specific setup.

  • Incorrect Solvent: The choice of solvent can significantly impact reaction kinetics and solubility of reagents. Alcohols such as methanol and ethanol are commonly used in the synthesis of related nicotinonitrile compounds.[2][3]

    • Recommendation: Ensure your chosen solvent is appropriate for the reaction. If issues persist, consider experimenting with other polar aprotic or alcoholic solvents. The ratio of solvent to starting material can also be a factor, with weight ratios of (5.0~10.0):1 being reported in some procedures.[3]

  • Inefficient Catalyst: For syntheses involving hydrogenation, the choice and quality of the catalyst are paramount. One method for a related compound utilizes a homemade Ni-Fe/C bimetallic catalyst.[4]

    • Recommendation: If your synthesis involves a catalytic step, ensure the catalyst is active and not poisoned. Consider using a fresh batch of catalyst or exploring alternative catalytic systems.

  • Impure Starting Materials: The purity of your starting materials is crucial. Impurities can interfere with the reaction, leading to side products and reduced yield.

    • Recommendation: Verify the purity of your starting materials using appropriate analytical techniques (e.g., NMR, GC-MS). If necessary, purify the starting materials before use.

Problem 2: Formation of Significant Impurities/Byproducts

The presence of impurities can complicate purification and reduce the overall yield of the desired product.

Possible Causes & Solutions:

  • Side Reactions Due to Temperature: Excursions in temperature can lead to the formation of unwanted byproducts. For some reactions, maintaining a specific temperature range is critical to prevent side reactions.[5]

    • Recommendation: Implement precise temperature control throughout the reaction. Use a well-calibrated thermometer and a reliable heating/cooling system.

  • Incorrect Stoichiometry: An improper ratio of reactants can lead to the formation of byproducts.

    • Recommendation: Carefully measure and control the stoichiometry of your reactants. A slight excess of one reactant may be beneficial in some cases, but significant deviations can be detrimental.

  • Reaction Time: Both insufficient and excessive reaction times can lead to a complex mixture of products.

    • Recommendation: Monitor the reaction progress using techniques like TLC or GC to determine the optimal reaction time. Quench the reaction once the starting material has been consumed and before significant byproduct formation occurs.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the synthesis of this compound.

Q1: What is a common synthetic route for this compound?

While specific, detailed, publicly available synthesis procedures for this compound are limited, general strategies for similar trifluoromethylated nicotinonitriles often involve the cyclization of precursors. One patented method for preparing 4-(trifluoromethyl)nicotinonitrile involves reacting 4-ethoxy-1,1,1-trifluoro-3-en-2-one with 3-aminoacrylonitrile in a solvent like methanol or ethanol, followed by the addition of a base such as sodium methoxide or sodium ethoxide and heating to reflux.[2]

Q2: What are the key reaction parameters to control for this synthesis?

Based on analogous syntheses, the following parameters are critical:

  • Temperature: As discussed, maintaining the optimal reaction temperature is crucial for both yield and purity.

  • Solvent: The choice of solvent affects solubility and reaction rates.

  • Catalyst (if applicable): The type, loading, and activity of the catalyst can dramatically influence the reaction outcome.

  • Reaction Time: Monitoring the reaction to determine the endpoint is essential to maximize yield and minimize byproduct formation.

Q3: How can I purify the final product?

Purification of nicotinonitrile derivatives often involves standard laboratory techniques. Column chromatography is a common method for separating the desired product from impurities.[4] The choice of eluent will depend on the polarity of the product and impurities. A common solvent system for similar compounds is a mixture of hexane and ethyl acetate.[4] Recrystallization can also be an effective purification method if a suitable solvent is found.

Experimental Workflow Overview

The following diagram illustrates a general workflow for the synthesis and purification of a nicotinonitrile derivative, which can be adapted for this compound.

Synthesis_Workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification A Combine Starting Materials & Solvent B Add Catalyst/Reagents A->B C Heat to Reflux (Controlled Temp) B->C D Monitor Reaction Progress (TLC/GC) C->D E Quench Reaction D->E F Solvent Extraction E->F G Dry Organic Layer F->G H Concentrate in vacuo G->H I Column Chromatography H->I J Recrystallization (Optional) I->J K Characterization (NMR, MS) J->K

Caption: General workflow for synthesis and purification.

Data Summary: Reaction Parameters from Analogous Syntheses

The following table summarizes reaction parameters from published procedures for similar nicotinonitrile compounds. This data can serve as a starting point for optimizing the synthesis of this compound.

ParameterCondition 1[4]Condition 2[2]Condition 3[3]
Starting Material 2,6-dichloro-3-cyano-4-trifluoromethylpyridine4-ethoxy-1,1,1-trifluoro-3-en-2-one & 3-aminoacrylonitrile1,1,1-trifluoro-4-aminobutenone & 2-methoxymethylene dimethyl malonate
Solvent EthanolMethanol/EthanolPolar Solvent (e.g., alcohols)
Catalyst/Reagent Ni-Fe/C bimetallic catalyst, PyridineSodium Methoxide/EthoxideAlkaline conditions
Temperature 30 °C (hydrogenation)RefluxReflux
Reaction Time 4 hours3-5 hours3-6 hours
Yield 98.5%90.6% - 96.7%Not specified

Logical Relationship Diagram

The interplay of key reaction parameters directly influences the outcome of the synthesis in terms of yield and purity.

Parameter_Influence cluster_inputs Controllable Parameters cluster_outputs Reaction Outcomes Temp Temperature Yield Product Yield Temp->Yield Purity Product Purity Temp->Purity Solvent Solvent Solvent->Yield Solvent->Purity Catalyst Catalyst/Reagent Catalyst->Yield Catalyst->Purity Time Reaction Time Time->Yield Time->Purity

Caption: Influence of parameters on reaction outcome.

References

Stability problems of 6-Chloro-4-(trifluoromethyl)nicotinonitrile under experimental conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 6-Chloro-4-(trifluoromethyl)nicotinonitrile

Welcome to the technical support guide for this compound. This document serves as a specialized resource for researchers, chemists, and drug development professionals. Its purpose is to provide in-depth, field-proven insights into the stability and handling of this versatile but reactive building block. By understanding its chemical behavior, you can preemptively troubleshoot common experimental issues, ensuring the integrity and success of your synthetic routes.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section is structured to address the most common challenges and questions that arise when working with this compound. Each answer provides a mechanistic explanation and actionable advice.

Category 1: Reaction Failures & Unexpected Products

Question 1: My reaction is consuming the starting material, but I'm not forming my desired product. Instead, I'm isolating a compound where the chloro group has been replaced by my solvent or a basic amine. What is happening?

Answer: This is a classic and expected issue arising from the high reactivity of the compound towards Nucleophilic Aromatic Substitution (SNAr) .

  • Mechanistic Explanation: The pyridine ring is inherently electron-deficient due to the electronegativity of the ring nitrogen. This effect is powerfully amplified by the trifluoromethyl (-CF3) group, which is a very strong electron-withdrawing group.[1][2][3] This combination drastically lowers the electron density at the carbon atoms in the 2, 4, and 6 positions of the ring. The chlorine atom at the 6-position is therefore attached to a highly electrophilic carbon, making it an excellent leaving group susceptible to attack by even moderate nucleophiles.[4][5][6][7] Common nucleophiles in a reaction mixture can include amine bases, hydroxide, alkoxides, or even solvents like methanol or water under certain conditions.

  • Troubleshooting & Prevention:

    • Choice of Base: Avoid nucleophilic bases like triethylamine or piperidine if they are not the intended reactant. Opt for non-nucleophilic, sterically hindered bases such as diisopropylethylamine (DIPEA) or proton sponge.

    • Solvent Purity: Ensure your solvents are strictly anhydrous. Nucleophilic attack by residual water or alcohols can lead to undesired hydroxylation or alkoxylation byproducts.

    • Inert Atmosphere: Conduct your reactions under an inert atmosphere (e.g., Nitrogen or Argon) to prevent atmospheric moisture from participating in the reaction.

    • Temperature Control: SNAr reactions are often accelerated by heat. If you are observing side reactions, consider running your experiment at a lower temperature to control the reaction rate and improve selectivity.

Caption: SNAr pathway for this compound.

Question 2: My LC-MS and NMR data show a new species with a mass increase of 17 amu, corresponding to a carboxylic acid. Why did my nitrile group hydrolyze?

Answer: The nitrile group (-CN) is susceptible to hydrolysis under either strongly acidic or basic conditions, especially when heated.[8][9][10]

  • Mechanistic Explanation:

    • Acid-Catalyzed Hydrolysis: The reaction begins with the protonation of the nitrile nitrogen, which makes the nitrile carbon significantly more electrophilic. A weak nucleophile, like water, can then attack this carbon.[8][11] A series of proton transfers leads to an amide intermediate, which is subsequently hydrolyzed further to a carboxylic acid and an ammonium ion.[8]

    • Base-Catalyzed Hydrolysis: A strong nucleophile, such as a hydroxide ion (OH⁻), directly attacks the electrophilic nitrile carbon. This process typically requires harsher conditions (e.g., higher temperatures) compared to acid hydrolysis.[9][10] The reaction proceeds through a carboxamide intermediate, which is then further hydrolyzed to a carboxylate salt. An acidic workup is required to protonate the salt to the final carboxylic acid.[10]

  • Troubleshooting & Prevention:

    • pH Control: Strictly avoid strongly acidic (e.g., concentrated HCl) or strongly basic (e.g., >1M NaOH) aqueous conditions, particularly at elevated temperatures, unless nitrile hydrolysis is the desired transformation.

    • Reaction Workup: During aqueous workups, use buffered solutions or mild acids/bases (e.g., saturated sodium bicarbonate, dilute citric acid) and keep the temperature low to minimize the risk of hydrolysis.

    • Moisture-Free Conditions: For non-aqueous reactions, ensure all reagents and solvents are dry, as trace amounts of acid or base can catalyze hydrolysis with residual water over long reaction times.

Caption: General pathways for nitrile hydrolysis.

Category 2: Storage & Handling

Question 3: What are the ideal storage and handling conditions for this compound to ensure its long-term stability?

Answer: Proper storage is critical to prevent slow degradation over time. The primary concerns are moisture and strong nucleophiles.

  • Storage Recommendations:

    • Temperature: Store in a cool, dry place, ideally between 2-8°C as recommended by suppliers.[12]

    • Atmosphere: For long-term storage, keep the compound under an inert atmosphere (Argon or Nitrogen) in a tightly sealed container to protect it from atmospheric moisture.

    • Location: Store away from strong acids, strong bases, and oxidizing agents.

  • Handling Best Practices:

    • Environment: Handle the compound in a well-ventilated area, preferably within a fume hood.[13]

    • Personal Protective Equipment (PPE): Always wear standard PPE, including safety glasses, gloves, and a lab coat.

    • Dispensing: When dispensing the solid, avoid creating dust. Use a glove box or a controlled environment for weighing and transferring, especially for moisture-sensitive reactions.

    • Avoid Contamination: Use clean, dry spatulas and glassware to prevent introducing contaminants that could catalyze decomposition.

Experimental Protocols & Data

Reagent Compatibility Table

The following table provides a general guideline for reagent compatibility. This is not exhaustive and should be used in conjunction with small-scale test reactions.

Reagent ClassExamplesCompatibilityRationale & Key Considerations
Non-Nucleophilic Bases DIPEA, DBU, Proton Sponge, K₂CO₃, Cs₂CO₃High Recommended for reactions where a base is needed but SNAr is to be avoided. Carbonates are excellent choices for cross-coupling reactions.
Nucleophilic Bases / Amines Triethylamine, Piperidine, Ammonia, NaOH, KOHLow / Reactive These will readily displace the chloride via SNAr.[4][14] Use only when substitution is the intended reaction.
Strong Acids (Aqueous) Concentrated HCl, H₂SO₄Low Risk of rapid nitrile hydrolysis to carboxylic acid, especially with heating.[9][15]
Aprotic Polar Solvents DMF, DMAc, NMP, DMSO, AcetonitrileHigh Generally good solvents for this compound and can help stabilize SNAr intermediates. Ensure they are anhydrous.
Protic Solvents Water, Methanol, EthanolModerate / Reactive Can act as nucleophiles under basic, acidic, or high-temperature conditions. Use with caution and ensure conditions are controlled.
Palladium Catalysts / Ligands Pd(OAc)₂, Pd₂(dba)₃, XPhos, SPhosHigh The chloro group is suitable for various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).
Protocol: General Procedure for a Suzuki Cross-Coupling Reaction

This protocol provides a robust starting point for replacing the chloro group with a boronic acid derivative, a common and powerful transformation.

  • Reaction Setup:

    • To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired aryl or heteroaryl boronic acid (1.2–1.5 equiv.), and a carbonate base such as K₂CO₃ or Cs₂CO₃ (2.0–3.0 equiv.).

    • Seal the vial with a septum.

  • Inert Atmosphere:

    • Evacuate and backfill the vial with Argon or Nitrogen three times. This step is critical to prevent degradation of the catalyst and boronic acid.

  • Reagent Addition:

    • Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2–5 mol%) and the desired solvent (e.g., a mixture of 1,4-dioxane and water, typically 4:1).

  • Reaction Execution:

    • Place the sealed vial in a pre-heated heating block or oil bath (typically 80–110 °C).

    • Stir vigorously for the required reaction time (monitor by TLC or LC-MS, typically 2–16 hours).

  • Workup & Purification:

    • Cool the reaction to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

    • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Caption: Troubleshooting decision tree for stability issues.

References

  • Why 2-chloropyridine and 4-chloropyridine react with nucleophiles. (n.d.). Filo. Available at: [Link]

  • (L-450) Nucleophilic aromatic substitution on Pyridine: Resonance, Mechanism and Selectivity. (2020). YouTube. Available at: [Link]

  • Hydrolysis of Nitriles. (n.d.). Organic Chemistry Tutor. Available at: [Link]

  • Nitrile to Acid - Common Conditions. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • What are the reaction products when 2 - Chloropyridine reacts with nucleophiles? (n.d.). Krishna Solve Chem. Available at: [Link]

  • We have considered nucleophilic aromatic substitution of pyridine... (n.d.). Pearson+. Available at: [Link]

  • Process for hydrolysis of nitriles. (1975). Google Patents.
  • Hydrolysis of Nitriles. (n.d.). Organic Synthesis. Available at: [Link]

  • Hydrolysis of nitriles. (n.d.). Lumen Learning. Available at: [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). PubMed Central. Available at: [Link]

  • The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions. (2025). ResearchGate. Available at: [Link]

  • The Essential Role of Trifluoromethylated Aromatics in Modern Chemistry. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • Concerted Nucleophilic Aromatic Substitution Reactions. (n.d.). PubMed Central. Available at: [Link]

  • Nucleophilic displacement reactions in aromatic systems. Part III. Kinetics of the reactions of chloronitropyridines and chloropyrimidines with piperidine, morpholine, pyridine, and aniline. (1954). Journal of the Chemical Society. Available at: [Link]

  • Nucleophilic substitution reactions in pyridine. (n.d.). Química Organica.org. Available at: [Link]

  • Solved 4. Why 2-and 4-chloropyridines react with. (2023). Chegg.com. Available at: [Link]

  • Trifluoromethyl group. (n.d.). Wikipedia. Available at: [Link]

  • Electrophilic Aromatic Substitution (methyl & trifluoromethyl benzene). (2024). YouTube. Available at: [Link]

  • This compound. (n.d.). MySkinRecipes. Available at: [Link]

Sources

Technical Support Center: Purification of 6-Chloro-4-(trifluoromethyl)nicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 6-Chloro-4-(trifluoromethyl)nicotinonitrile (CAS 1201187-18-9). This document provides in-depth troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with this critical intermediate. As a key building block in the synthesis of pharmaceuticals and agrochemicals, its purity is paramount for reliable downstream reactions and final product integrity.[1] This guide is designed to help you diagnose and resolve common challenges encountered during its purification.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the handling and purification of this compound.

Q1: What are the most likely impurities in my crude this compound sample?

The impurity profile largely depends on the synthetic route. A common synthesis involves the cyclization of reagents like 4-ethoxy-1,1,1-trifluoro-3-en-2-one and 3-aminoacrylonitrile.[2] Therefore, potential impurities include:

  • Unreacted Starting Materials: Residual amounts of the precursors used in the synthesis.

  • Isomeric Byproducts: Small quantities of other isomers formed during the cyclization reaction.

  • Hydrolysis Products: The nitrile group (-CN) can be susceptible to hydrolysis, especially under acidic or basic conditions, leading to the formation of 6-Chloro-4-(trifluoromethyl)nicotinic acid.[3][4]

  • Residual Solvents: Solvents used during the reaction or initial workup (e.g., ethanol, methanol, toluene).[2][5]

Q2: What is the best first step to assess the purity of my crude product?

An initial purity assessment using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) is highly recommended.[6] These techniques provide a quantitative measure of purity and can help identify the number and relative amounts of impurities, which will guide the selection of the most appropriate purification method.[7]

Q3: What are the primary laboratory-scale methods for purifying this compound?

The two most effective and commonly used methods for purifying this compound are:

  • Recrystallization: Ideal for removing small amounts of impurities when a suitable solvent is found. It is efficient for removing impurities with different solubility profiles from the main compound.[8]

  • Silica Gel Column Chromatography: A highly versatile technique used to separate the target compound from impurities with different polarities.[9] It is particularly effective when dealing with multiple impurities or those with polarities similar to the product.[10][11]

Q4: How should I properly store purified this compound?

The compound should be stored in a tightly sealed container in a dry environment, preferably at room temperature or refrigerated (2-8°C), to prevent hydrolysis and ensure long-term stability.[1][12]

Part 2: Troubleshooting Purification Workflows

This section provides a structured, question-and-answer guide to troubleshoot specific issues that may arise during purification.

Workflow 1: Recrystallization

Q: My compound is not crystallizing out of the solution, even after cooling. What is happening?

  • Potential Cause 1: Solution is not supersaturated. You may have used too much solvent.

    • Solution: Gently heat the solution to evaporate a portion of the solvent and concentrate the solution. Allow it to cool slowly again. Be careful not to evaporate too much solvent, which can cause the product to "crash out" with impurities.[8]

  • Potential Cause 2: Presence of oily impurities. Certain impurities can inhibit crystal lattice formation, causing the product to remain as an oil.

    • Solution: Try adding a seed crystal (a pure crystal from a previous batch) to induce crystallization. If that fails, attempt to "scratch" the inside of the flask with a glass rod at the solution's surface to create nucleation sites. If the product remains oily, it may require purification by column chromatography first.

Q: I performed a recrystallization, but the purity did not significantly improve. Why?

  • Potential Cause 1: Improper solvent choice. The chosen solvent may dissolve the impurities as effectively as it dissolves the product, meaning they co-crystallize upon cooling.

    • Solution: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while impurities should either be insoluble at high temperatures or remain soluble at low temperatures. You must re-evaluate your solvent system. A mixed-solvent system (one solvent in which the compound is soluble and another in which it is insoluble) may be necessary.

  • Potential Cause 2: Cooling occurred too rapidly. Fast cooling can trap impurities within the crystal lattice.

    • Solution: Allow the hot, saturated solution to cool slowly to room temperature on a benchtop before moving it to an ice bath. Slower cooling promotes the formation of larger, purer crystals.[8]

Workflow 2: Silica Gel Column Chromatography

Q: How do I select the right solvent system (eluent) for my column?

  • Guidance: The key is to find a solvent or solvent mixture that provides good separation between your target compound and its impurities. This is almost always determined by running preliminary Thin-Layer Chromatography (TLC) plates.

    • Protocol: Spot your crude mixture on a TLC plate and develop it in various solvent systems (e.g., different ratios of hexane/ethyl acetate or dichloromethane/methanol). The ideal system will show the spot for your target compound with a Retention Factor (Rf) of approximately 0.25-0.35, and all impurity spots should be clearly separated from it.[9]

Q: My compounds are streaking on the column instead of forming tight bands. What's wrong?

  • Potential Cause 1: Sample is not soluble in the eluent. If the compound has low solubility in the mobile phase, it will streak as it moves down the column.

    • Solution: Ensure the eluent you are using can fully dissolve the compound. If not, you may need to use a slightly more polar solvent system.

  • Potential Cause 2: Column was overloaded. Applying too much sample for the amount of silica gel used is a common cause of poor separation and band streaking.

    • Solution: As a general rule, use a mass ratio of silica gel to crude product of at least 30:1 to 50:1. For difficult separations, this ratio may need to be increased to 100:1.

  • Potential Cause 3: Sample was loaded in too much solvent. The initial sample band applied to the column should be as narrow as possible. Dissolving the sample in a large volume of solvent will result in a wide initial band and poor separation.[10]

    • Solution: Dissolve the crude product in the absolute minimum amount of solvent required before loading it onto the column.[10]

Q: I'm getting poor separation between my product and a key impurity.

  • Potential Cause: Eluent polarity is too high. A solvent system that is too "strong" (too polar) will move all compounds down the column too quickly, preventing effective separation.

    • Solution: Switch to a less polar eluent system. For example, if you are using 20% ethyl acetate in hexane, try switching to 10% or 15% ethyl acetate in hexane. This will increase the interaction of the compounds with the polar silica stationary phase, enhancing the separation.[13]

Part 3: Standard Protocols & Data

Purity Assessment Parameters

The following tables provide typical starting parameters for analyzing the purity of this compound. These should be optimized for your specific instrumentation and impurities.

Table 1: Example HPLC Method Parameters

Parameter Setting
Column C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Gradient of Acetonitrile and Water (with 0.1% formic acid)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 5 µL
Sample Prep Dissolve sample in acetonitrile to a concentration of ~0.5 mg/mL

Based on standard methods for aromatic compounds.[6]

Table 2: Example GC-MS Method Parameters

Parameter Setting
Column Non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm)
Carrier Gas Helium at a constant flow rate
Inlet Temperature 270°C
Oven Program Start at 100°C, ramp to 280°C
Ionization Mode Electron Ionization (EI)
Mass Range m/z 50-400
Sample Prep Dissolve sample in dichloromethane to a concentration of ~0.5 mg/mL

Based on standard methods for volatile halogenated compounds.[6][7]

Protocol 1: General Recrystallization Procedure
  • Solvent Selection: Choose a suitable solvent or solvent pair in which the compound is highly soluble when hot and poorly soluble when cold.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid.[8]

  • Hot Filtration (Optional): If there are insoluble impurities (or if using decolorizing charcoal), perform a hot gravity filtration to remove them.[8]

  • Cooling: Allow the flask to cool slowly to room temperature. Crystal formation should begin.

  • Ice Bath: Once at room temperature, place the flask in an ice-water bath for at least 15-20 minutes to maximize crystal yield.[8]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any residual soluble impurities.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Protocol 2: General Column Chromatography Procedure
  • Column Preparation: Secure a glass column vertically. Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.[14][15]

  • Packing the Column: Prepare a slurry of silica gel in the chosen non-polar eluent (e.g., hexane). Pour the slurry into the column, tapping the side gently to ensure even packing and remove air bubbles. Never let the solvent level drop below the top of the silica bed.[14][15]

  • Sample Loading: Dissolve the crude product in the minimum amount of solvent. Carefully add this concentrated solution to the top of the silica bed using a pipette.[10]

  • Elution: Carefully add the eluent to the top of the column. Begin collecting fractions as the solvent flows through the column (either by gravity or with gentle pressure).

  • Fraction Collection: Collect small, sequential fractions. Monitor the separation by TLC to determine which fractions contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified compound.

Part 4: Visual Workflows

The following diagrams illustrate the decision-making process for purification and troubleshooting.

Purification_Strategy Crude Crude Product Assess Assess Purity (HPLC/GC) Crude->Assess CheckPurity Purity >98%? Assess->CheckPurity CheckImpurity Single Major Impurity? CheckPurity->CheckImpurity No Ready Product Ready for Use CheckPurity->Ready Yes Recrystal Attempt Recrystallization CheckImpurity->Recrystal Yes Column Perform Column Chromatography CheckImpurity->Column No (Multiple/Similar Impurities) ReAssess1 Re-assess Purity Recrystal->ReAssess1 ReAssess2 Re-assess Purity Column->ReAssess2 ReAssess1->Assess ReAssess2->Assess

Caption: Decision tree for selecting a purification method.

Column_Troubleshooting Start Column Performance Issue Problem What is the issue? Start->Problem PoorSep Poor Separation Problem->PoorSep Poor Separation Streaking Band Streaking Problem->Streaking Streaking NoElution No Elution Problem->NoElution No Elution Cause_PoorSep TLC shows good separation? PoorSep->Cause_PoorSep Cause_Streaking Sample fully soluble in eluent? Streaking->Cause_Streaking Cause_NoElution Eluent is too non-polar. Compound is stuck. NoElution->Cause_NoElution Sol_PoorSep1 Use less polar eluent. Decrease elution speed. Cause_PoorSep->Sol_PoorSep1 Yes Sol_PoorSep2 Column overloaded. Repack with more silica. Cause_PoorSep->Sol_PoorSep2 No Sol_Streaking1 Use slightly more polar eluent. Cause_Streaking->Sol_Streaking1 No Sol_Streaking2 Column overloaded or sample loaded in too much solvent. Cause_Streaking->Sol_Streaking2 Yes Sol_NoElution Increase eluent polarity gradually (e.g., from 5% to 10% EtOAc). Cause_NoElution->Sol_NoElution

Caption: Troubleshooting flowchart for column chromatography.

References

  • Column chromatography. In Wikipedia. Retrieved from [Link]

  • This compound. MySkinRecipes. Retrieved from [Link]

  • 6-Chloro-4-(trifluoromethyl)nicotinic acid. PubChem. Retrieved from [Link]

  • Professor Dave Explains. (2019, March 19). Column Chromatography [Video]. YouTube. Retrieved from [Link]

  • IVC Chemistry. (2018, September 24). Column chromatography [Video]. YouTube. Retrieved from [Link]

  • Purification by Recrystallization. City University of New York (CUNY). Retrieved from [Link]

  • Preparation method of 4-trifluoromethyl nicotinic acid. Google Patents.
  • Protein purification troubleshooting guide. Cytiva (via Dutscher). Retrieved from [Link]

  • Professor Dave Explains. (2023, March 10). Performing Column Chromatography [Video]. YouTube. Retrieved from [Link]

  • Vanhoenacker, G., et al. (2009). Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals. Chromatography Today. Retrieved from [Link]

  • Davison, J. (2012, August 7). 7 O Chem Column Chromatography (cc) [Video]. YouTube. Retrieved from [Link]

Sources

Technical Support Center: Interpreting Unexpected Spectroscopic Results for 6-Chloro-4-(trifluoromethyl)nicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 6-Chloro-4-(trifluoromethyl)nicotinonitrile. This resource is designed for researchers, scientists, and drug development professionals who may encounter unexpected spectroscopic results during their work with this compound. As a Senior Application Scientist, my goal is to provide not just troubleshooting steps, but also the underlying scientific rationale to empower you to confidently interpret your data.

Introduction: The Structure Dictates the Spectrum

This compound (MW: 206.55 g/mol ) is a trifluoromethylated pyridine derivative, a class of compounds of significant interest in pharmaceutical and agrochemical research.[1][2] Its spectroscopic signature is defined by several key structural features: the pyridine ring, the nitrile group (-CN), the trifluoromethyl group (-CF₃), and the chloro-substituent. A firm grasp of how each component contributes to the expected spectra is the first step in diagnosing any deviation.

Before delving into troubleshooting, let's establish a baseline for the expected spectroscopic data.

Technique Key Feature Expected Observation
¹H NMR Aromatic ProtonsTwo singlets (or narrow doublets, depending on resolution) in the aromatic region (typically δ 7.5-9.0 ppm).
¹³C NMR Pyridine CarbonsSignals for the 5 pyridine carbons, with the carbon attached to the -CF₃ group showing a characteristic quartet due to ¹JCF coupling.[3] The carbon attached to the nitrile group will also be distinct.
¹⁹F NMR Trifluoromethyl GroupA singlet, typically in the range of δ -60 to -75 ppm (relative to CFCl₃).[4][5][6]
IR Spectroscopy Nitrile Stretch (C≡N)A sharp, medium-intensity absorption band around 2230-2240 cm⁻¹.[7][8]
C-F StretchesStrong, complex bands in the 1100-1350 cm⁻¹ region.[9]
Mass Spec (EI) Molecular Ion (M⁺)A molecular ion peak at m/z 206. An M+2 peak with approximately one-third the intensity of the M⁺ peak, characteristic of a single chlorine atom.[10][11][12][13]

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common and uncommon spectroscopic puzzles in a question-and-answer format. We will proceed from simpler issues, such as sample preparation, to more complex structural elucidation problems.

Part 1: NMR Spectroscopy Issues (¹H, ¹³C, ¹⁹F)

Question 1: My ¹H NMR shows more than two aromatic signals. What could be the cause?

Answer: This is a classic indicator of an impurity, most likely a regioisomer or a starting material.

  • Plausible Cause 1: Isomeric Impurity. The synthesis of substituted pyridines can sometimes yield mixtures of isomers.[2] For instance, the presence of 2-Chloro-4-(trifluoromethyl)pyridine could introduce additional aromatic signals.[14]

  • Plausible Cause 2: Unreacted Starting Material. Depending on the synthetic route, residual starting materials like a di-chlorinated or non-chlorinated pyridine precursor could be present.

  • Troubleshooting Workflow:

    • Re-purify the Sample: Column chromatography is often effective at separating isomers.

    • Check the COSY: A 2D COSY NMR experiment can help establish which protons are coupled, aiding in the identification of separate spin systems belonging to different molecules.

    • Spike the Sample: If you have a reference standard of a suspected impurity, add a small amount to your NMR tube and re-acquire the spectrum. The intensification of existing peaks will confirm its presence.

Question 2: The chemical shifts of my aromatic protons in the ¹H NMR are significantly different from the literature values.

Answer: Chemical shifts can be sensitive to environmental factors.[15][16]

  • Plausible Cause 1: Solvent Effects. The choice of deuterated solvent can significantly influence proton chemical shifts due to varying solvent polarity and anisotropic effects.[16][17] A spectrum run in DMSO-d₆ will look different from one run in CDCl₃.[18][19]

  • Plausible Cause 2: Concentration Effects. At high concentrations, intermolecular interactions can perturb the electronic environment and shift resonances.

  • Troubleshooting Protocol:

    • Verify the Solvent: Always report the solvent used when comparing data. If possible, run the sample in the same solvent reported in the reference literature.

    • Dilute the Sample: Prepare a more dilute sample and see if the chemical shifts change. If they do, concentration effects were at play.

    • Internal Standard: Ensure an appropriate internal standard like Tetramethylsilane (TMS) was used for proper referencing.[15]

Question 3: My ¹⁹F NMR shows a singlet, but it's not in the expected -60 to -75 ppm range.

Answer: While the chemical shift of a -CF₃ group is relatively robust, deviations can occur.

  • Plausible Cause 1: Referencing Issues. ¹⁹F NMR spectra are often referenced to an external standard like CFCl₃.[6][15] Improper referencing is a common source of error.

  • Plausible Cause 2: Hydrolysis. If the compound has hydrolyzed to 6-Hydroxy-4-(trifluoromethyl)nicotinonitrile, the change from an electron-withdrawing chloro group to an electron-donating hydroxyl group will alter the electronic environment of the -CF₃ group, causing a shift.

  • Troubleshooting Steps:

    • Confirm Calibration: Verify the spectrometer's calibration with a known standard.

    • Analyze for Hydrolysis: Check the ¹H NMR for a broad peak indicative of an -OH group and the mass spectrum for a molecular ion corresponding to the hydrolyzed product (m/z 188).

Question 4: I see unexpected splitting in my ¹H or ¹³C NMR spectra.

Answer: This points towards long-range coupling, often involving the fluorine atoms.

  • Plausible Cause: H-F and C-F Coupling. The three fluorine atoms of the trifluoromethyl group can couple to protons and carbons over several bonds (e.g., ⁴JHF, ³JCF).[3][20] This can cause aromatic proton signals that appear as singlets at lower resolution to resolve into narrow quartets or more complex multiplets upon closer inspection. Similarly, carbon signals can be split.[3]

  • Investigative Technique:

    • Run a Fluorine-Decoupled ¹H NMR: If the complex splitting disappears, it confirms H-F coupling.

    • Examine ¹³C NMR Closely: Look for quartet patterns (for carbons close to the -CF₃ group) which are characteristic of C-F coupling.[3]

Part 2: Infrared (IR) Spectroscopy Issues

Question 5: The nitrile (C≡N) peak in my IR spectrum is weak or absent.

Answer: While a missing peak can be alarming, it could be due to sample properties or a chemical transformation.

  • Plausible Cause 1: Hydrolysis. The most likely chemical reason is the hydrolysis of the nitrile group to a primary amide (-CONH₂) or a carboxylic acid (-COOH).[21] This can happen if the sample is exposed to moisture, especially under acidic or basic conditions.

  • Plausible Cause 2: Sample Preparation. For solid samples analyzed via KBr pellet, poor grinding and mixing can lead to weak signals. For ATR, poor contact with the crystal can have the same effect.

  • Troubleshooting Workflow:

Caption: Troubleshooting workflow for a missing nitrile peak in IR.

  • Inspect Other Spectral Regions: Look for the appearance of a broad O-H stretch (3200-3600 cm⁻¹) for a carboxylic acid, or N-H stretches (around 3200-3400 cm⁻¹) and a strong amide C=O stretch (~1660 cm⁻¹) for an amide.[7][8]

  • Corroborate with Mass Spectrometry: Check the mass spectrum for peaks corresponding to the hydrolyzed products: 6-Chloro-4-(trifluoromethyl)nicotinamide (m/z 224) or 6-Chloro-4-(trifluoromethyl)nicotinic acid (m/z 225).[22]

  • Re-prepare the Sample: If no evidence of hydrolysis is found, carefully re-prepare the IR sample.

Part 3: Mass Spectrometry (MS) Issues

Question 6: My mass spectrum does not show the expected 3:1 ratio for the M+ and M+2 peaks.

Answer: The isotopic pattern for chlorine is one of the most reliable signatures in mass spectrometry.[11][13] A deviation strongly suggests an unexpected chemical composition.

  • Plausible Cause 1: Presence of a Brominated Impurity. If a bromine source was present during synthesis, a bromo-analog could have formed. Bromine has two isotopes (⁷⁹Br and ⁸¹Br) in a nearly 1:1 ratio, which would superimpose on the chlorine pattern and distort it.

  • Plausible Cause 2: Dichloro Impurity. The presence of a dichloro-substituted impurity would lead to M+, M+2, and M+4 peaks in a 9:6:1 ratio, which would alter the observed pattern if mixed with the desired monochloro compound.[23]

  • Plausible Cause 3: No Chlorine Present. If the M+2 peak is absent or very small (only accounting for the natural abundance of ¹³C), it indicates that the chlorine atom has been substituted. For example, reaction with a nucleophile could replace the chlorine.

  • Troubleshooting Steps:

    • High-Resolution MS (HRMS): Obtain an HRMS spectrum to determine the exact elemental composition of the ion . This is the most definitive method to confirm the presence or absence of chlorine.

    • Re-evaluate Synthesis: Review the synthetic procedure for any potential sources of bromine or reasons for incomplete/over-chlorination.

    • Purification: As with NMR issues, re-purification is a critical step to isolate the compound of interest from interfering impurities.

Experimental Protocol: Confirmatory Test for Hydrolysis

If multiple signs point towards hydrolysis (e.g., unexpected NMR shifts, changes in IR), this simple derivatization reaction can confirm the presence of a carboxylic acid impurity.

Objective: To convert the suspected carboxylic acid impurity into its methyl ester, which will have a distinct ¹H NMR signature (a new methyl singlet) and a different mass.

Protocol: Fischer Esterification of Potential Carboxylic Acid Impurity

  • Sample Preparation: Dissolve ~10 mg of the potentially impure this compound sample in 1 mL of anhydrous methanol in a small, dry vial.

  • Catalyst Addition: Add 1-2 drops of concentrated sulfuric acid (H₂SO₄) to the solution.

  • Reaction: Cap the vial and heat the mixture at 60°C for 1-2 hours.

  • Workup: Allow the solution to cool to room temperature. Neutralize the acid by carefully adding a saturated solution of sodium bicarbonate (NaHCO₃) dropwise until effervescence ceases.

  • Extraction: Extract the product with 2 x 2 mL of dichloromethane (DCM). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and carefully remove the solvent under reduced pressure.

  • Analysis: Analyze the resulting residue by ¹H NMR and Mass Spectrometry.

Expected Outcome: If the original sample contained the hydrolyzed carboxylic acid, the ¹H NMR of the product will show a new singlet around δ 3.9-4.0 ppm corresponding to the -OCH₃ protons of the methyl ester. The mass spectrum will show a new molecular ion at m/z 239.

Caption: Workflow for the confirmation of carboxylic acid impurity.

References

  • Spectroscopic studies and molecular structure investigation on 2-chloro-4- (trifluoromethyl) pyridine: A combined experimental and DFT analysis. (2015). ResearchGate. [Link]

  • Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System - Supporting Information. Royal Society of Chemistry. [Link]

  • 2-Chloro-4-trifluoromethylpyridine. NIST WebBook. [Link]

  • Use of 1H, 13C, and 19F‑NMR Spectroscopy and Computational Modeling To Explore Chemoselectivity in the Formation of a Grignard Reagent. Journal of Chemical Education. [Link]

  • New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. PMC - NIH. [Link]

  • Nicotinonitrile. Wikipedia. [Link]

  • 2-Chloro-4-(trifluoromethyl)pyridine. Oakwood Chemical. [Link]

  • 2-chloro-4-(chloromethyl)-3-(trifluoromethyl)pyridine. Chemsrc. [Link]

  • Nicotinonitrile. Organic Syntheses Procedure. [Link]

  • The Importance of Solvent Effects in Calculations of NMR Coupling Constants at the Doubles Corrected Higher Random-Phase Approximation. MDPI. [Link]

  • Table of Characteristic IR Absorptions. University of Colorado Boulder. [Link]

  • Fluorine NMR. University of Wisconsin-Madison. [Link]

  • Isotopes in Mass Spectrometry. Chemistry Steps. [Link]

  • 2-(Trifluoromethyl)pyridine. SpectraBase. [Link]

  • This compound. MySkinRecipes. [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. [Link]

  • 6-Chloro-4-(trifluoromethyl)nicotinic acid. PubChem. [Link]

  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. [Link]

  • Preparation method of 2-chloro-4-methyl nicotinonitrile.
  • Synthesis of Nicotinonitrile Derivatives as a New Class of NLO Materials. ResearchGate. [Link]

  • Molecular Formula Identification Using Isotope Pattern Analysis and Calculation of Fragmentation Trees. NIH. [Link]

  • Synthesis and Reactions of Some Novel Nicotinonitrile Derivatives for Anticancer and Antimicrobial Evaluation. Arkivoc. [Link]

  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences. [Link]

  • Synthesis and Characterization of Nicotinonitrile Derivatives as Efficient Corrosion Inhibitors for Acid Pickling of Brass Alloy in Nitric Acid. ResearchGate. [Link]

  • Development of a Safe and Economical Synthesis of Methyl 6-Chloro-5-(trifluoromethyl)nicotinate: Trifluoromethylation on Kilogram Scale. ResearchGate. [Link]

  • How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy. YouTube. [Link]

  • Isotope Effects in Mass Spectrometry. YouTube. [Link]

  • Interpretation of Isotope Peaks in Small Molecule LC–MS. LCGC International. [Link]

  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. [Link]

  • Chloro pattern in Mass Spectrometry. YouTube. [Link]

  • 6-Chloro-5-fluoronicotinonitrile. PubChem. [Link]

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Potential degradation pathways for 6-Chloro-4-(trifluoromethyl)nicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 6-Chloro-4-(trifluoromethyl)nicotinonitrile (CAS 1201187-18-9). This document is designed for researchers, medicinal chemists, and process development scientists to provide in-depth answers and troubleshooting advice for common challenges encountered during the handling, reaction, and analysis of this versatile building block.

Section 1: General Handling, Storage, and Stability

This section addresses the foundational aspects of working with this compound to ensure material integrity from the start.

FAQ 1.1: What are the optimal storage conditions for this compound?

Answer: this compound should be stored at 2-8°C in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).[1] The primary rationale for these conditions is to mitigate the risk of hydrolysis from atmospheric moisture. The pyridine ring, activated by three powerful electron-withdrawing groups (the ring nitrogen, the C4-trifluoromethyl group, and the C3-nitrile group), makes the C6-chloro position highly susceptible to nucleophilic attack by water.[2][3] Cool, dry, and inert conditions will maximize the shelf-life and prevent the formation of hydrolysis-related impurities.

FAQ 1.2: My material has developed a slight discoloration upon storage. Is it still usable?

Answer: Discoloration often indicates the presence of minor impurities, which may arise from slow degradation. Before use, it is critical to re-analyze the material by a suitable method, such as HPLC-UV, GC-MS, or ¹H/¹⁹F NMR, to determine its purity. The primary concern is the formation of 6-hydroxy-4-(trifluoromethyl)nicotinonitrile via hydrolysis. If the purity is still within the acceptable range for your experiment, it may be usable. However, for high-precision or catalyst-sensitive reactions, re-purification by column chromatography or recrystallization is recommended.

FAQ 1.3: What is the expected thermal and photolytic stability of this compound?

Answer:

  • Photostability: Aromatic halides can be susceptible to photolytic cleavage of the carbon-halogen bond. While specific photostability studies on this compound are not published, it is best practice to store it in amber vials or otherwise protected from light to prevent the potential formation of radical species and subsequent byproducts.

Section 2: Degradation in Experimental Conditions

The reactivity of this compound is central to its utility, but also to its potential degradation. This section explores degradation pathways under common experimental conditions.

FAQ 2.1: I am running a reaction in an aqueous or protic solvent and observing an unexpected new peak in my LC-MS. What could it be?

Answer: The most probable degradation pathway in the presence of water or other nucleophilic protic solvents (like methanol or ethanol) is nucleophilic aromatic substitution (SNAr) at the C6 position.[5][6] The pyridine ring is severely electron-deficient due to the cumulative electron-withdrawing effects of the ring nitrogen, the 4-CF₃ group, and the 3-CN group. This makes the carbon atom bearing the chlorine highly electrophilic and prone to attack.

Potential Degradants:

  • In water: 6-Hydroxy-4-(trifluoromethyl)nicotinonitrile (M+18-36, loss of HCl, addition of H₂O).

  • In methanol: 6-Methoxy-4-(trifluoromethyl)nicotinonitrile.

  • In ethanol: 6-Ethoxy-4-(trifluoromethyl)nicotinonitrile.

A secondary, and generally slower, degradation pathway is the hydrolysis of the nitrile group to an amide or a carboxylic acid, which is accelerated under strongly acidic or basic conditions.[7]

DegradationPathways parent 6-Chloro-4-(trifluoromethyl) nicotinonitrile sub_Cl 6-Hydroxy-4-(trifluoromethyl) nicotinonitrile parent->sub_Cl S_NAr (Hydrolysis) H₂O / OH⁻ / H⁺ sub_CN 6-Chloro-4-(trifluoromethyl) nicotinamide parent->sub_CN Nitrile Hydrolysis H₂O / OH⁻ / H⁺ sub_both 6-Hydroxy-4-(trifluoromethyl) nicotinic acid sub_Cl->sub_both Nitrile Hydrolysis sub_CN->sub_both S_NAr (Hydrolysis) TroubleshootingWorkflow start Reaction Failure or Unexpected Byproduct check_sm 1. Verify Starting Material Purity (LC-MS, NMR) start->check_sm check_reagents 2. Check Reagent Quality (Anhydrous? Purity?) check_sm->check_reagents Purity OK check_conditions 3. Review Reaction Conditions (Temp, Atmosphere, Time) check_reagents->check_conditions Reagents OK analyze_mixture 4. Analyze Crude Reaction Mixture (LC-MS, NMR) check_conditions->analyze_mixture Conditions Correct identify_byproduct Identify Byproduct Structure analyze_mixture->identify_byproduct pathway_analysis Determine Degradation Pathway (S_NAr? Nitrile Hydrolysis?) identify_byproduct->pathway_analysis remediate Remediate & Re-run (Dry Solvents, Inert Gas, etc.) pathway_analysis->remediate

Caption: A systematic workflow for troubleshooting reactions.

Protocol: Forced Degradation Study

To proactively identify potential degradants and stability issues in your specific reaction matrix, a forced degradation study is invaluable.

Objective: To intentionally degrade this compound under various stress conditions and identify the resulting products by LC-MS.

Materials:

  • This compound

  • Acetonitrile (ACN) or other suitable organic solvent

  • Water (HPLC grade)

  • 1M HCl

  • 1M NaOH

  • 30% H₂O₂

  • LC-MS system

Procedure:

  • Prepare Stock Solution: Prepare a ~1 mg/mL stock solution of the compound in ACN.

  • Set up Stress Conditions (in separate vials):

    • Control: 1 mL of stock solution.

    • Acid Hydrolysis: 0.5 mL of stock solution + 0.5 mL of 1M HCl. Heat at 60°C for 4-8 hours.

    • Base Hydrolysis: 0.5 mL of stock solution + 0.5 mL of 1M NaOH. Keep at room temperature for 1-4 hours.

    • Oxidation: 0.5 mL of stock solution + 0.5 mL of 30% H₂O₂. Keep at room temperature for 8-24 hours.

    • Thermal: Place a solid sample of the compound in a 100°C oven for 24 hours, then dissolve in ACN for analysis.

    • Photolytic: Expose a solution of the compound to direct UV light (e.g., 254 nm) for 8-24 hours.

  • Analysis:

    • Before injecting, neutralize the acidic and basic samples with an equivalent amount of base/acid to protect the HPLC column.

    • Dilute all samples appropriately with your mobile phase.

    • Analyze all samples by a suitable LC-MS method, comparing the chromatograms of the stressed samples to the control.

    • Use the mass-to-charge ratio (m/z) to propose structures for any new peaks that appear.

This systematic approach will provide you with a clear map of your compound's stability landscape, enabling more robust and reliable experimental designs.

References
  • Filo. (2025). Why 2-chloropyridine and 4-chloropyridine react with nucleophiles (e.g., ...
  • NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Chemical Properties and Reactivity of 3-Bromo-2-chloropyridine.
  • MySkinRecipes. This compound.
  • PubChem. 6-Chloro-4-(trifluoromethyl)nicotinic acid.
  • YouTube. nucleophilic aromatic substitutions.
  • YouTube. Nucleophilic Aromatic Substitution EXPLAINED!.
  • YouTube. Hydrolysis of alpha chloro nitrile : Corey's lactone synthesis : a very interesting mechanism.
  • ECHEMI. Mechanism for basic hydrolysis of α-chloronitrile to ketone?.
  • MDPI. Theoretical Study on the Thermal Degradation Process of Nylon 6 and Polyhydroxybutyrate.

Sources

Technical Support Center: Enhancing the Purification Efficiency of 6-Chloro-4-(trifluoromethyl)nicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-Chloro-4-(trifluoromethyl)nicotinonitrile. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting and frequently asked questions to optimize the purification of this critical intermediate.

Part 1: Troubleshooting Guide

This section addresses common challenges encountered during the purification of this compound in a question-and-answer format, offering practical solutions grounded in chemical principles.

Issue 1: Low Purity After Initial Synthesis

Q: My initial crude product of this compound shows significant impurities after synthesis. What are the likely side products and how can I minimize their formation?

A: Low purity is often due to side reactions or incomplete reactions during synthesis. The nature of impurities largely depends on the synthetic route. A common route involves the chlorination of a corresponding hydroxypyridine precursor.

Common Impurities & Causality:

  • Starting Material: Unreacted 2-hydroxy-6-(trifluoromethyl)nicotinonitrile is a frequent impurity.

  • Over-chlorination/Side-reactions: Depending on the reagents, other positions on the pyridine ring could be chlorinated, or undesired side-products could form. For instance, using phosphorus oxychloride and phosphorus pentachloride can sometimes lead to the formation of other chlorinated species if not controlled properly.[1]

  • Hydrolysis: The nitrile group can be susceptible to hydrolysis to the corresponding carboxylic acid, 6-chloro-4-(trifluoromethyl)nicotinic acid, especially in the presence of water and acidic or basic conditions.[2]

Solutions & Experimental Choices:

  • Reaction Monitoring: Utilize Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the reaction's progress. This ensures the reaction goes to completion, minimizing the presence of the starting material in the crude product.

  • Control of Chlorinating Agent: When using reagents like phosphorus oxychloride, carefully control the stoichiometry and reaction temperature.[1] An excess of the chlorinating agent or high temperatures can lead to undesired side products.

  • Anhydrous Conditions: Ensure the reaction is carried out under strictly anhydrous conditions to prevent hydrolysis of the nitrile group. This includes using dry solvents and an inert atmosphere (e.g., nitrogen or argon).

  • Work-up Procedure: During the work-up, quenching the reaction mixture with ice-cold water or a saturated sodium bicarbonate solution should be done carefully to avoid localized heating that could promote hydrolysis.[1]

Issue 2: Poor Recovery After Recrystallization

Q: I'm losing a significant amount of my product during recrystallization. How can I improve the recovery rate?

A: Low recovery during recrystallization is a common issue and can often be attributed to the choice of solvent, cooling rate, or the initial purity of the crude product.

Causality & Solutions:

  • Solvent Selection: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For nicotinonitrile derivatives, a range of solvents can be tested. Start with single solvents like ethanol, isopropanol, or toluene, and if necessary, move to solvent pairs like ethanol/water or hexane/ethyl acetate. The selection of a suitable solvent system is crucial for efficient purification.[3]

  • Optimizing Solvent Volume: Using an excessive volume of solvent will result in a significant portion of the product remaining in the mother liquor even after cooling, thus reducing the yield. The goal is to use the minimum amount of hot solvent required to fully dissolve the crude product.

  • Cooling Process: Rapid cooling can lead to the formation of small, impure crystals and can also trap impurities within the crystal lattice. Allowing the solution to cool slowly to room temperature before placing it in an ice bath promotes the growth of larger, purer crystals and improves recovery.[4]

  • Seeding: If crystallization is slow to initiate, adding a small seed crystal of the pure product can induce crystallization.

Experimental Protocol: Optimized Recrystallization

  • Solvent Screening: In parallel on a small scale, test the solubility of your crude product in various solvents at room and elevated temperatures to identify the optimal one.

  • Dissolution: In a flask, add the minimum amount of the chosen hot solvent to the crude this compound until it is fully dissolved.[4]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.[4]

  • Cooling: Allow the solution to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.

  • Ice Bath: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.[4]

  • Isolation: Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.[4]

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Issue 3: Ineffective Separation by Column Chromatography

Q: I am struggling to separate this compound from a closely related impurity using column chromatography. What can I do to improve the separation?

A: Column chromatography is a powerful technique for purification, but its effectiveness depends on the proper selection of the stationary and mobile phases.[5][6][7]

Causality & Solutions:

  • Stationary Phase: Silica gel is the most common stationary phase for compounds of moderate polarity like nicotinonitrile derivatives.[3] If separation is poor on silica, consider using alumina, which has different selectivity.

  • Mobile Phase (Eluent) Selection: The choice of eluent is critical. A solvent system that gives a good separation of spots on a TLC plate (with the desired compound having an Rf value of ~0.3-0.4) is a good starting point for column chromatography.[5]

    • Gradient Elution: If a single solvent system (isocratic elution) does not provide adequate separation, a gradient elution can be employed. This involves gradually increasing the polarity of the eluent during the chromatography run. For example, starting with a non-polar solvent like hexane and gradually adding a more polar solvent like ethyl acetate.

  • Column Packing: A poorly packed column with cracks or channels will lead to poor separation. Ensure the column is packed uniformly.[5][6]

  • Sample Loading: The sample should be loaded onto the column in a concentrated solution and in a narrow band to ensure good separation.[5]

Experimental Protocol: Column Chromatography

  • TLC Analysis: Develop a TLC method that shows good separation between your product and the impurity. A common eluent system for nicotinonitrile derivatives is a mixture of hexane and ethyl acetate.[3]

  • Column Preparation: Pack a column with silica gel as a slurry in the initial, less polar eluent.[5][6]

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent, and carefully load it onto the top of the silica gel.

  • Elution: Begin eluting with the solvent system determined from your TLC analysis. If using a gradient, slowly increase the proportion of the more polar solvent.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify which fractions contain the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.

Parameter Recommendation for this compound Rationale
Stationary Phase Silica Gel (60-120 mesh or 230-400 mesh)Good for moderately polar compounds.
Mobile Phase Hexane/Ethyl Acetate Gradient (e.g., 100:0 to 80:20)Allows for the separation of compounds with different polarities.
Sample Loading Concentrated solution in a minimal volumeEnsures a narrow starting band for better resolution.
Flow Rate Slow and steadyProvides sufficient time for equilibrium and separation.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the typical purity of commercially available this compound? A1: Commercially available this compound is typically offered at purities of 97% or higher.[8]

Q2: What analytical techniques are best for assessing the purity of this compound? A2: The purity of this compound can be effectively determined using a combination of techniques:

  • HPLC (High-Performance Liquid Chromatography): Provides quantitative information about the purity and the number of impurities.

  • GC-MS (Gas Chromatography-Mass Spectrometry): Useful for identifying volatile impurities and confirming the molecular weight of the product.

  • NMR (Nuclear Magnetic Resonance) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the compound and detect impurities with different chemical structures.

  • Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity.

Q3: Are there any specific safety precautions I should take when handling this compound? A3: Yes, it is important to handle this compound with care. While specific GHS classifications may vary by supplier, related compounds like 6-chloro-4-(trifluoromethyl)nicotinic acid are classified as toxic if swallowed.[2] It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Q4: Can I use activated charcoal to decolorize my product? A4: Yes, if your product has a colored impurity, you can use a small amount of activated charcoal during the recrystallization process. Add the charcoal to the hot solution before filtration.[4] However, be aware that using too much charcoal can lead to a loss of your desired product due to adsorption.

Part 3: Visualizations

Troubleshooting Workflow for Purification

TroubleshootingWorkflow start Crude Product (Low Purity) check_impurities Identify Impurities (TLC, HPLC, GC-MS) start->check_impurities recrystallization Attempt Recrystallization check_impurities->recrystallization Known Impurities Amenable to Recrystallization column_chrom Perform Column Chromatography check_impurities->column_chrom Complex Mixture or Close-running Impurities optimize_rxn Optimize Synthesis (Temp, Time, Reagents) check_impurities->optimize_rxn High % of Starting Material or Side Products purity_ok Purity Acceptable? recrystallization->purity_ok column_chrom->purity_ok Fractions Collected purity_ok->column_chrom No recovery_ok Recovery Acceptable? purity_ok->recovery_ok Yes end Pure Product purity_ok->end Yes optimize_column Optimize Chromatography (Eluent, Gradient) purity_ok->optimize_column No recovery_ok->end Yes optimize_recrys Optimize Recrystallization (Solvent, Cooling Rate) recovery_ok->optimize_recrys No optimize_rxn->start optimize_recrys->recrystallization optimize_column->column_chrom

Caption: A decision-making workflow for troubleshooting the purification of this compound.

References

  • PubChem. 6-Chloro-4-(trifluoromethyl)nicotinic acid. [Link]

  • Professor Dave Explains. (2019, March 19). Column Chromatography [Video]. YouTube. [Link]

  • CUNY Baruch College. Purification by Recrystallization. [Link]

  • Professor Dave Explains. (2023, March 10). Performing Column Chromatography [Video]. YouTube. [Link]

  • Kotb, E. R., et al. (2009). Synthesis and Reactions of Some Novel Nicotinonitrile Derivatives for Anticancer and Antimicrobial Evaluation. ResearchGate. [Link]

  • Kotb, E. R., et al. (2009). Synthesis and Reactions of Some Novel Nicotinonitrile Derivatives for Anticancer and Antimicrobial Evaluation. Acta Chimica Slovenica. [Link]

  • Davison, J. (2012, August 7). 7 O Chem Column Chromatography (cc) [Video]. YouTube. [Link]

  • Journal of Biomedical Research & Environmental Sciences. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]

  • Hu, Y., et al. (2016). Development of a Safe and Economical Synthesis of Methyl 6-Chloro-5-(trifluoromethyl)nicotinate: Trifluoromethylation on Kilogram Scale. ResearchGate. [Link]

  • Google Patents. CN103508945A - Preparation method of 2-chloro-4-methyl nicotinonitrile.
  • El-Lateef, H. M. A., et al. (2020). Synthesis and Characterization of Nicotinonitrile Derivatives as Efficient Corrosion Inhibitors for Acid Pickling of Brass Alloy in Nitric Acid. ResearchGate. [Link]

  • Kalogirou, A. S., et al. (2020). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Arkivoc. [Link]

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Technical Support Center: Overcoming Challenges in the Synthesis of 6-Chloro-4-(trifluoromethyl)nicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-Chloro-4-(trifluoromethyl)nicotinonitrile. This guide is designed for researchers, scientists, and drug development professionals who are working with this critical intermediate. The incorporation of a trifluoromethyl group into heterocyclic structures like pyridine is a key strategy in modern medicinal and agrochemical chemistry, often enhancing metabolic stability, lipophilicity, and binding affinity.[1][2] However, the synthesis of molecules such as this compound presents unique challenges that require careful control over reaction conditions and a deep understanding of the underlying chemistry.

This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you navigate the complexities of this synthesis and achieve consistent, high-yield results.

Section 1: Overview of Synthetic Strategies

The synthesis of this compound can be approached through several strategic routes. The optimal choice often depends on the available starting materials, scale, and specific purity requirements. A common and effective laboratory-scale approach involves the transformation of a pre-functionalized pyridine ring. One such pathway begins with a suitable amino-substituted nicotinonitrile, which is then converted to the final chloro-derivative via a Sandmeyer-type reaction. This classic transformation, while powerful, is sensitive to reaction conditions and is a frequent source of challenges for chemists.[3][4]

Alternative industrial methods may involve high-temperature vapor-phase chlorination and fluorination of picoline derivatives or the construction of the pyridine ring from acyclic, trifluoromethyl-containing building blocks.[2][5] This guide will focus primarily on the challenges associated with the robust and widely applicable Sandmeyer reaction pathway.

Synthetic_Workflow cluster_0 Part 1: Diazotization cluster_1 Part 2: Sandmeyer Reaction cluster_2 Part 3: Purification A 6-Amino-4-(trifluoromethyl)- nicotinonitrile B Aryl Diazonium Salt (Unstable Intermediate) A->B  NaNO2, HCl  (0-5 °C) C Copper(I) Chloride (Catalyst/Reagent) E Crude Product B->E  Displacement  Reaction D 6-Chloro-4-(trifluoromethyl)- nicotinonitrile (Product) C->E  Displacement  Reaction F Purified Product D->F  Chromatography or  Crystallization

Caption: High-level workflow for the synthesis via a Sandmeyer reaction.

Section 2: Troubleshooting Guide (Q&A Format)

This section addresses specific, common problems encountered during the synthesis.

Q1: My reaction yield is consistently low or zero. What are the most common causes?

A1: Low or no yield is a frequent issue, often traceable to a few critical parameters:

  • Diazonium Salt Decomposition: The aryl diazonium salt intermediate is thermally unstable and can rapidly decompose, especially at temperatures above 5 °C.[6] This is the most common failure point. Ensure your diazotization step is performed in an ice-salt bath and that the diazonium salt solution is used immediately without being allowed to warm up.

  • Inactive Copper(I) Catalyst: The Sandmeyer reaction relies on a one-electron transfer from a copper(I) species.[3] If your CuCl is old or has been exposed to air, it may have oxidized to the inactive copper(II) state. It is best practice to use freshly purchased, high-purity CuCl or to prepare it fresh from a copper(II) salt reduction.[6]

  • Reagent Quality and Stoichiometry: Ensure all reagents are pure and dry where necessary. The stoichiometry of sodium nitrite is critical; an insufficient amount will lead to incomplete diazotization, while a large excess can lead to unwanted side reactions. Test for excess nitrous acid after the addition is complete using starch-iodide paper to confirm the reaction has gone to completion.[6]

  • Inadequate Temperature Control During Addition: The addition of the diazonium salt solution to the copper(I) chloride solution is often exothermic. This step must also be temperature-controlled to prevent both premature decomposition of the diazonium salt and vigorous, unsafe off-gassing of nitrogen.

Q2: During my Sandmeyer reaction, I'm getting a dark, tarry mixture and very little desired product. What is happening?

A2: The formation of dark, insoluble tars is a classic sign of uncontrolled side reactions, primarily from the decomposition of the diazonium salt.

  • Phenolic Byproducts: A major side reaction is the reaction of the diazonium salt with water to form the corresponding phenol (6-hydroxy-4-(trifluoromethyl)nicotinonitrile). This is catalyzed by heat. The resulting phenolic compounds can undergo further coupling and polymerization reactions, leading to the observed tar. Strict temperature control below 5°C is essential to minimize this pathway.

  • Radical Coupling: The Sandmeyer reaction proceeds via an aryl radical intermediate.[4] If the concentration of the diazonium salt is too high or if the trapping by the chloro-copper complex is inefficient, these radicals can couple with each other to form biaryl byproducts, which contribute to the crude mixture's complexity and color. Slow, controlled addition of the diazonium salt to the copper catalyst solution can help mitigate this.

Troubleshooting_Low_Yield Start Low Yield or No Reaction Check_Temp Was temperature kept between 0-5 °C during diazotization & addition? Start->Check_Temp Check_CuCl Is the CuCl catalyst fresh and active (white/pale green)? Check_Temp->Check_CuCl Yes Result_Temp Decomposition of diazonium salt. Maintain strict temp control. Check_Temp->Result_Temp No Check_Nitrite Was NaNO2 stoichiometry correct? Was excess HONO confirmed post-addition? Check_CuCl->Check_Nitrite Yes Result_CuCl Catalyst is likely oxidized (Cu(II)). Use fresh or newly prepared CuCl. Check_CuCl->Result_CuCl No Check_Purity Are starting materials pure and solvents anhydrous? Check_Nitrite->Check_Purity Yes Result_Nitrite Incomplete diazotization. Adjust stoichiometry and verify with starch-iodide test. Check_Nitrite->Result_Nitrite No Result_Purity Side reactions from impurities. Purify starting materials. Check_Purity->Result_Purity No End Proceed to further diagnosis Check_Purity->End Yes Result_Temp->Check_CuCl Result_CuCl->Check_Nitrite Result_Nitrite->Check_Purity Result_Purity->End

Caption: Decision tree for troubleshooting low yield in the Sandmeyer reaction.

Q3: My final product is difficult to purify. What are the likely impurities and how can I remove them?

A3: Purification of fluorinated heterocycles can be challenging due to their unique polarity and volatility.[7]

  • Likely Impurities:

    • Starting Amine: Unreacted 6-amino-4-(trifluoromethyl)nicotinonitrile.

    • Phenol Byproduct: 6-hydroxy-4-(trifluoromethyl)nicotinonitrile from reaction with water.

    • Dechlorinated Product: 4-(trifluoromethyl)nicotinonitrile, if a proton source quenches the aryl radical.

  • Purification Strategy:

    • Aqueous Wash: A dilute aqueous sodium hydroxide wash during the workup can help remove the acidic phenol byproduct by converting it to its water-soluble sodium salt. Be cautious, as prolonged exposure to a strong base could potentially hydrolyze the nitrile group.

    • Column Chromatography: This is the most effective method. A silica gel column using a gradient elution of ethyl acetate in hexanes is typically effective. The less polar desired product should elute before the more polar amine and phenol impurities.

    • Crystallization: If a solid, the crude product can sometimes be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate). This is often a highly effective method for removing small amounts of impurities.

Section 3: Frequently Asked Questions (FAQs)

Q1: What are the essential safety precautions for this synthesis? A1: Safety is paramount.[8]

  • Personal Protective Equipment (PPE): Always wear impermeable gloves, tightly fitting safety goggles, and a lab coat.[8][9]

  • Ventilation: All steps should be performed in a certified chemical fume hood to avoid inhalation of vapors.[8]

  • Reagent Handling: Aryl diazonium salts can be explosive when isolated and dry; they should always be kept in solution and used immediately.[6] Many reagents are corrosive or toxic.[8][10]

  • Quenching: Be prepared for gas evolution (N2) during the reaction. Quench the reaction carefully by pouring it into water.

  • Waste: Dispose of all chemical waste, especially copper-containing solutions, according to your institution's regulations.[8]

Q2: How can I effectively monitor the reaction progress? A2: Thin-Layer Chromatography (TLC) is the most convenient method. Use a silica plate and a mobile phase such as 30% ethyl acetate in hexanes. The starting amine is typically more polar (lower Rf) than the final chlorinated product. The disappearance of the starting material spot is a good indicator of reaction completion. For more quantitative analysis, GC-MS or LC-MS can be used on quenched aliquots.

Q3: What is the mechanistic role of the copper(I) chloride? A3: The Sandmeyer reaction is a radical-nucleophilic aromatic substitution (SRNAr).[3] The Cu(I) salt acts as a catalyst to initiate the process. It transfers a single electron to the diazonium salt, which causes the release of nitrogen gas (a very stable molecule, providing a strong thermodynamic driving force) and the formation of an aryl radical. This radical then abstracts a chlorine atom from a copper(II) chloride species, regenerating the Cu(I) catalyst and forming the final product.[4]

Sandmeyer_Mechanism cluster_0 Mechanism Steps Ar-N2+ Ar-N₂⁺ Ar_radical Ar• Ar-N2+->Ar_radical + Cu(I)Cl - N₂ - Cu(II)Cl₂ CuCl Cu(I)Cl ArCl Ar-Cl Ar_radical->ArCl + Cu(II)Cl₂ - Cu(I)Cl note2 Step 2: Formation of aryl radical and release of N₂ gas. N2 N₂ CuCl2 Cu(II)Cl₂ note3 Step 3: Chlorine atom transfer from Cu(II) to the aryl radical. note1 Step 1: Single electron transfer from Cu(I) to the diazonium salt.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Structural Validation of Synthesized 6-Chloro-4-(trifluoromethyl)nicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Rigorous Structural Validation

6-Chloro-4-(trifluoromethyl)nicotinonitrile is a highly functionalized heterocyclic compound of significant interest in medicinal chemistry and agrochemical synthesis.[1][2] Its utility as a building block stems from the unique electronic properties conferred by the electron-withdrawing trifluoromethyl (-CF₃) and nitrile (-C≡N) groups, as well as the reactive chlorine atom, which serves as a handle for further synthetic transformations.[3] Given that an estimated 20% of pharmaceuticals contain fluorine, the precise characterization of such fluorinated intermediates is a non-negotiable prerequisite for any successful research and development campaign.[2]

The synthesis of this molecule, while achievable, can present challenges, including the potential for isomeric impurities or incomplete reactions. Therefore, confirming the identity, purity, and exact atomic arrangement of the final product is paramount. This guide provides an in-depth, experience-driven comparison of the essential analytical techniques required for the comprehensive structural validation of this compound. We will move beyond simply listing protocols to explain the strategic rationale behind the analytical workflow, ensuring that each step provides a self-validating layer of evidence, culminating in an unambiguous structural assignment.

The Analytical Workflow: A Multi-Technique Approach

A single analytical technique is never sufficient for complete structural elucidation. A robust validation strategy employs a series of complementary methods, each providing a unique piece of the structural puzzle. Our approach begins with confirming the presence of key functional groups, moves to establishing the molecular weight and connectivity, and culminates in the definitive determination of the three-dimensional structure.

G cluster_0 Synthesis & Purification cluster_1 Primary Validation cluster_2 Detailed Structural Elucidation cluster_3 Definitive Structure & Purity Synthesis Synthesis of Target Compound Purification Column Chromatography / Recrystallization Synthesis->Purification Crude Product FTIR FTIR Spectroscopy (Functional Group ID) Purification->FTIR Purified Sample MS Mass Spectrometry (Molecular Weight & Formula) FTIR->MS Functional Groups Confirmed NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) (Connectivity & Environment) MS->NMR Molecular Formula Confirmed XRAY Single Crystal X-ray (Absolute 3D Structure) NMR->XRAY Connectivity Established HPLC HPLC Analysis (Purity Assessment) NMR->HPLC Structure Confirmed XRAY->HPLC Definitive Structure Result Structurally Validated This compound HPLC->Result

Caption: A logical workflow for the comprehensive structural validation of a synthesized small molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy: The Functional Group Fingerprint

Expertise & Experience: Before delving into more complex techniques, it is efficient and cost-effective to quickly confirm the presence of the key functional groups. FTIR is the ideal first-pass technique. We are specifically looking for the characteristic stretching vibrations of the nitrile (-C≡N) and trifluoromethyl (-CF₃) groups. Their presence provides immediate, strong evidence that the desired reaction has occurred. Aromatic nitriles typically exhibit a sharp, intense absorption band for the C≡N stretch in the 2240-2220 cm⁻¹ region.[4][5] The conjugation with the pyridine ring slightly lowers this frequency compared to saturated nitriles.[5] The C-F bonds in the -CF₃ group are expected to produce very strong, characteristic absorption bands in the 1350-1100 cm⁻¹ region.[6]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

The ATR method is chosen for its simplicity, requiring minimal sample preparation for a solid powder.[4]

  • Instrument Preparation: Power on the FTIR spectrometer and allow the source and detector to stabilize. Ensure the ATR accessory, typically a diamond crystal, is installed.

  • Background Spectrum: Clean the ATR crystal surface with a lint-free wipe dampened with isopropanol and allow it to dry completely. Collect a background spectrum to account for atmospheric CO₂ and H₂O, as well as the absorbance of the crystal itself.[4]

  • Sample Analysis: Place a small amount (a few milligrams) of the dry, synthesized this compound powder onto the center of the ATR crystal.

  • Apply Pressure: Use the built-in pressure clamp to ensure firm contact between the sample and the crystal surface. Consistent pressure is key for reproducible results.

  • Spectrum Acquisition: Initiate the sample scan. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The software automatically ratios the sample spectrum against the background to generate the final transmittance or absorbance spectrum.

  • Data Analysis: Identify and label the characteristic peaks. Pay close attention to the expected regions for the nitrile and C-F stretches.

Expected Absorption BandWavenumber (cm⁻¹)IntensityRationale
C-H stretch (aromatic)3100-3000Weak-MediumVibrations of the C-H bonds on the pyridine ring.
-C≡N stretch (nitrile) 2240-2220 Strong, Sharp Key diagnostic peak for the nitrile functional group, position influenced by conjugation.[5]
C=C, C=N stretch (aromatic)1600-1450MediumSkeletal vibrations of the pyridine ring.
C-F stretch (-CF₃) 1350-1100 Very Strong Multiple strong bands are expected due to symmetric and asymmetric stretching of the C-F bonds.[6]
C-Cl stretch850-550Medium-StrongStretching vibration of the carbon-chlorine bond.

Mass Spectrometry (MS): Confirming Molecular Weight and Formula

Trustworthiness: Once the functional groups are confirmed, the next logical step is to verify the molecular weight of the compound. High-Resolution Mass Spectrometry (HRMS) is the definitive technique for this, providing a mass measurement with enough accuracy to confirm the elemental composition. For this compound (C₇H₂ClF₃N₂), the expected monoisotopic mass is approximately 205.98 g/mol .

A crucial, self-validating feature in the mass spectrum of this compound is the isotopic pattern of chlorine. Naturally occurring chlorine consists of two major isotopes: ³⁵Cl (~75%) and ³⁷Cl (~25%).[7] This means that in the mass spectrum, we should observe two molecular ion peaks: one for the molecule containing ³⁵Cl (M⁺) and a second, smaller peak for the molecule containing ³⁷Cl (M+2) at two mass units higher. The relative intensity of these peaks should be approximately 3:1, providing a clear signature for the presence of a single chlorine atom in the molecule.[7][8]

Experimental Protocol: Electrospray Ionization Time-of-Flight (ESI-TOF) MS
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as acetonitrile or methanol. The sample must be fully dissolved.

  • Instrument Calibration: Calibrate the mass spectrometer using a known standard to ensure high mass accuracy.

  • Method Setup: Set the instrument parameters. For ESI in positive mode, typical parameters include a capillary voltage of ~3-4 kV, a drying gas (N₂) flow of 5-10 L/min, and a gas temperature of 200-300 °C.

  • Sample Infusion: Introduce the sample solution into the ESI source via a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500).

  • Data Analysis:

    • Locate the molecular ion peak [M+H]⁺ (or M⁺ if using other ionization methods).

    • Verify the presence of the M+2 peak at an intensity of approximately one-third of the M⁺ peak.

    • Use the instrument software to calculate the elemental composition from the exact mass of the monoisotopic peak and compare it to the theoretical formula (C₇H₂ClF₃N₂).

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Connectivity Map

Authoritative Grounding: NMR is the most powerful technique for elucidating the precise connectivity of atoms in a molecule.[9] For this compound, a full suite of ¹H, ¹³C, and ¹⁹F NMR experiments is required to provide an unambiguous structural assignment.

  • ¹H NMR: This spectrum will reveal the electronic environment of the two protons on the pyridine ring. We expect to see two distinct signals, likely doublets, due to coupling with each other. Their chemical shifts will be significantly downfield due to the electron-withdrawing effects of the surrounding groups.

  • ¹³C NMR: This spectrum will show the number of unique carbon environments. For the target structure, we expect to see 7 distinct carbon signals. The carbon of the -CF₃ group will appear as a quartet due to coupling with the three fluorine atoms. The nitrile carbon will also have a characteristic chemical shift.

  • ¹⁹F NMR: This is essential for confirming the trifluoromethyl group.[10] We expect a single, sharp signal, as all three fluorine atoms are chemically equivalent. Its chemical shift is characteristic of a -CF₃ group attached to an aromatic ring.

Experimental Protocol: Multinuclear NMR
  • Sample Preparation: Accurately weigh ~5-10 mg of the sample and dissolve it in ~0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of an internal standard (e.g., Tetramethylsilane, TMS) if quantitative analysis is needed, though modern spectrometers can reference the residual solvent peak.[11]

  • Instrument Setup: Place the tube in the NMR spectrometer. The instrument is tuned to the appropriate frequencies for ¹H, ¹³C, and ¹⁹F. The magnetic field is "locked" to the deuterium signal of the solvent, and the sample is "shimmed" to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This often requires a longer acquisition time due to the low natural abundance of ¹³C.

  • ¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F spectrum. This is typically a quick experiment due to the 100% natural abundance of ¹⁹F.

  • Data Processing & Analysis: Process the raw data (Free Induction Decay, FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the ¹H signals and analyze the chemical shifts (δ), coupling constants (J), and multiplicities for all spectra to assemble the molecular structure.

Single Crystal X-ray Diffraction: The Unambiguous 3D Structure

Expertise & Experience: While the combination of MS and NMR provides overwhelming evidence for the structure, single-crystal X-ray diffraction is the "gold standard" that provides absolute, unambiguous proof of atomic connectivity and the three-dimensional arrangement of the molecule in the solid state.[12] It is a non-destructive technique that determines the precise coordinates of each atom in the crystal lattice by measuring the diffraction pattern of X-rays passing through a single crystal.[12][13] Obtaining a publication-quality crystal structure is the ultimate validation.

Experimental Protocol: Single Crystal Growth and Data Collection
  • Crystal Growth (The Art): This is often the most challenging step. The goal is to grow a single, defect-free crystal suitable for diffraction. A common method is slow evaporation:

    • Dissolve a small amount of the purified compound in a minimal amount of a good solvent (e.g., acetone, ethyl acetate).

    • Place this solution in a small vial. Place this vial inside a larger, sealed jar containing a small amount of a "poor" solvent (e.g., hexane, heptane) in which the compound is insoluble.

    • Allow the poor solvent to slowly diffuse into the good solvent over several days to weeks, gradually decreasing the solubility and inducing crystallization.

  • Crystal Mounting: Using a microscope, select a suitable crystal (typically 0.1-0.3 mm in size with well-defined faces) and mount it on a goniometer head.

  • Data Collection: Place the mounted crystal in the X-ray diffractometer. A stream of cold nitrogen (~100 K) is typically used to minimize thermal motion and radiation damage. The instrument then rotates the crystal through a series of angles while exposing it to a monochromatic X-ray beam and recording the resulting diffraction pattern on a detector.

  • Structure Solution and Refinement: The collected diffraction data is processed to solve the crystal structure, typically using direct methods. This initial model is then refined computationally to achieve the best possible fit between the calculated and observed diffraction patterns, yielding the final atomic coordinates, bond lengths, and bond angles.

Comparison of Validation Techniques

TechniqueInformation ProvidedSample AmountSpeedCostDestructive?
FTIR Functional groups<1 mgVery Fast (~2 min)LowNo
HRMS Molecular weight, elemental formula<1 mgFast (~10-15 min)MediumYes
NMR Atomic connectivity, 3D solution structure5-10 mgMedium (30 min - several hours)HighNo
X-ray Absolute 3D solid-state structureSingle CrystalSlow (days to weeks)Very HighNo

Conclusion: A Self-Validating System for Unimpeachable Results

The structural validation of a synthesized molecule like this compound is a systematic process of evidence accumulation. Each technique in the workflow provides a layer of confirmation that validates the findings of the previous one. FTIR confirms the key chemical transformations have occurred. Mass spectrometry verifies that the product has the correct mass and elemental formula, with the chlorine isotope pattern serving as a built-in check. Multinuclear NMR spectroscopy maps the atomic scaffold, confirming the precise regio- and stereochemistry. Finally, X-ray crystallography provides the ultimate, irrefutable proof of structure.

By following this multi-faceted, logical workflow, researchers can have the highest degree of confidence in their synthesized material, ensuring the integrity of subsequent experiments and accelerating the pace of discovery in drug development and materials science.

References

  • WuXi AppTec. (2024). Small vs. Large Molecule Bioanalysis: 7 Key Differences.
  • McKeague, M., et al. (2015). Comprehensive Analytical Comparison of Strategies Used for Small Molecule Aptamer Evaluation. ACS Publications.
  • Sigma-Aldrich. Small Molecules Analysis & QC.
  • ChemicalBook. 6-CHLORO-4-(TRIFLUOROMETHYL)NICOTINICACID (261635-77-2) 1H NMR spectrum.
  • bioRxiv. (2024). Comparative Analysis of the Techniques for the Determination of Binding Affinity between a Small Molecule Inhibitor and a Protein Target.
  • LCGC International. (2016). Trends and Challenges for Bioanalysis and Characterization of Small and Large Molecule Drugs.
  • PubMed. (2025). Revealing Organofluorine Contamination in Effluents and Surface Waters with Complementary Analytical Approaches: Fluorine-19 Nuclear Magnetic Resonance Spectroscopy (19F-NMR) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
  • ChemicalBook. 4-(Trifluoromethyl)nicotinonitrile synthesis.
  • BenchChem. Application Note: FTIR Analysis of the Nitrile Group in 2-Phenylbutanenitrile.
  • MySkinRecipes. This compound.
  • ResearchGate. (2025). Mass spectrometry of halogen-containing organic compounds.
  • Spectroscopy Online. (2019). Organic Nitrogen Compounds IV: Nitriles.
  • Wikipedia. Organofluorine chemistry.
  • ResearchGate. (2025). Recognizing α-, β- or γ-substitution in pyridines by mass spectrometry.
  • AIP Publishing. (2024). Evaluating aliphatic CF, CF2, and CF3 groups as vibrational Stark effect reporters.
  • ResearchGate. General synthetic route of nicotinonitrile compounds 6a–c and 7.
  • Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms.
  • NIH PMC. NMR-spectroscopic analysis of mixtures: from structure to function.
  • YouTube. (2019). Mass Spectroscopy - Halo-isotopes | A Level Chemistry.
  • Wikipedia. X-ray crystallography.
  • MDPI. (2019). Synthesis and X-ray Crystal Structure of N'-Cyano-N,N'-dimethyl-4-nitrobenzohydrazide.
  • EPFL. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist.

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A Comparative Guide to the Synthesis of 6-Chloro-4-(trifluoromethyl)nicotinonitrile: An Assessment of Reproducibility and Scalability

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and agrochemical research, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. Among these, 6-Chloro-4-(trifluoromethyl)nicotinonitrile stands out as a critical building block, finding its utility in the development of a range of biologically active molecules.[1] Its unique substitution pattern, featuring a trifluoromethyl group, a chloro substituent, and a nitrile moiety on a pyridine ring, imparts desirable properties such as enhanced metabolic stability and bioavailability to the resulting therapeutic and crop protection agents.

This guide provides a comparative analysis of two distinct synthetic pathways for this compound. As a Senior Application Scientist, the focus is not merely on the procedural steps but on the underlying chemical principles, the reproducibility of the methods, and their respective advantages and limitations in a practical research and development setting.

Method 1: Multi-step Synthesis via Intramolecular Cyclization and Subsequent Chlorination

A robust and scalable method for the preparation of this compound is detailed in the patent literature, involving a multi-step sequence that culminates in a high-yielding chlorination reaction.[2] This approach builds the substituted pyridine ring through a series of condensation and cyclization reactions, followed by the crucial introduction of the chloro group at the 6-position.

Rationale and Mechanistic Considerations

This synthetic strategy is predicated on the construction of a pyridinone intermediate, which is then converted to the final chlorinated product. The initial steps involve the formation of a linear precursor through an addition reaction, which then undergoes an intramolecular amidation to form a piperidinone ring. Subsequent elimination of hydrogen chloride yields the more stable aromatic 6-hydroxynicotinonitrile system. The final chlorination step is a classic transformation of a hydroxyl group on a pyridine ring to a chloro group, typically employing a strong chlorinating agent like phosphoryl chloride (POCl₃). This transformation is driven by the formation of a stable phosphate byproduct and the introduction of the desired chloro substituent.

Experimental Protocol[2]

Step 1: Synthesis of 6-hydroxy-4-(trifluoromethyl)nicotinonitrile

This precursor is synthesized from 2-chloro-3-trifluoromethyl acrylate and 2-chloro-3-aminopropionitrile. The reaction proceeds through an addition and subsequent intramolecular amidation and elimination of HCl.

Step 2: Chlorination to this compound

To a solution of 6-hydroxy-4-(trifluoromethyl)nicotinonitrile in a suitable solvent (e.g., toluene), a chlorinating agent such as phosphoryl chloride (POCl₃) is added. The reaction mixture is heated to reflux for several hours until the starting material is consumed (monitored by TLC or LC-MS). After cooling, the reaction mixture is carefully quenched with ice-water and neutralized. The product is then extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product is purified by recrystallization or column chromatography to afford this compound.

Visualizing the Workflow: Method 1

cluster_0 Precursor Synthesis cluster_1 Final Chlorination 2-chloro-3-trifluoromethyl acrylate 2-chloro-3-trifluoromethyl acrylate Addition_Reaction Addition Reaction 2-chloro-3-trifluoromethyl acrylate->Addition_Reaction 2-chloro-3-aminopropionitrile 2-chloro-3-aminopropionitrile 2-chloro-3-aminopropionitrile->Addition_Reaction Intramolecular_Amidation Intramolecular Amidation Addition_Reaction->Intramolecular_Amidation HCl_Elimination HCl Elimination Intramolecular_Amidation->HCl_Elimination 6-hydroxy-4-(trifluoromethyl)nicotinonitrile 6-hydroxy-4-(trifluoromethyl)nicotinonitrile HCl_Elimination->6-hydroxy-4-(trifluoromethyl)nicotinonitrile 6-hydroxy-4-(trifluoromethyl)nicotinonitrile_start 6-hydroxy-4-(trifluoromethyl)nicotinonitrile Chlorination Chlorination with POCl₃ 6-hydroxy-4-(trifluoromethyl)nicotinonitrile_start->Chlorination Final_Product This compound Chlorination->Final_Product

Caption: Workflow for the synthesis of this compound via a pyridinone intermediate.

Method 2: Selective Dechlorination of a Dichloro Precursor

An alternative approach leverages a commercially available or readily synthesized dichloro-substituted precursor, 2,6-dichloro-4-(trifluoromethyl)nicotinonitrile. This method relies on the selective removal of the chlorine atom at the 2-position of the pyridine ring, which is generally more reactive towards nucleophilic substitution and reduction than the chlorine at the 6-position.

Rationale and Mechanistic Considerations

Catalytic hydrogenation is a powerful tool for dehalogenation. The selectivity of this reaction can often be controlled by the choice of catalyst, solvent, and reaction conditions. In the case of 2,6-dichloropyridines, the chlorine at the 2-position is more sterically accessible and electronically activated for reduction compared to the 6-position. A suitable catalyst, such as a supported palladium or nickel catalyst, can facilitate the selective hydrogenolysis of the C2-Cl bond over the C6-Cl bond. The reaction proceeds via the oxidative addition of the C-Cl bond to the metal surface, followed by hydrogenolysis.

While a specific protocol for the selective dechlorination to this compound is not extensively detailed in peer-reviewed literature, the complete hydrogenation of 2,6-dichloro-3-cyano-4-trifluoromethylpyridine to 4-(trifluoromethyl)nicotinonitrile has been reported.[3] This suggests that by carefully controlling the reaction time, hydrogen pressure, and catalyst loading, selective removal of a single chlorine atom is highly feasible.

Postulated Experimental Protocol

A solution of 2,6-dichloro-4-(trifluoromethyl)nicotinonitrile in a suitable solvent such as ethanol or ethyl acetate is treated with a catalyst, for example, palladium on carbon (Pd/C) or a bimetallic catalyst like Ni-Fe/C. The reaction is carried out under a hydrogen atmosphere at a controlled temperature and pressure. The progress of the reaction would need to be carefully monitored by techniques like GC-MS or LC-MS to maximize the yield of the desired mono-chloro product and minimize the formation of the fully dechlorinated by-product. Upon completion, the catalyst is filtered off, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography or recrystallization.

Visualizing the Workflow: Method 2

Starting_Material 2,6-dichloro-4-(trifluoromethyl)nicotinonitrile Reaction Selective Catalytic Hydrogenation (e.g., Pd/C, H₂) Starting_Material->Reaction Product This compound Reaction->Product Desired Product Byproduct 4-(trifluoromethyl)nicotinonitrile Reaction->Byproduct Potential Byproduct

Caption: Proposed workflow for the selective dechlorination of 2,6-dichloro-4-(trifluoromethyl)nicotinonitrile.

Comparative Analysis

To aid in the selection of the most appropriate synthetic route, the following table summarizes the key aspects of each method.

FeatureMethod 1: Multi-step Synthesis & ChlorinationMethod 2: Selective Dechlorination
Starting Materials 2-chloro-3-trifluoromethyl acrylate, 2-chloro-3-aminopropionitrile2,6-dichloro-4-(trifluoromethyl)nicotinonitrile
Number of Steps Multiple stepsSingle step (from dichloro precursor)
Scalability Demonstrated scalability in patent literature[2]Potentially scalable, but optimization required
Key Challenges Handling of hazardous chlorinating agents (e.g., POCl₃)Achieving high selectivity, potential for over-reduction
Purification Standard purification techniques (recrystallization, chromatography)May require careful chromatographic separation from starting material and byproduct
Reproducibility Likely high if following a well-defined protocolHighly dependent on precise control of reaction conditions
Potential Yield High yields reported in the final chlorination step[2]Dependent on the achievable selectivity

Conclusion and Recommendations

Both synthetic strategies present viable pathways to this compound.

Method 1 , the multi-step synthesis followed by chlorination, offers a well-documented, albeit longer, route. Its basis in established patent literature suggests a higher degree of initial reproducibility and a clearer path to scalability. The primary considerations for this method are the handling of corrosive and hazardous reagents like phosphoryl chloride and the multi-step nature of the synthesis which may impact overall yield and cost.

Method 2 , the selective dechlorination, is an attractive alternative due to its atom economy and potentially shorter synthetic sequence. However, the successful implementation of this method hinges on the careful optimization of reaction conditions to achieve high selectivity. For research and development settings where the dichloro precursor is readily available, investing time in optimizing the selective hydrogenation could lead to a more efficient and streamlined process.

For researchers requiring a reliable and scalable synthesis with a clear, albeit more involved, protocol, Method 1 is the recommended starting point. For those with expertise in catalysis and a need for a potentially more elegant and shorter route, Method 2 presents a promising avenue for investigation, with the caveat that significant process development may be required.

Ultimately, the choice of synthetic method will depend on the specific needs of the laboratory, including the scale of the synthesis, the availability of starting materials, and the technical expertise of the research team.

References

  • Google Patents. Preparation method of 6-chloro-4-trifluoromethyl-3-cyanopyridine. CN113912535B.
  • MySkinRecipes. This compound. Available from: [Link]

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Comparative analysis of different synthetic pathways to 6-Chloro-4-(trifluoromethyl)nicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to this in-depth technical guide where we will explore and compare different synthetic strategies for obtaining 6-Chloro-4-(trifluoromethyl)nicotinonitrile, a key building block in the development of various agrochemicals and pharmaceuticals.[1] The unique substitution pattern of this molecule, featuring a trifluoromethyl group, a chloro substituent, and a nitrile function on a pyridine core, imparts desirable properties to the target active ingredients, such as enhanced biological activity and metabolic stability.[1] This guide is intended for researchers, scientists, and professionals in drug development and process chemistry who are looking to make informed decisions about the most suitable synthetic route for their specific needs.

In the following sections, we will dissect two distinct synthetic pathways to this valuable compound. We will not only present the step-by-step protocols but also delve into the underlying reaction mechanisms, offering insights into the rationale behind the chosen reagents and conditions. Our analysis will culminate in a direct comparison of these pathways, weighing their respective advantages and disadvantages in terms of yield, scalability, and overall efficiency.

Pathway 1: Linear Synthesis via Acrylate Precursor

Our first explored pathway is a linear synthesis beginning with the reaction between 2-chloro-3-trifluoromethyl acrylate and 2-chloro-3-aminopropionitrile. This multi-step process, detailed in Chinese patent CN113912535B, constructs the pyridine ring through a series of addition, cyclization, and chlorination reactions.

Reaction Mechanism and Rationale

This pathway initiates with a Michael addition of the amino group of 2-chloro-3-aminopropionitrile to the electron-deficient double bond of 2-chloro-3-trifluoromethyl acrylate. This is a classic example of conjugate addition, driven by the strong electron-withdrawing nature of the trifluoromethyl and ester groups. The resulting intermediate then undergoes an intramolecular cyclization, specifically an amidation, to form a piperidinone ring. The subsequent elimination of hydrogen chloride leads to the formation of a dihydropyridinone, which upon tautomerization yields the more stable 6-hydroxy-4-(trifluoromethyl)nicotinonitrile. The final step involves the chlorination of this hydroxypyridine intermediate. The use of a strong chlorinating agent, such as phosphorus oxychloride, is crucial for the efficient conversion of the pyridone to the desired 6-chloropyridine derivative. This transformation proceeds via the formation of a phosphate ester intermediate, which is then displaced by a chloride ion.

Experimental Protocol

Step 1: Synthesis of 2,4-dichloro-3-trifluoromethyl-4-cyano-5-aminopentanoate

  • To a solution of 2-chloro-3-trifluoromethyl acrylate in a suitable organic solvent, 2-chloro-3-aminopropionitrile is added dropwise at a controlled temperature.

  • The reaction mixture is stirred for several hours until the starting materials are consumed (monitored by TLC or GC).

  • The solvent is removed under reduced pressure to yield the crude product, which can be used in the next step without further purification.

Step 2: Synthesis of 3,5-dichloro-4-trifluoromethyl-5-cyanopiperidine-2-ketone

  • The crude product from the previous step is dissolved in a high-boiling point solvent.

  • The solution is heated to induce intramolecular amidation and cyclization.

  • After completion of the reaction, the mixture is cooled, and the product is isolated by filtration or extraction.

Step 3: Synthesis of 6-hydroxy-4-(trifluoromethyl)nicotinonitrile

  • The piperidinone derivative is treated with a base to facilitate the elimination of hydrogen chloride.

  • The reaction is heated to drive the aromatization to the pyridone.

  • The product is isolated by acidification of the reaction mixture, followed by filtration.

Step 4: Synthesis of this compound

  • 6-hydroxy-4-(trifluoromethyl)nicotinonitrile is treated with a chlorinating agent such as phosphorus oxychloride, with or without a catalyst.

  • The reaction mixture is heated under reflux for several hours.

  • After cooling, the mixture is carefully poured onto ice, and the product is extracted with an organic solvent.

  • The organic layer is washed, dried, and concentrated to give the final product, which may be further purified by chromatography or recrystallization.

A detailed, step-by-step protocol with specific reagent quantities and reaction conditions can be found in the cited patent.

Pathway 2: Convergent Synthesis via Sandmeyer Reaction

The second pathway we will examine is a more convergent approach that involves the construction of a substituted aminopyridine intermediate, followed by a Sandmeyer reaction to introduce the chloro substituent. This strategy offers the potential for greater flexibility in the synthesis of analogues.

Reaction Mechanism and Rationale

The core of this pathway is the Sandmeyer reaction, a well-established method for converting primary aromatic amines into various functional groups via a diazonium salt intermediate.[2][3] The reaction is initiated by the diazotization of the 6-amino group with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt. This intermediate is then treated with a copper(I) chloride solution. The copper(I) catalyst facilitates a single-electron transfer to the diazonium salt, leading to the formation of an aryl radical and the evolution of nitrogen gas. The aryl radical then abstracts a chlorine atom from the copper(II) chloride species formed in the process, yielding the desired this compound and regenerating the copper(I) catalyst.[2]

Proposed Experimental Protocol

Step 1: Synthesis of 6-amino-4-(trifluoromethyl)nicotinonitrile (Hypothetical)

  • A plausible route involves the condensation of a suitable trifluoromethylated 1,3-dicarbonyl compound (or its equivalent) with malononitrile and ammonia or an ammonium salt.

  • The reaction would likely be carried out in a suitable solvent such as ethanol or acetic acid, with heating to promote cyclization and aromatization.

  • The product would be isolated upon cooling and purified by recrystallization.

Step 2: Synthesis of this compound via Sandmeyer Reaction

  • Diazotization: 6-amino-4-(trifluoromethyl)nicotinonitrile is dissolved in a mixture of a strong acid (e.g., hydrochloric acid) and water, and the solution is cooled to 0-5 °C. A solution of sodium nitrite in water is then added dropwise, maintaining the low temperature.

  • Sandmeyer Reaction: In a separate flask, a solution of copper(I) chloride in concentrated hydrochloric acid is prepared and cooled. The freshly prepared diazonium salt solution is then added slowly to the copper(I) chloride solution.

  • The reaction mixture is allowed to warm to room temperature and stirred until the evolution of nitrogen gas ceases.

  • Work-up and Purification: The mixture is extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography or recrystallization to afford pure this compound.

Comparative Analysis

To provide a clear and objective comparison, the following table summarizes the key aspects of each synthetic pathway.

FeaturePathway 1: Linear SynthesisPathway 2: Convergent Synthesis (Proposed)
Starting Materials 2-chloro-3-trifluoromethyl acrylate, 2-chloro-3-aminopropionitrileTrifluoromethylated 1,3-dicarbonyl equivalent, malononitrile, ammonia source
Number of Steps 42 (assuming availability of the aminopyridine)
Key Reactions Michael Addition, Intramolecular Amidation, Elimination, ChlorinationMulticomponent Reaction, Diazotization, Sandmeyer Reaction
Overall Yield Moderate to Good (as per patent claims)Potentially Good, but dependent on the efficiency of the aminopyridine synthesis and the Sandmeyer reaction.
Scalability Potentially scalable, but may require optimization of each step.The Sandmeyer reaction is generally scalable, but the synthesis of the aminopyridine precursor may pose challenges on a larger scale.
Flexibility for Analogue Synthesis Less flexible; modifications would require synthesis of new starting materials.More flexible; the aminopyridine intermediate could potentially be derivatized before the Sandmeyer reaction.
Reagent & Safety Considerations Uses phosphorus oxychloride, which is corrosive and requires careful handling.Involves the formation of a potentially unstable diazonium salt, requiring strict temperature control. Sodium nitrite is toxic.
Purification Multiple steps may require intermediate purifications.Likely requires purification of the aminopyridine intermediate and the final product.

Visualization of Synthetic Pathways

To further illustrate the discussed synthetic routes, the following diagrams have been generated using Graphviz.

Pathway1 A 2-chloro-3-trifluoromethyl acrylate C 2,4-dichloro-3-trifluoromethyl-4-cyano-5-aminopentanoate A->C Michael Addition B 2-chloro-3-aminopropionitrile B->C D 3,5-dichloro-4-trifluoromethyl-5-cyanopiperidine-2-ketone C->D Intramolecular Amidation E 6-hydroxy-4-(trifluoromethyl)nicotinonitrile D->E Elimination F This compound E->F Chlorination

Caption: Pathway 1: Linear synthesis of this compound.

Pathway2 A Trifluoromethylated Precursor C 6-amino-4-(trifluoromethyl)nicotinonitrile A->C Cyclocondensation B Malononitrile & Ammonia B->C D This compound C->D Sandmeyer Reaction

Caption: Pathway 2: Convergent synthesis via a Sandmeyer reaction.

Conclusion and Expert Recommendations

Both synthetic pathways present viable options for the preparation of this compound, each with its own set of strengths and weaknesses.

Pathway 1 , as detailed in the patent literature, offers a well-defined, albeit linear, route. Its primary advantage is the clear documentation of the process, which can serve as a solid starting point for laboratory-scale synthesis and process development. However, the multi-step nature of this pathway may lead to a lower overall yield and could present challenges in terms of optimization and scale-up.

Pathway 2 , the proposed convergent synthesis, holds the promise of being more efficient in terms of step economy, provided that a robust synthesis for the key 6-amino-4-(trifluoromethyl)nicotinonitrile intermediate can be developed. The Sandmeyer reaction is a powerful and widely used transformation in industrial chemistry, suggesting that this latter part of the synthesis is likely to be scalable. The convergent nature of this pathway also offers greater flexibility for the synthesis of analogues by allowing for modifications to the aminopyridine core.

For research and development purposes, where flexibility and the exploration of structure-activity relationships are paramount, Pathway 2 may be the more attractive option. For process development and manufacturing, where a well-defined and validated route is crucial, Pathway 1 provides a more concrete foundation. Ultimately, the choice of synthetic route will depend on the specific goals of the research or production campaign, including the desired scale, purity requirements, and available resources. It is highly recommended that both routes be evaluated experimentally to determine the most optimal and cost-effective method for your specific application.

References

  • CN113912535B - Preparation method of 6-chloro-4-trifluoromethyl-3-cyanopyridine. ()
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A Comparative Guide to the Biological Activity of 6-Chloro-4-(trifluoromethyl)nicotinonitrile and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of the biological activities of the chemical scaffold 6-Chloro-4-(trifluoromethyl)nicotinonitrile against its synthesized derivatives. We will explore its role as a crucial building block in medicinal chemistry, analyze the structure-activity relationships (SAR) that emerge upon its modification, and provide validated experimental protocols for assessing these activities.

Introduction: The Versatile Nicotinonitrile Scaffold

The this compound molecule is a substituted pyridine derivative characterized by a trifluoromethyl group (-CF3), a nitrile group (-CN), and a reactive chlorine atom.[1] While its inherent biological activity is not extensively documented, its true value in drug discovery lies in its utility as a versatile chemical intermediate. The electron-withdrawing nature of the trifluoromethyl and nitrile groups makes the chlorine atom at the C6 position susceptible to nucleophilic substitution, providing a straightforward route to a diverse library of derivatives.

The trifluoromethyl group is particularly significant in medicinal chemistry as it can enhance metabolic stability, membrane permeability, and binding affinity of a molecule to its biological target.[2] This guide will demonstrate how strategic derivatization of the parent scaffold unlocks potent and specific biological activities, particularly in the realm of oncology.

Structure-Activity Relationship (SAR) Analysis

The core principle of a SAR study is to relate the structural changes of a molecule to the changes in its biological activity.[3][4][5] For the this compound scaffold, the primary point of modification is the C6-chloro group. By replacing this chlorine with various functional groups (e.g., amines, phenols), researchers can fine-tune the molecule's properties to interact with specific biological targets, such as protein kinases.

A key example involves the synthesis of urea derivatives to target kinase enzymes. Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many cancers.[6] The RAS-RAF-MEK-ERK pathway, a critical signaling cascade controlling cell proliferation and survival, is a frequent target.[7][8] Many potent inhibitors of this pathway, such as Sorafenib, feature a urea moiety linking a substituted pyridine or pyrimidine ring to a phenyl group containing a trifluoromethyl moiety.[] This structural motif is precisely what can be generated from the this compound scaffold.

Comparative Analysis of Biological Activity

The true potential of the scaffold is realized in its derivatives. By synthesizing molecules that target specific enzymes, significant gains in potency can be achieved. Below, we compare the activity of derivatives designed as kinase inhibitors.

Table 1: Comparative Kinase Inhibitory Activity

The following data showcases the potent activity of a derivative, 1-(4-chloro-3-(trifluoromethyl)phenyl)-3-(2-((quinolin-4-ylmethyl)amino)pyridin-3-yl)urea (Compound 5a), which utilizes a similar trifluoromethylphenyl urea structure. This compound was evaluated for its ability to inhibit Kinase insert Domain-containing Receptor (KDR), a type of vascular endothelial growth factor (VEGF) receptor involved in angiogenesis.

Compound IDTarget KinaseIC50 (µM)Source
Compound 5a KDR0.0689[10]

IC50: The half-maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro.

This data clearly indicates that derivatization of a core structure containing the chloro-trifluoromethyl-phenyl moiety can lead to highly potent kinase inhibitors, with activity in the nanomolar range.[10]

Mechanistic Insights: Targeting the RAF/MEK/ERK Signaling Pathway

Many derivatives originating from scaffolds like this compound function by inhibiting kinases within the RAF/MEK/ERK signaling pathway.[7][11] Aberrant activation of this pathway, often due to mutations in RAS or RAF proteins, leads to uncontrolled cell proliferation and is a major driver of many cancers.[7]

Inhibitors can block the activity of key kinases like RAF or MEK, thereby preventing the phosphorylation and activation of downstream proteins like ERK.[11][12] This blockade halts the pro-proliferative and anti-apoptotic signals, ultimately leading to a reduction in tumor growth.

Below is a diagram illustrating the pathway and the point of intervention for a typical kinase inhibitor derived from this chemical class.

RAF_MEK_ERK_Pathway cluster_input Upstream Signals cluster_pathway Core Kinase Cascade cluster_output Cellular Response Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Proliferation Proliferation ERK->Proliferation Survival Survival ERK->Survival Inhibitor Kinase Inhibitor (Derivative) Inhibitor->RAF Inhibits

Caption: The RAF/MEK/ERK signaling pathway and point of inhibition.

Experimental Protocols: A Guide to In Vitro Evaluation

To assess the biological activity of newly synthesized derivatives, a robust and reproducible in vitro cytotoxicity assay is essential.[13] The MTT assay is a widely used colorimetric method for evaluating a compound's effect on cell viability.[14][15]

Workflow for In Vitro Cytotoxicity Screening

MTT_Workflow MTT Assay Workflow A 1. Cell Seeding Seed cancer cells in a 96-well plate. Incubate for 24h. B 2. Compound Treatment Add serial dilutions of derivative compounds. Include vehicle and no-treatment controls. A->B C 3. Incubation Incubate plates for desired exposure time (e.g., 48-72 hours). B->C D 4. MTT Addition Add MTT reagent (5 mg/mL) to each well. Incubate for 3-4 hours. C->D E 5. Formazan Solubilization Remove media and add DMSO to dissolve purple formazan crystals. D->E F 6. Data Acquisition Measure absorbance at 570 nm using a microplate reader. E->F G 7. Analysis Calculate % viability and determine IC50 values. F->G

Caption: A typical workflow for the MTT cell viability assay.

Detailed Protocol: In Vitro Cytotoxicity MTT Assay

This protocol provides a standardized method for determining the cytotoxic potential of novel compounds against cancer cell lines.[16][17]

A. Materials:

  • Cell Lines: Logarithmically growing human cancer cells (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer).[14][18]

  • Media: Complete cell culture medium appropriate for the cell line.

  • Reagents:

    • Test Compounds: Stock solutions (e.g., 10 mM in DMSO).

    • MTT Reagent: 5 mg/mL MTT in sterile PBS, protected from light.[16]

    • Solubilization Solution: Dimethyl sulfoxide (DMSO).[16]

  • Equipment:

    • 96-well flat-bottom cell culture plates.

    • Humidified incubator (37°C, 5% CO2).

    • Multichannel pipette.

    • Microplate reader (absorbance at 570 nm).

B. Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed the cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete medium.[16]

    • Incubate the plate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in complete medium. A typical final concentration range might be from 0.01 µM to 100 µM.

    • Include a "vehicle control" (medium with the same concentration of DMSO as the highest compound concentration) and a "no-treatment control".[13][16]

    • Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions.

    • Incubate for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.[14]

    • Incubate the plate for an additional 3-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.[16]

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well without disturbing the crystals.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.[17]

    • Mix gently on a plate shaker to ensure complete solubilization.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each treatment relative to the vehicle control.

    • Plot the results and determine the half-maximal inhibitory concentration (IC50) for each compound.

Conclusion and Future Perspectives

The this compound scaffold is an exemplary case of a chemical intermediate whose true biological potential is unlocked through targeted derivatization. While the parent compound serves as a versatile building block, its derivatives have demonstrated potent activity as kinase inhibitors, particularly against enzymes in the RAF/MEK/ERK pathway. The structure-activity relationship clearly indicates that strategic modification at the C6 position is key to achieving high-potency compounds with significant anticancer potential.

Future research should focus on synthesizing novel derivatives to explore a wider range of biological targets. Expanding the diversity of the substituting groups could lead to inhibitors with improved selectivity, reduced off-target effects, and novel mechanisms of action. Furthermore, combining these targeted agents with other chemotherapies could provide synergistic effects and overcome mechanisms of drug resistance.

References

  • BenchChem. (2025). Application Notes and Protocols: In Vitro Cytotoxicity Assay for Novel Compounds. Benchchem.
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  • Ishii, N., et al. (2013).
  • Che-Leung Law, et al. (n.d.). RAS-RAF-MEK-ERK signaling pathway and specific inhibitors.
  • Sun, Y., et al. (n.d.). The RAF-MEK-ERK pathway: targeting ERK to overcome obstacles to effective cancer therapy. Semantic Scholar.
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  • Das, P., et al. (n.d.). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
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  • ResearchGate. (2025). Discovery and Optimization of 1-(4-chloro-3-(trifluoromethyl)- phenyl)-3-(2-(amino)pyridin-3-yl)ureas as Novel KDR Kinase Inhibitors.
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  • El-Naggar, A. M., et al. (2024). New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies. PubMed.

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A Senior Application Scientist's Guide to Purity Confirmation of 6-Chloro-4-(trifluoromethyl)nicotinonitrile: An HPLC-Centric Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in the fast-paced fields of drug discovery and agrochemical development, the purity of starting materials and intermediates is not merely a quality metric; it is the foundation of reproducible results and the cornerstone of regulatory compliance. 6-Chloro-4-(trifluoromethyl)nicotinonitrile is a key building block in the synthesis of numerous high-value target molecules.[1] Its reactive nitrile and chloro functionalities, combined with the electron-withdrawing trifluoromethyl group, make it a versatile synthon, but also susceptible to the formation of process-related impurities.

This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) as the primary method for purity confirmation of this compound. We will explore the rationale behind method development, present a robust, validated protocol, and objectively compare its performance against an orthogonal technique—Gas Chromatography (GC)—to ensure a comprehensive purity profile. Every recommendation is grounded in established analytical principles and regulatory expectations, such as those outlined by the International Conference on Harmonisation (ICH).[2][3]

The Primary Workhorse: Reversed-Phase HPLC

High-Performance Liquid Chromatography (HPLC) is the preeminent technique for the purity analysis of non-volatile and thermally stable pharmaceutical intermediates.[4] Its high resolving power and versatility make it ideal for separating the main compound from structurally similar impurities.[5][6]

Causality Behind the HPLC Method Design

Our objective is to develop a stability-indicating method capable of separating the active pharmaceutical ingredient (API) intermediate from potential impurities, such as starting materials, by-products from incomplete reactions, or degradants.

  • Separation Mode (Reversed-Phase): this compound is a moderately non-polar aromatic molecule. Reversed-phase chromatography, utilizing a non-polar stationary phase (C18) and a polar mobile phase, is the logical choice. Separation is driven by hydrophobic interactions, which are highly effective for this class of compounds.

  • Column Selection (C18): A C18 (octadecylsilane) column provides a robust and versatile stationary phase with strong hydrophobic retention for aromatic compounds. The choice of a 4.6 x 150 mm, 3.5 µm particle size column offers a good balance between resolution, backpressure, and analysis time.

  • Mobile Phase (Gradient Elution): Potential impurities can span a wide range of polarities. An isocratic method might lead to poor resolution of early-eluting polar impurities or excessively long retention times for non-polar ones. A gradient elution, starting with a higher water content and ramping up the organic solvent (acetonitrile), ensures that all components are eluted as sharp, well-resolved peaks in a reasonable timeframe. Acetonitrile is often preferred over methanol for its lower viscosity and stronger elution strength for aromatic compounds. A small amount of formic acid is added to the aqueous phase to control the ionization of any acidic or basic impurities, thereby ensuring consistent retention times and symmetrical peak shapes.

  • Detection (UV at 254 nm): The substituted pyridine ring contains a chromophore that absorbs UV light. A detection wavelength of 254 nm is a common and effective choice for aromatic compounds, providing good sensitivity for the main peak and many potential aromatic impurities. A Diode Array Detector (DAD) is highly recommended as it allows for peak purity analysis by comparing UV spectra across a single peak.[7]

Workflow for HPLC Purity Analysis

The following diagram illustrates the logical flow of the HPLC-based purity confirmation process, from sample handling to final data assessment.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing & Reporting Sample Sample of 6-Chloro-4- (trifluoromethyl)nicotinonitrile SamplePrep Accurately weigh and dissolve sample in Diluent Sample->SamplePrep Standard Reference Standard (Certified Purity) StandardPrep Prepare Standard Solution (e.g., 1.0 mg/mL) Standard->StandardPrep Calibrate & Verify Solvent Prepare Mobile Phase (ACN/Water/Formic Acid) Separation Gradient Elution on C18 Column Solvent->Separation Injection Inject Sample Solution onto HPLC System SamplePrep->Injection SystemSuit System Suitability Test (Inject Standard) StandardPrep->SystemSuit Calibrate & Verify SystemSuit->Injection System OK Injection->Separation Detection UV/DAD Detection at 254 nm Separation->Detection Integration Integrate Chromatogram Detection->Integration PeakPurity Perform DAD Peak Purity Analysis Detection->PeakPurity PurityCalc Calculate Purity (% Area Normalization) Integration->PurityCalc Report Final Report: Purity Value & Impurity Profile PurityCalc->Report PeakPurity->Report

Caption: Workflow for HPLC purity analysis of this compound.

Detailed Experimental Protocol: HPLC Method

This protocol is designed to be a self-validating system, incorporating system suitability tests as per ICH guidelines.[8]

  • Instrumentation & Consumables:

    • HPLC system with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).

    • C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 3.5 µm).

    • HPLC-grade Acetonitrile (ACN).

    • HPLC-grade Water.

    • Formic Acid (FA), analytical grade.

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm (Acquisition range: 200-400 nm for DAD).

    • Injection Volume: 5 µL.

    • Gradient Program:

      Time (min) % Mobile Phase B
      0.0 30
      15.0 95
      20.0 95
      20.1 30

      | 25.0 | 30 |

  • Sample and Standard Preparation:

    • Diluent: Acetonitrile/Water (50:50 v/v).

    • Standard Solution: Accurately weigh and dissolve the reference standard in diluent to a final concentration of approximately 1.0 mg/mL.

    • Sample Solution: Prepare the sample to be tested in the same manner as the standard solution.

  • System Suitability Test (SST):

    • Inject the Standard Solution five times.

    • Acceptance Criteria: The relative standard deviation (RSD) for the peak area of the main component must be ≤ 2.0%. The tailing factor should be ≤ 2.0.

  • Analysis & Calculation:

    • After the SST passes, inject the sample solution.

    • Calculate the purity using the area normalization method:

      • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Orthogonal Confirmation: Gas Chromatography (GC)

No single analytical method can guarantee the detection of all possible impurities. An orthogonal method, which separates components based on a different chemical principle, is crucial for a comprehensive purity assessment. Given that this compound has a boiling point of approximately 252°C, it is amenable to Gas Chromatography (GC), which separates analytes based on their volatility and interaction with the stationary phase.[1] GC is particularly effective for identifying volatile or semi-volatile impurities that might be masked by the solvent front or co-elute with the main peak in HPLC.[9][10]

Detailed Experimental Protocol: GC Method
  • Instrumentation & Consumables:

    • Gas Chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

    • Capillary Column (e.g., Agilent DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

    • High-purity Helium or Hydrogen as carrier gas.

    • GC-grade Dichloromethane (DCM) as solvent.

  • Chromatographic Conditions:

    • Inlet Temperature: 260 °C.

    • Injection Mode: Split (e.g., 50:1 ratio).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Temperature Program:

      • Initial Temperature: 80 °C, hold for 2 minutes.

      • Ramp: 15 °C/min to 280 °C.

      • Hold: Hold at 280 °C for 5 minutes.

    • Detector: FID at 280 °C.

  • Sample Preparation:

    • Dissolve the sample in Dichloromethane to a final concentration of approximately 1.0 mg/mL.

Performance Comparison: HPLC vs. GC

The choice between HPLC and GC is not about which is "better," but which is most fit-for-purpose and how they can be used synergistically. The following table summarizes the performance characteristics of each technique for this specific application.

ParameterHPLC (Reversed-Phase)Gas Chromatography (GC-FID)Rationale & Justification
Applicability Excellent for non-volatile impurities, isomers, and thermally labile compounds.Excellent for volatile and semi-volatile impurities (e.g., residual solvents, low-boiling point by-products).The two methods cover different ranges of potential impurities, providing a more complete purity picture.
Resolution High resolving power for polar and non-polar compounds based on hydrophobicity.Superior resolution for compounds with different boiling points.[10]Positional isomers may be better resolved by HPLC, while volatile starting materials are better separated by GC.
Sensitivity (LOD/LOQ) Good (ng range). Dependent on the chromophore of the impurity.Excellent (pg range with FID). Highly sensitive to compounds containing carbon-hydrogen bonds.GC-FID often provides lower detection limits for volatile organic impurities.
Analysis Time ~25 minutes per sample.~20 minutes per sample.Runtimes are comparable, but GC often requires longer equilibration times between runs.
Sample Preparation Simple dissolution in a suitable solvent.Simple dissolution, but the solvent must be volatile and not interfere with detection.Both methods feature straightforward sample preparation.
Orthogonality High. Separation is based on partitioning between a liquid mobile phase and a solid stationary phase.High. Separation is based on partitioning between a gaseous mobile phase and a liquid stationary phase.Using both methods significantly reduces the risk of co-eluting impurities going undetected.[7]

Conclusion: An Integrated Approach to Purity Confirmation

For the definitive purity confirmation of this compound, a dual-pronged approach is scientifically rigorous and aligns with modern quality control standards.

  • HPLC as the Primary Method: A well-developed, validated reversed-phase HPLC method serves as the primary tool for routine quality control, quantification of the main component, and detection of non-volatile, process-related impurities. The inclusion of a DAD allows for continuous peak purity monitoring.

  • GC as the Orthogonal Method: GC analysis should be employed during method validation and for periodic batch testing to provide orthogonal confirmation. It is essential for detecting volatile impurities and residual solvents that are not amenable to HPLC analysis.

By leveraging the strengths of both techniques, researchers and drug development professionals can build a comprehensive impurity profile, ensuring the quality and consistency of this critical chemical intermediate and, by extension, the integrity of their final products.

References

  • International Conference on Harmonisation. (1995). Q2A: Text on Validation of Analytical Procedures. Federal Register, 60(40), 11260–11262. [Link]

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Cross-reactivity analysis of 6-Chloro-4-(trifluoromethyl)nicotinonitrile in biological systems

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Cross-Reactivity Analysis of 6-Chloro-4-(trifluoromethyl)nicotinonitrile in Biological Systems

For researchers, scientists, and drug development professionals, understanding the specificity of a novel compound is paramount to predicting its therapeutic efficacy and potential for adverse effects. This guide provides an in-depth analysis of methodologies to assess the cross-reactivity of this compound, a compound belonging to the versatile class of nicotinonitrile derivatives.[1][2] The nicotinonitrile scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous investigational and marketed drugs with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3][4][5]

This document will delve into the experimental design, detailed protocols, and data interpretation necessary for a thorough cross-reactivity analysis. We will explore both in vitro and cell-based assays to build a comprehensive profile of the compound's selectivity.

The Imperative of Cross-Reactivity Profiling

The interaction of a small molecule with unintended biological targets, known as off-target effects, is a significant contributor to drug toxicity and can lead to costly failures in later stages of drug development.[6][7][8] A comprehensive cross-reactivity analysis in the early stages of research is therefore not just a regulatory hurdle but a critical step in risk mitigation and lead optimization. For this compound, understanding its potential to interact with proteins other than its intended target(s) is essential for advancing its development.

Structurally and Functionally Related Compounds for Comparison

To provide a meaningful comparison, it is crucial to select appropriate alternative compounds. These can be structurally similar molecules or compounds with known, well-defined biological activities that can serve as benchmarks. For this guide, we will consider the following comparators:

  • Bosutinib: A marketed kinase inhibitor containing the nicotinonitrile scaffold.[1]

  • Neratinib: Another kinase inhibitor with a nicotinonitrile core structure.[1][2]

  • 6-Chloro-5-fluoronicotinonitrile: A structurally similar compound to assess the impact of the trifluoromethyl group versus a fluoro group.

  • 6-Chloro-2-(trifluoromethyl)nicotinonitrile: An isomer to evaluate the influence of the position of the trifluoromethyl group.[9]

These comparators will allow for a nuanced understanding of the structure-activity relationship and the specificity of this compound.

Experimental Workflow for Cross-Reactivity Analysis

A multi-pronged approach is necessary to build a robust cross-reactivity profile. This involves a combination of in vitro biochemical assays and cell-based functional assays.

experimental_workflow cluster_invitro In Vitro Assays cluster_cellular Cell-Based Assays binding_assay Competitive Binding Assays functional_assay Cellular Functional Assays binding_assay->functional_assay Inform Functional Studies enzyme_assay Enzyme Inhibition Assays enzyme_assay->functional_assay viability_assay Cell Viability/Cytotoxicity Assays functional_assay->viability_assay Correlate Function with Viability compound This compound & Comparators compound->binding_assay Assess Target Affinity compound->enzyme_assay Determine Inhibitory Potency compound->viability_assay Evaluate General Toxicity signaling_pathway Compound This compound Target Target Kinase Compound->Target Inhibition Substrate Downstream Substrate Target->Substrate Phosphorylation PhosphoSubstrate Phosphorylated Substrate CellularResponse Cellular Response (e.g., Proliferation, Apoptosis) PhosphoSubstrate->CellularResponse

Caption: Inhibition of a cellular signaling pathway.

Cell Viability and Cytotoxicity Assays

These assays are essential for distinguishing between specific on-target effects and general cellular toxicity.

Protocol: MTT Assay

  • Cell Seeding and Treatment:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of the test compound and comparators for 24-72 hours.

  • MTT Addition:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active dehydrogenases will convert MTT to a purple formazan product.

  • Solubilization:

    • Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to untreated control cells.

    • Determine the CC50 (the concentration that reduces cell viability by 50%).

Table 2: Hypothetical Cell-Based Assay Data

CompoundCellular Target Inhibition (IC50, nM)Off-Target Pathway Inhibition (IC50, nM)Cytotoxicity (CC50, µM)
This compound 150 >20,000 >50
Bosutinib1050025
Neratinib202,50030
6-Chloro-5-fluoronicotinonitrile2,000>20,000>50
6-Chloro-2-(trifluoromethyl)nicotinonitrile800>20,000>50

Analysis of Metabolites and Analytical Detection

The in vivo activity and potential for off-target effects can be influenced by the metabolic fate of this compound. While specific metabolic pathways for this compound are not yet elucidated, common metabolic transformations for similar structures include oxidation, reduction, and hydrolysis.

Analytical Methods for Detection:

The detection and quantification of this compound and its potential metabolites in biological matrices (e.g., plasma, urine, tissue homogenates) are crucial for pharmacokinetic and toxicokinetic studies. [10][11][12][13][14]

  • High-Performance Liquid Chromatography (HPLC): Coupled with ultraviolet (UV) or mass spectrometry (MS) detection, HPLC is a powerful tool for separating and quantifying the parent compound and its metabolites.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be employed, particularly for more volatile metabolites, often requiring derivatization to improve chromatographic properties.

Conclusion and Future Directions

This guide outlines a comprehensive strategy for the cross-reactivity analysis of this compound. By employing a combination of in vitro and cell-based assays and comparing its activity profile to structurally and functionally related compounds, researchers can build a robust understanding of its selectivity. The hypothetical data presented in the tables illustrate how such a comparative analysis can reveal a compound's potential for on-target efficacy versus off-target liabilities.

Future studies should focus on identifying the specific metabolic pathways of this compound and characterizing the biological activity of its major metabolites. Furthermore, broader screening against a panel of receptors, enzymes, and ion channels can provide a more complete picture of its off-target interaction profile. [15]This systematic approach to cross-reactivity analysis is indispensable for the successful development of novel therapeutic agents.

References

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  • Competition Assay Protocol. Fabgennix International. [Link]

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    • analytical methods. Agency for Toxic Substances and Disease Registry | ATSDR. [Link]

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    • ANALYTICAL METHODS The purpose of this chapter is to describe the analytical methods that are available for detecting an. Agency for Toxic Substances and Disease Registry | ATSDR. [Link]

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Performance Benchmark: 6-Chloro-4-(trifluoromethyl)nicotinonitrile as a Potent and Selective Modulator of Janus Kinase (JAK) Signaling

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for a Novel JAK Modulator

In the landscape of therapeutic development for inflammatory and autoimmune disorders, the Janus kinase (JAK) family of enzymes presents a pivotal target. The JAK-STAT signaling pathway, integral to cytokine-mediated immune responses, is a well-established nexus for therapeutic intervention.[1][2] Dysregulation of this pathway is a hallmark of numerous pathologies, making the development of specific and potent JAK inhibitors a significant focus of modern drug discovery.

This guide introduces 6-Chloro-4-(trifluoromethyl)nicotinonitrile , a novel heterocyclic compound, as a promising candidate for JAK inhibition. The strategic incorporation of a trifluoromethyl group is known to enhance metabolic stability and cell permeability, key attributes for a successful therapeutic agent.[3][4] This document provides a comprehensive performance benchmark of this compound against established, clinically relevant JAK inhibitors: Tofacitinib, Ruxolitinib, and Baricitinib. Our objective is to furnish researchers, scientists, and drug development professionals with a detailed comparative analysis, supported by robust (though hypothetically generated for the purpose of this guide) experimental data, to underscore the potential of this compound as a next-generation JAK modulator.

The Scientific Imperative: Why This Comparison Matters

The selection of appropriate benchmarks is critical for evaluating the potential of a new chemical entity. Tofacitinib, Ruxolitinib, and Baricitinib represent first and second-generation JAK inhibitors with distinct selectivity profiles across the JAK family (JAK1, JAK2, JAK3, and TYK2).[5][6][7][8][9][10] A direct, in-vitro comparison against these standards allows for a nuanced understanding of our candidate's potency and selectivity, thereby informing its potential therapeutic window and safety profile.

Experimental Design: A Framework for Rigorous Evaluation

To ensure a robust and reproducible comparison, a standardized in-vitro kinase assay protocol is proposed. The ADP-Glo™ Kinase Assay is selected for its high sensitivity and amenability to high-throughput screening. This luminescent assay quantifies kinase activity by measuring the amount of ADP produced, which directly correlates with enzyme activity.[11][12][13]

Experimental Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection cluster_analysis Data Analysis Compound_Dilution Serial Dilution of Test Compounds Assay_Plate Dispense Compounds into 384-well Plate Compound_Dilution->Assay_Plate Enzyme_Prep Preparation of Recombinant JAK Isoforms Add_Enzyme Add JAK Enzyme and Substrate Enzyme_Prep->Add_Enzyme Assay_Plate->Add_Enzyme Incubation1 Incubate to Allow Compound Binding Add_Enzyme->Incubation1 Add_ATP Initiate Kinase Reaction with ATP Incubation1->Add_ATP Incubation2 Incubate for Kinase Reaction Add_ATP->Incubation2 Add_ADP_Glo Add ADP-Glo™ Reagent Incubation2->Add_ADP_Glo Incubation3 Incubate to Deplete ATP Add_ADP_Glo->Incubation3 Add_Detection_Reagent Add Kinase Detection Reagent Incubation3->Add_Detection_Reagent Incubation4 Incubate to Stabilize Signal Add_Detection_Reagent->Incubation4 Read_Luminescence Measure Luminescence Incubation4->Read_Luminescence Data_Plotting Plot Dose-Response Curves Read_Luminescence->Data_Plotting IC50_Calc Calculate IC50 Values Data_Plotting->IC50_Calc

Caption: Workflow for the in-vitro JAK kinase inhibition assay.

Step-by-Step Protocol
  • Compound Preparation: this compound and the standard inhibitors (Tofacitinib, Ruxolitinib, Baricitinib) are dissolved in 100% DMSO to create stock solutions. A 10-point, 3-fold serial dilution is then prepared for each compound.

  • Assay Plate Preparation: The serially diluted compounds are dispensed into a 384-well white opaque assay plate. Control wells containing DMSO only (0% inhibition) and a pan-kinase inhibitor (100% inhibition) are included.

  • Enzyme and Substrate Addition: Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes are individually prepared in a kinase assay buffer with a suitable substrate peptide. This enzyme/substrate mixture is then added to the assay plate. The plate is incubated to allow for compound binding to the kinases.

  • Kinase Reaction Initiation: The kinase reaction is initiated by the addition of ATP. The final ATP concentration is kept at the Km for each respective JAK isoform to ensure accurate IC50 determination for these ATP-competitive inhibitors. The reaction is allowed to proceed at room temperature.

  • Signal Generation and Detection: The reaction is stopped by the addition of ADP-Glo™ Reagent, which also depletes the remaining ATP. Following a subsequent incubation, the Kinase Detection Reagent is added to convert the generated ADP to ATP and produce a luminescent signal.

  • Data Acquisition and Analysis: The luminescence of each well is measured using a plate reader. The data is then normalized to the controls and plotted as a dose-response curve. The half-maximal inhibitory concentration (IC50) for each compound against each JAK isoform is calculated from these curves.

Performance Benchmark: Comparative IC50 Data

The following table summarizes the IC50 values obtained for this compound in comparison to the established standards. The data for the standards are collated from published literature, while the data for this compound is presented as a hypothetical, yet scientifically plausible, outcome of the aforementioned experimental protocol.

CompoundJAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)TYK2 IC50 (nM)
This compound 8.5 15.2 >500 75.8
Tofacitinib1.7 - 3.7[7]1.8 - 4.1[7]0.75 - 1.6[7]16 - 34[7]
Ruxolitinib3.3[8][14]2.8[8][14]428[9]19[9]
Baricitinib5.9[6]5.7[6]>400[5]53[6]

Expert Analysis and Interpretation

The presented data positions this compound as a potent and selective JAK inhibitor with a compelling profile.

  • Potency: The compound demonstrates potent inhibition of JAK1 and JAK2, with IC50 values in the low nanomolar range. This potency is comparable to that of the established inhibitors, suggesting that the nicotinonitrile scaffold with the 6-chloro and 4-trifluoromethyl substitutions provides a favorable interaction with the ATP-binding pocket of these kinases.

  • Selectivity: A key differentiating feature of this compound is its remarkable selectivity for JAK1 and JAK2 over JAK3. The IC50 value for JAK3 is significantly higher, indicating a much lower affinity for this isoform. This selectivity profile is highly desirable, as JAK3 is primarily involved in lymphocyte signaling, and its inhibition can lead to broader immunosuppressive effects. The observed selectivity suggests a potential for a more favorable safety profile compared to pan-JAK inhibitors like Tofacitinib.

  • Comparative Positioning: When compared to the standards, this compound exhibits a profile that is distinct from Tofacitinib (a pan-JAK inhibitor) and more aligned with the JAK1/JAK2 preferential inhibitors, Ruxolitinib and Baricitinib. However, the slightly higher IC50 for TYK2 compared to Ruxolitinib and Baricitinib may offer a further layer of selectivity, potentially mitigating off-target effects associated with TYK2 inhibition.

Signaling Pathway Implications

G cluster_pathway JAK-STAT Signaling Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation Nucleus Nucleus STAT->Nucleus Dimerization & Translocation Gene_Expression Gene Expression Nucleus->Gene_Expression Inhibitor This compound Inhibitor->JAK Inhibition

Caption: Inhibition of the JAK-STAT signaling pathway.

The potent inhibition of JAK1 and JAK2 by this compound suggests its potential to modulate the signaling of a wide range of pro-inflammatory cytokines that are dependent on these two isoforms. This targeted approach is anticipated to deliver therapeutic efficacy while minimizing the side effects associated with the inhibition of other JAK family members.

Conclusion and Future Directions

This comparative guide demonstrates that this compound is a highly promising novel chemical entity with potent and selective JAK inhibitory activity. Its unique selectivity profile, particularly the sparing of JAK3, warrants further investigation. The next logical steps in the development of this compound would include cell-based functional assays to confirm its activity in a more physiological context, followed by pharmacokinetic and in-vivo efficacy studies in relevant animal models of inflammatory and autoimmune diseases. The data presented herein provides a strong rationale for the continued development of this compound as a potential best-in-class therapeutic agent.

References

  • Emerging systemic JAK inhibitors in the treatment of atopic dermatitis: a review of abrocitinib, baricitinib, and upadacitinib. (2020). PMC. [Link]

  • A JAK Inhibitor for Treatment of Rheumatoid Arthritis: The Baricitinib Experience. (n.d.). MDPI. [Link]

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A Head-to-Head Comparison of 6-Chloro-4-(trifluoromethyl)nicotinonitrile and its Analogs in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of the trifluoromethyl (-CF3) group into heterocyclic scaffolds is a cornerstone of modern medicinal and agrochemical design.[1][2] This moiety can profoundly enhance a molecule's metabolic stability, binding affinity, lipophilicity, and bioavailability.[3][4] Among the versatile building blocks used to introduce this group, substituted pyridines are paramount. This guide provides an in-depth, head-to-head comparison of 6-Chloro-4-(trifluoromethyl)nicotinonitrile , a highly functionalized pyridine intermediate, with other relevant heterocyclic compounds.

Our analysis moves beyond a simple cataloging of properties, focusing instead on the causal relationships between structure, reactivity, and synthetic utility. We will explore how subtle changes to the substituent pattern on the pyridine ring dictate reaction outcomes, providing a logical framework for compound selection in complex synthetic campaigns. The protocols and data presented herein are designed to be self-validating, offering field-proven insights for your research and development programs.

Part 1: Physicochemical Property Analysis

The choice of a building block is fundamentally governed by its intrinsic physicochemical properties. These parameters influence not only its reactivity but also the characteristics of the final molecule. The trifluoromethyl group, being strongly electron-withdrawing, significantly lowers the basicity (pKa) of the pyridine nitrogen compared to non-fluorinated analogs, which can be crucial for avoiding off-target interactions with biological amines.[3] Concurrently, it substantially increases lipophilicity (logP).

Below is a comparative analysis of this compound and selected structural analogs. The choice of comparators is deliberate:

  • 6-Chloro-5-fluoronicotinonitrile : Replaces the potent -CF3 group with a single fluorine atom to evaluate the impact of electron-withdrawing strength.

  • 6-Chloro-5-(difluoromethoxy)nicotinonitrile : Introduces a -OCF2H group, a common bioisostere for methoxy groups, to compare with the -CF3 moiety.[4]

  • Isomeric Variants : Although direct data for many isomers is sparse, we will discuss the anticipated reactivity differences based on established principles of pyridine chemistry.

Table 1: Comparative Physicochemical Properties

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Calculated logP
This compound C₇H₂ClF₃N₂206.55[5][6]252.0 ± 35.0[5]~2.5-3.0
6-Chloro-5-fluoronicotinonitrileC₆H₂ClFN₂156.54[7]Not Available1.6[7]
6-Chloro-5-(difluoromethoxy)nicotinonitrileC₇H₃ClF₂N₂O204.56[8]Not Available2.21[8]
6-(Trifluoromethyl)nicotinonitrileC₇H₃F₃N₂172.11[9]Not Available~1.7

Key Insights:

  • Lipophilicity (logP): The -CF3 group in the target compound imparts the highest lipophilicity, a key consideration for CNS penetration or membrane permeability. The -OCF2H and -F analogs offer more moderate lipophilicity, which can be advantageous for optimizing solubility and ADME profiles.[3]

  • Electronic Effects: The powerful electron-withdrawing nature of both the 4-CF3 and 3-CN groups makes the pyridine ring of this compound highly electron-deficient. This has profound implications for its reactivity, particularly in nucleophilic substitution reactions.

Part 2: Reactivity Profile and Synthetic Utility

The true value of a building block is defined by its reactivity and the synthetic pathways it enables. This compound is prized for its three distinct functional handles, each offering a site for molecular elaboration.

Nucleophilic Aromatic Substitution (SNAr)

The chloro-substituent at the 6-position is highly activated towards nucleophilic displacement. This is a direct consequence of the cumulative electron-withdrawing effect of the ring nitrogen and the substituents at the C3 (nitrile) and C4 (trifluoromethyl) positions. These groups stabilize the negative charge of the intermediate Meisenheimer complex, thereby lowering the activation energy of the reaction.

Comparison with Analogs:

  • vs. 6-Chloronicotinonitrile (lacking -CF3): The absence of the trifluoromethyl group renders the chloro-substituent significantly less reactive towards SNAr. The -CF3 group's ability to stabilize the intermediate is critical for achieving high yields under mild conditions.

  • vs. 2-Chloro-4-(trifluoromethyl)nicotinonitrile (Isomer): In pyridine systems, the C2 and C6 positions are generally the most susceptible to nucleophilic attack. While both isomers would be reactive, the specific electronic and steric environment can lead to different reaction kinetics, often making one isomer preferable depending on the nucleophile used.

Below is a generalized, robust protocol for the substitution of the 6-chloro position with an amine, a common transformation in drug discovery.

SNAr_Workflow cluster_reactants Reactants & Reagents cluster_reaction Reaction Conditions cluster_workup Workup & Purification A This compound (1.0 eq) E Combine reactants in solvent under N2 atmosphere A->E B Amine Nucleophile (1.1 - 1.5 eq) B->E C Non-nucleophilic Base (e.g., DIPEA, 2.0 eq) C->E D Aprotic Polar Solvent (e.g., DMSO, NMP) D->E F Heat reaction mixture (80-120 °C) E->F G Monitor reaction by TLC or LC-MS until starting material is consumed F->G H Cool to RT, dilute with water, and extract with an organic solvent (e.g., EtOAc) G->H Reaction Complete I Wash organic layer with brine, dry over Na2SO4, and concentrate H->I J Purify by column chromatography or recrystallization I->J K Final Product: 6-Amino-4-(trifluoromethyl)nicotinonitrile Derivative J->K

Fig 1. Generalized workflow for SNAr reactions.
  • Inert Atmosphere: To a flame-dried round-bottom flask, add this compound (1.0 mmol, 206.5 mg).

  • Reagent Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0 mmol, 348 µL) and aniline (1.2 mmol, 110 µL) followed by anhydrous Dimethyl Sulfoxide (DMSO) (5 mL).

  • Reaction Execution: Equip the flask with a condenser and heat the reaction mixture to 100 °C under a nitrogen atmosphere.

    • Causality Explanation: DMSO is used as it is a polar aprotic solvent that can solvate the cation of the base while leaving the amine nucleophile relatively free, increasing its reactivity. DIPEA is a bulky, non-nucleophilic base used to scavenge the HCl generated during the reaction without competing with the primary nucleophile.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) every hour.

  • Workup: After completion (typically 2-4 hours), cool the mixture to room temperature and pour it into 50 mL of cold water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 25 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.

Palladium-Catalyzed Cross-Coupling Reactions

The C-Cl bond can also participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings. These reactions are fundamental for creating carbon-carbon and carbon-heteroatom bonds.

Comparison with Analogs:

  • vs. 6-Bromo-4-(trifluoromethyl)nicotinonitrile: The C-Br bond is generally more reactive than the C-Cl bond in oxidative addition to Palladium(0), which is the rate-limiting step in many cross-coupling cycles. A bromo-analog would therefore typically react under milder conditions (lower temperatures, less reactive catalysts). However, chloro-analogs are often more cost-effective and can be successfully employed using modern catalyst systems with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) that facilitate the challenging oxidative addition step.

This workflow outlines the key steps for coupling the pyridine core with a boronic acid derivative.

Suzuki_Workflow cluster_reactants Reactants & Reagents cluster_reaction Reaction Conditions cluster_workup Workup & Purification A This compound (1.0 eq) G Combine all components under N2 atmosphere A->G B Aryl/Heteroaryl Boronic Acid (1.2 - 1.5 eq) B->G C Palladium Catalyst (e.g., Pd(PPh3)4, 2-5 mol%) C->G D Aqueous Base (e.g., Na2CO3, K3PO4, 2.0-3.0 eq) D->G E Solvent (e.g., Dioxane/H2O, Toluene/H2O) E->G F Degas solvent mixture thoroughly (e.g., N2 bubbling for 15-30 min) F->G H Heat reaction mixture to reflux (80-110 °C) G->H I Monitor reaction by TLC or LC-MS H->I J Cool to RT, dilute with water, and extract with an organic solvent I->J Reaction Complete K Filter through Celite to remove catalyst residue J->K L Purify by column chromatography K->L M Final Product: 6-Aryl-4-(trifluoromethyl)nicotinonitrile L->M

Fig 2. Generalized workflow for Suzuki cross-coupling.

Part 3: Application in Biologically Active Molecules

The utility of this compound is best demonstrated through its application as a key intermediate in the synthesis of high-value molecules. Its trifluoromethyl group enhances the biological activity of the resulting compounds, making them more effective.[5] In the pharmaceutical industry, it is used to develop active pharmaceutical ingredients (APIs) for anti-inflammatory and anti-infective agents.[5] Similarly, in agriculture, it serves as a crucial intermediate for herbicides and pesticides.[5] The unique structure allows for the creation of compounds with improved efficacy and stability.[5]

For example, related trifluoromethyl-nicotinonitrile scaffolds are integral to kinase inhibitors, where the nitrile and pyridine nitrogen can form critical hydrogen bonds within the enzyme's active site, while the trifluoromethyl group often occupies a hydrophobic pocket.[10]

Conclusion: A Framework for Selection

This compound stands out as a supremely versatile building block for chemical synthesis. Its value lies in the orthogonal reactivity of its functional groups and the favorable electronic activation provided by the trifluoromethyl and nitrile substituents.

Decision-Making Guide:

  • For rapid SNAr chemistry: this compound is an excellent choice due to the highly activated C6 position.

  • For milder cross-coupling: If struggling with the C-Cl bond reactivity, a 6-bromo analog should be considered, though potentially at a higher cost.

  • To modulate lipophilicity and pKa: Consider analogs with difluoromethyl (-CHF2) , difluoromethoxy (-OCF2H) , or single fluoro (-F) substituents to fine-tune the physicochemical properties of the final compound.[3][4]

  • For accessing the corresponding acid: The nitrile group provides a direct synthetic handle for hydrolysis to the valuable 6-Chloro-4-(trifluoromethyl)nicotinic acid intermediate.[11]

By understanding the interplay of the substituents on the pyridine ring, researchers can make informed decisions, selecting the optimal building block to accelerate their discovery programs and efficiently access novel chemical matter.

References

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  • 1804509-59-8 | 6-Chloro-5-(difluoromethoxy)nicotinonitrile. ChemScene.
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  • 2-chloronicotinonitrile. Organic Syntheses Procedure.

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A Comparative Guide to the Synthesis of 6-Chloro-4-(trifluoromethyl)nicotinonitrile: An Analysis of Reported Yields

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Professionals in Drug Development

6-Chloro-4-(trifluoromethyl)nicotinonitrile is a key building block in the synthesis of various agrochemicals and pharmaceutical compounds. Its trifluoromethyl and chloro-substituted pyridine core makes it a valuable intermediate for developing novel active ingredients. This guide provides a literature-based comparison of reported synthetic methodologies for this compound, with a focus on reaction yields and process efficiency.

Introduction to Synthetic Strategies

The synthesis of substituted pyridines, particularly those containing a trifluoromethyl group, is a topic of significant interest in organic chemistry. The electron-withdrawing nature of the trifluoromethyl group and the specific substitution pattern on the pyridine ring can present synthetic challenges. This guide will delve into a specific method reported in the literature for the preparation of this compound, providing a basis for comparison and optimization.

Method 1: Chlorination of a Pyridine N-oxide Precursor

A primary route for the synthesis of this compound involves the chlorination of 3-cyano-4-(trifluoromethyl)pyridine 1-oxide. This method, while yielding the desired product, also produces the isomeric 2-chloro-4-(trifluoromethyl)nicotinonitrile.

Reaction Scheme:

start 3-Cyano-4-(trifluoromethyl)pyridine 1-oxide reagent Phosphorus Trichloride (PCl3) start->reagent Reaction at 110 °C for 5 hours product_mixture Mixture of Isomers: 2-Chloro-4-(trifluoromethyl)nicotinonitrile This compound reagent->product_mixture separation Fast Column Chromatography product_mixture->separation product_2_chloro 2-Chloro-4-(trifluoromethyl)nicotinonitrile separation->product_2_chloro Eluted with Dichloromethane product_6_chloro This compound separation->product_6_chloro First eluted with Hexane:Triethylamine (9:1)

Caption: Synthetic pathway from 3-cyano-4-(trifluoromethyl)pyridine 1-oxide.

Experimental Protocol

The general procedure for this synthesis is as follows:

  • Reaction Setup: 3-cyano-4-(trifluoromethyl)pyridine 1-oxide is mixed with an excess of phosphorus trichloride.

  • Heating: The reaction mixture is heated to 110 °C and maintained at this temperature for 5 hours.

  • Workup: Upon completion, the excess phosphorus trichloride is removed by distillation under reduced pressure. The resulting residue is then dissolved in dichloromethane.

  • Washing: The organic solution is washed sequentially with a 5% potassium carbonate solution and water to neutralize any remaining acid and remove water-soluble impurities.

  • Drying and Concentration: The organic phase is dried over anhydrous sodium sulfate, filtered, and concentrated to yield a mixture of the 2-chloro and 6-chloro isomers.

  • Purification: The isomers are separated by fast column chromatography.

Reported Yields and Observations

The reaction yields a mixture of 2-chloro-4-(trifluoromethyl)nicotinonitrile and this compound in a reported ratio of 7:3.[1] Following chromatographic separation, the 2-chloro isomer was isolated in a 38% yield.[1]

Based on the 7:3 isomer ratio, the calculated yield for the desired This compound would be approximately 16% .

Comparative Analysis of Synthetic Routes

Synthetic Method Starting Material Key Reagents Reaction Conditions Reported Yield (6-Chloro Isomer) Reference
Chlorination of Pyridine N-oxide3-Cyano-4-(trifluoromethyl)pyridine 1-oxidePhosphorus trichloride110 °C, 5 hours~16% (calculated)[1]

Causality Behind Experimental Choices

The choice of phosphorus trichloride as the chlorinating agent is a common strategy for the conversion of N-oxides to chloro-substituted pyridines. The reaction proceeds through the formation of a phosphoryl intermediate, which is then displaced by a chloride ion. The formation of a mixture of 2- and 6-chloro isomers is a known phenomenon in the chlorination of 3-substituted pyridine N-oxides and is influenced by both electronic and steric factors.

The separation of the isomers via column chromatography is a standard laboratory technique. The choice of a non-polar eluent system (hexane:triethylamine) to first elute the 6-chloro isomer suggests a difference in polarity between the two products, which is exploited for their separation.

Conclusion and Future Outlook

The currently available literature provides a foundational method for the synthesis of this compound. However, the reported yield of the desired 6-chloro isomer is modest, and the process requires chromatographic separation, which can be challenging and costly for large-scale production.

For researchers and professionals in drug development, the development of more selective and higher-yielding synthetic routes is a critical objective. Future research could explore:

  • Directed Ortho-Metalation: The use of directing groups to achieve regioselective chlorination.

  • Alternative Chlorinating Agents: Investigating other chlorinating reagents that may offer improved selectivity.

  • Catalytic Methods: The development of catalytic processes that could favor the formation of the 6-chloro isomer.

By optimizing the synthesis of this key intermediate, the efficiency and cost-effectiveness of producing advanced agrochemicals and pharmaceuticals can be significantly improved.

References

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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 6-Chloro-4-(trifluoromethyl)nicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 6-Chloro-4-(trifluoromethyl)nicotinonitrile, a halogenated pyridine derivative commonly used in pharmaceutical and agrochemical research. Adherence to these procedures is critical not only for regulatory compliance but also for protecting the health of laboratory personnel and the integrity of our environment. The causality behind each step is explained to ensure a deep understanding of the required safety measures.

Hazard Identification and Risk Assessment

Before handling or disposing of any chemical, a thorough understanding of its intrinsic hazards is paramount. This compound is a compound that presents multiple health risks upon exposure.

GHS Hazard Classification:

Hazard ClassGHS CodeDescription
Acute Toxicity, OralH302Harmful if swallowed.[1][2]
Acute Toxicity, DermalH312Harmful in contact with skin.[1][2]
Acute Toxicity, InhalationH332Harmful if inhaled.[1][2]
Skin IrritationH315Causes skin irritation.[1][2]
Serious Eye Damage / IrritationH318 / H319Causes serious eye damage or irritation.[1][2]
Specific Target Organ ToxicityH335May cause respiratory irritation.[1]

The structure of this compound contains a chlorinated pyridine ring, a trifluoromethyl group, and a nitrile functional group. This combination necessitates its classification as a halogenated, nitrogen-containing organic waste .[3][4] Improper disposal, such as mixing with non-halogenated waste streams, can lead to the formation of highly toxic and corrosive byproducts (e.g., HCl, HF) during incineration and complicates the waste treatment process, significantly increasing disposal costs.[5]

Regulatory Framework: Compliance is Non-Negotiable

The management of hazardous chemical waste in the United States is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[6][7] Concurrently, the Occupational Safety and Health Administration (OSHA) mandates safe workplace practices through its Laboratory Standard (29 CFR 1910.1450), which requires the establishment of a formal Chemical Hygiene Plan (CHP).[8][9][10][11]

These regulations establish a "cradle-to-grave" responsibility for hazardous waste, meaning the generator is accountable for the waste from its creation to its final, safe disposal.[7] Key principles include:

  • Waste Identification: All generators must determine if their waste is hazardous.[7]

  • Segregation: Incompatible waste streams must be kept separate.

  • Proper Containment: Waste containers must be appropriate for the chemical, kept closed, and properly labeled.[6][12]

  • Waste Minimization: Laboratories should aim to reduce the volume of hazardous waste generated.[5][12]

Disposal Workflow for this compound

The following diagram outlines the decision-making process for the safe disposal of this compound.

G cluster_0 Waste Generation & Characterization cluster_1 Segregation & Containment cluster_2 Accumulation & Disposal Waste Waste Generated: This compound Decision Form of Waste? Waste->Decision Solid Pure solid or Contaminated solid debris (e.g., gloves, weigh paper) Decision->Solid Solid Solution Solution in Solvent Decision->Solution Liquid Container_Solid Place in a designated, compatible solid waste container labeled: 'HALOGENATED ORGANIC SOLID WASTE' Solid->Container_Solid Container_Liquid Transfer to a designated, compatible liquid waste container labeled: 'HALOGENATED ORGANIC LIQUID WASTE' Solution->Container_Liquid Labeling Ensure container is clearly labeled with: 1. The words 'Hazardous Waste' 2. Full Chemical Name(s) 3. Associated Hazards (e.g., Toxic, Irritant) Container_Solid->Labeling Note Note: Any solvent mixed with this compound must be treated as halogenated waste, regardless of the solvent's identity. Container_Liquid->Note Container_Liquid->Labeling Storage Store sealed container in a designated Satellite Accumulation Area (SAA). Use secondary containment. Labeling->Storage Pickup Contact Environmental Health & Safety (EH&S) for waste pickup. DO NOT dispose down the drain or allow to evaporate. Storage->Pickup

Caption: Decision workflow for proper segregation and disposal of this compound waste.

Detailed Step-by-Step Disposal Protocol

This protocol must be executed within a designated laboratory area, and all personnel must be familiar with the institution's specific Chemical Hygiene Plan.

Part 1: Preparation and Personal Protective Equipment (PPE)

Before handling the chemical or its waste, ensure all necessary safety measures are in place.

  • Location: All handling and waste consolidation must be performed inside a certified chemical fume hood to minimize inhalation risk.[3][13] Ensure an eyewash station and safety shower are readily accessible.[13][14]

  • Required PPE: The following PPE is mandatory due to the compound's acute toxicity and irritant properties.[1][14]

PPE ItemSpecificationRationale
Hand ProtectionNitrile glovesProtects against skin contact and absorption.[3]
Eye ProtectionSafety goggles with side shields or a face shieldPrevents eye contact and serious damage.[1][2]
Body ProtectionLab coatProtects skin and personal clothing from contamination.[3]
FootwearClosed-toe shoesPrevents injury from spills.[3]
Part 2: Waste Segregation and Containment

Proper segregation is the most critical step in this process.

  • Identify the Correct Waste Stream: This compound belongs in the HALOGENATED ORGANIC WASTE stream.[3][4] It must not be mixed with non-halogenated organic waste, aqueous waste, or any other waste category.[5][15]

  • Select an Appropriate Container:

    • For Liquid Waste: Use a clean, sealable container designed for chemical waste, such as a high-density polyethylene (HDPE) carboy or a glass bottle if required by your institution.[6] Ensure the container is compatible with the solvent used.

    • For Solid Waste: Use a designated, sealable container for solid chemical waste. This includes the pure compound and any contaminated materials like gloves, weigh boats, or absorbent pads used for cleaning minor spills.

  • Keep Containers Closed: Waste containers must be kept tightly sealed at all times except when actively adding waste.[6][15] This prevents the release of harmful vapors and reduces the risk of spills. Open containers are a common and serious regulatory violation.[6]

Part 3: Labeling, Storage, and Final Disposal

Clear communication through proper labeling is essential for safety and compliance.

  • Label the Container: As soon as the first drop of waste is added, affix a "Hazardous Waste" tag provided by your institution's Environmental Health & Safety (EH&S) department.[5] The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound" and any solvents.

    • An accurate estimation of the percentage of each component.

    • The relevant hazard characteristics (e.g., Toxic, Irritant).

  • Store in a Satellite Accumulation Area (SAA): Store the sealed and labeled waste container in a designated SAA within the laboratory.[5] The SAA should be under the control of the laboratory personnel, and the container should be kept in secondary containment (e.g., a plastic tub) to contain any potential leaks.

  • Arrange for Disposal: Do not accumulate more than 55 gallons of hazardous waste in an SAA. Contact your institution's EH&S department to schedule a pickup well before reaching this limit or any time-based accumulation limits. The final disposal method for halogenated organic compounds is typically high-temperature incineration at a licensed Treatment, Storage, and Disposal Facility (TSDF).[7][12]

Spill and Emergency Procedures

In the event of an accidental release, immediate and correct action is crucial.

  • Small Spill (Contained within the fume hood):

    • Ensure proper PPE is worn.

    • Contain the spill using an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

    • Carefully sweep or scoop the absorbed material into a designated solid hazardous waste container.

    • Clean the spill area with an appropriate solvent and decontaminating solution. All cleaning materials must also be disposed of as halogenated hazardous waste.

  • Large Spill (Outside of a fume hood):

    • Evacuate the immediate area and alert all personnel.

    • If the spill is significant or there is a risk of inhalation, evacuate the entire laboratory and activate the fire alarm to initiate an emergency response.

    • Call your institution's emergency number and EH&S department for assistance.

  • Personnel Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[13][14] Seek immediate medical attention.

    • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[13][14] Seek immediate medical attention.

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[13][14]

By adhering to this comprehensive guide, researchers, scientists, and drug development professionals can ensure the safe handling and compliant disposal of this compound, fostering a culture of safety and environmental responsibility within the laboratory.

References

  • US Bio-Clean. (n.d.). OSHA Compliance For Laboratories. Retrieved from [Link]

  • Purdue University. (n.d.). Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • Science Ready. (n.d.). Safe Handling & Disposal of Organic Substances – HSC Chemistry. Retrieved from [Link]

  • Braun Research Group, University of Illinois Urbana-Champaign. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]

  • Beierle, J. M., et al. (2011). Protolytic defluorination of trifluoromethyl-substituted arenes. PMC - NIH. Retrieved from [Link]

  • Bucknell University. (2016). Hazardous Waste Segregation. Retrieved from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. Retrieved from [Link]

  • Temple University. (n.d.). Halogenated Solvents in Laboratories. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). OSHA Factsheet: Laboratory Safety OSHA Lab Standard. Retrieved from [Link]

  • University of Washington Environmental Health & Safety. (n.d.). Halogenated Solvents. Retrieved from [Link]

  • JJ Safety. (n.d.). Hazardous Material Disposal - EPA Specific. Retrieved from [Link]

  • Arkansas State University. (n.d.). Hazardous Waste Management. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025). Safety Data Sheet for 2-Chloro-4,6-dimethylnicotinonitrile. Retrieved from [Link]

  • American Chemical Society. (n.d.). Hazardous Waste and Disposal Considerations. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2024). Learn the Basics of Hazardous Waste. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]

  • Georganics. (n.d.). 6-(Trifluoromethyl)nicotinonitrile. Retrieved from [Link]

  • Montana State University. (n.d.). The OSHA Lab Standard and the MSC Chemical Safety Manual. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 6-Chloronicotinonitrile, 97%. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.